GSK9311
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of GSK2982772: An In-depth Technical Guide
A Note on the Subject Compound: Initial inquiries regarding "GSK9311" revealed its classification as a bromodomain inhibitor, primarily utilized as a negative control in research. It has become evident that the intended subject of this technical guide is likely a member of GlaxoSmithKline's (GSK) portfolio of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are central to the study of necroptosis. Consequently, this guide will focus on GSK2982772 , a well-characterized, first-in-class, selective RIPK1 inhibitor that has progressed to clinical trials. This substitution allows for a comprehensive exploration of the mechanism of action within the necroptosis pathway, aligning with the technical nature of the original request.
Core Mechanism of Action: Allosteric Inhibition of RIPK1
GSK2982772 is a potent and highly selective, orally active inhibitor of RIPK1 kinase.[1] Its primary mechanism of action is through allosteric inhibition .[2][3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, GSK2982772 binds to a distinct allosteric pocket on the RIPK1 kinase domain.[2][3] This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing its downstream signaling functions.[4]
The binding of GSK2982772 to this allosteric site is characterized by its high specificity for RIPK1, with over 1,000-fold selectivity against a broad panel of other kinases.[1] This exquisite selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent. By inhibiting the kinase activity of RIPK1, GSK2982772 effectively blocks the initiation of the necroptotic cell death pathway and the production of pro-inflammatory cytokines.[2][5]
Modulation of the Necroptosis Signaling Pathway
Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory and degenerative diseases. The signaling cascade is initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, a signaling complex is formed, leading to the activation of RIPK1.[6]
Activated RIPK1, in turn, phosphorylates and activates RIPK3, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.
GSK2982772 intervenes at a critical upstream point in this pathway. By inhibiting RIPK1 kinase activity, it prevents the phosphorylation of RIPK3 and the subsequent activation of MLKL, thereby halting the execution of necroptosis.[5]
Quantitative Data Summary
The potency of GSK2982772 has been evaluated in a variety of biochemical and cellular assays. The following table summarizes key quantitative data.
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| Biochemical Assays | ||||
| ADP-Glo Kinase Assay | RIPK1 | Human | 6.3 | [5] |
| RIP1 FP Binding Assay | RIPK1 | Human | 16 | [7] |
| RIP1 FP Binding Assay | RIPK1 | Monkey | 20 | [1] |
| Cellular Assays | ||||
| TNF-induced Necroptosis | HT-29 cells | Human | 1.3 | [8] |
| Cytokine Release | UC explants | Human | - | [7] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of GSK2982772.
ADP-Glo™ Kinase Assay for RIPK1 Activity
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
GSK2982772 or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant RIPK1 enzyme, and MBP substrate.
-
Add GSK2982772 or vehicle control (DMSO) to the appropriate wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11]
-
Incubate at room temperature for 40 minutes.[12]
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.[10][11]
-
Incubate at room temperature for 30-60 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Calculate the percent inhibition for each concentration of GSK2982772 and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from TNF-α-induced necroptosis.
Materials:
-
Human colorectal adenocarcinoma cell line (HT-29) or other suitable cell line
-
Cell culture medium and supplements
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (optional, to enhance TNF-α-induced cell death)
-
GSK2982772 or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of GSK2982772 or vehicle control for 1-2 hours.
-
-
Induction of Necroptosis:
-
Add a combination of human TNF-α and a pan-caspase inhibitor (z-VAD-fmk) to the wells to induce necroptosis. A Smac mimetic can also be included to potentiate the effect.
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent cell viability for each treatment condition relative to the vehicle-treated, non-induced control.
-
Determine the EC50 value of GSK2982772 by fitting the data to a dose-response curve.
-
Conclusion
GSK2982772 is a pioneering example of a highly selective, allosteric RIPK1 inhibitor. Its mechanism of action, centered on the prevention of RIPK1-mediated necroptosis and inflammation, has positioned it as a valuable tool for investigating the role of this pathway in various diseases. Although clinical trials in psoriasis and ulcerative colitis did not show significant efficacy, the development of GSK2982772 has provided a wealth of information for the scientific community and has paved the way for the continued exploration of RIPK1 inhibition as a therapeutic strategy. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, underscores the rigorous process of modern drug discovery and development.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 3. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1 Kinase Enzyme System [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
The Critical Role of a Negative Control: A Technical Guide to Utilizing GSK9311 with the BRPF1 Bromodomain Inhibitor GSK6853
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of novel therapeutics targeting epigenetic reader domains, the selective BRPF1 bromodomain inhibitor GSK6853 has emerged as a potent chemical probe. To rigorously validate its on-target effects and dissect the specific consequences of BRPF1 inhibition, the use of a structurally related but biologically inactive negative control is indispensable. This technical guide provides an in-depth overview of GSK9311, the designated negative control for GSK6853. We present a comprehensive compilation of comparative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to empower researchers in the confident application of this critical tool for robust scientific inquiry.
Introduction: The Imperative of a Negative Control in Chemical Probe-Based Research
Chemical probes are powerful reagents for interrogating the function of specific proteins in complex biological systems. However, to ensure that any observed phenotype is a direct consequence of modulating the intended target, and not due to off-target effects or the compound's chemical scaffold, a well-characterized negative control is essential. This compound was designed as the negative control for GSK6853, a highly potent and selective inhibitor of the BRPF1 bromodomain.[1][2] BRPF1 (Bromodomain and PHD Finger Containing 1) is a scaffolding protein crucial for the assembly and activity of MYST family histone acetyltransferase (HAT) complexes, which play a key role in chromatin remodeling and transcriptional regulation.[1][3][4]
GSK6853 potently inhibits the BRPF1 bromodomain, a reader domain that recognizes acetylated lysine residues on histone tails, thereby disrupting the recruitment of the HAT complex to chromatin.[3] this compound is a close structural analog of GSK6853, differing by the alkylation of the 5-amide group. This seemingly minor modification sterically hinders the optimal conformation required for binding to the BRPF1 bromodomain, resulting in a significant loss of inhibitory activity.[1][5] This property makes this compound an ideal tool to differentiate between BRPF1-specific effects and any potential off-target or non-specific activities of GSK6853.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of GSK6853 and its negative control, this compound, across various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity |
| GSK6853 | BRPF1 | TR-FRET | 8.1 | 8 | 9.5 | 0.3 | >1600-fold over other bromodomains |
| BRPF2 | TR-FRET | 5.1 | - | - | - | ||
| BRPF3 | TR-FRET | 4.8 | - | - | - | ||
| BRD4 BD1 | TR-FRET | 4.7 | - | - | - | ||
| BRD4 BD2 | TR-FRET | <4.3 | - | - | - | ||
| This compound | BRPF1 | TR-FRET | 6.0 | - | - | - | |
| BRPF2 | TR-FRET | 4.3 | - | - | - |
Data compiled from multiple sources.[2][3][6][7][8]
Table 2: Cellular Target Engagement and Activity
| Compound | Target | Assay Type | Cell Line | pIC50 | IC50 (nM) |
| GSK6853 | Endogenous BRPF1 | Chemoproteomics | HUT-78 | 8.6 | - |
| NanoLuc-BRPF1 | NanoBRET | HEK293 | 7.7 | 20 | |
| This compound | NanoLuc-BRPF1 | NanoBRET | HEK293 | 5.4 | - |
Data compiled from multiple sources.[1][3]
Signaling Pathway and Mechanism of Action
GSK6853 exerts its effects by inhibiting the bromodomain of BRPF1. BRPF1 acts as a scaffold protein, bringing together the catalytic subunit of MYST family histone acetyltransferases (such as MOZ, MORF, and HBO1) with other regulatory proteins like ING5 and MEAF6 to form a functional HAT complex. This complex is recruited to specific chromatin regions through the interaction of the BRPF1 bromodomain with acetylated histone tails. Once recruited, the HAT complex acetylates histone tails, leading to a more open chromatin structure and facilitating gene transcription. By blocking the BRPF1 bromodomain, GSK6853 prevents the recruitment of the MYST HAT complex to chromatin, thereby inhibiting histone acetylation and subsequent gene expression.
Caption: BRPF1 signaling pathway and points of intervention.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the binding of GSK6853 and this compound to the BRPF1 bromodomain.
Caption: TR-FRET assay experimental workflow.
Methodology:
-
Reagent Preparation: Prepare assay buffer, Europium-labeled BRPF1 bromodomain (donor), biotinylated acetylated histone peptide ligand, and streptavidin-allophycocyanin (APC) (acceptor).
-
Compound Dispensing: Serially dilute GSK6853 and this compound in assay buffer and dispense into a 384-well plate.
-
Donor Addition: Add the Europium-labeled BRPF1 bromodomain to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding to the bromodomain.
-
Acceptor Addition: Add a pre-mixed solution of the biotinylated histone peptide and streptavidin-APC to all wells.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths following excitation (e.g., 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the pIC50 values.
BROMOscan® Assay
The BROMOscan® technology (DiscoverX) is a competition binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.
Methodology Overview:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Procedure:
-
A specific bromodomain is mixed with the test compound (GSK6853 or this compound).
-
This mixture is then added to wells containing an immobilized ligand that binds to the active site of the bromodomain.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
-
-
Data Analysis: A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding. The dissociation constant (Kd) is determined by measuring the amount of bound bromodomain at various compound concentrations.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of GSK6853 and this compound with BRPF1 in living cells.
Caption: NanoBRET™ assay experimental workflow.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding a NanoLuc® luciferase-BRPF1 fusion protein.
-
Cell Seeding: Plate the transfected cells into a white, 96-well assay plate.
-
Compound Treatment: Add serial dilutions of GSK6853 or this compound to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Data Acquisition: Immediately measure the luminescence signal at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the cellular pIC50 values.
Chemoproteomic Competition Binding Assay
This assay confirms the binding of GSK6853 to endogenous, full-length BRPF1 in a cellular context.
Methodology Overview:
-
Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., HUT-78).
-
Compound Incubation: Incubate the cell lysates with varying concentrations of GSK6853 or this compound.
-
Affinity Resin Pulldown: Add an affinity resin coupled to a broad-spectrum bromodomain inhibitor to pull down bromodomain-containing proteins that are not bound by the test compound.
-
Washing and Elution: Wash the resin to remove non-specifically bound proteins and then elute the captured proteins.
-
Protein Quantification: Analyze the eluted proteins by Western blotting or mass spectrometry to quantify the amount of BRPF1 pulled down at each compound concentration.
-
Data Analysis: A decrease in the amount of BRPF1 pulled down with increasing concentrations of the test compound indicates binding. This data is used to determine the pIC50 for the endogenous protein.
Conclusion
The availability of this compound as a well-characterized negative control is paramount for the rigorous investigation of BRPF1 biology using the chemical probe GSK6853. The significant drop in potency of this compound, attributed to a specific and well-understood structural modification, allows researchers to confidently attribute the cellular and phenotypic effects of GSK6853 to the inhibition of BRPF1. This technical guide provides the necessary quantitative data, experimental methodologies, and conceptual frameworks to facilitate the proper use of this essential control compound, thereby promoting robust and reproducible scientific findings in the field of epigenetics and drug discovery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. carnabio.com [carnabio.com]
- 4. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.5. NanoBRET assay [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: GSK9311 BRPF1 and BRPF2 Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition profile of GSK9311 against Bromodomain and PHD Finger-containing proteins 1 (BRPF1) and 2 (BRPF2). This compound was specifically designed as a less active analogue of the potent BRPF1 inhibitor GSK6853, serving as a crucial negative control for interpreting phenotypic assays and confirming on-target effects.[1][2][3][4]
Quantitative Inhibition Data
This compound demonstrates significantly lower potency against both BRPF1 and BRPF2 compared to its active counterpart, GSK6853. This reduced activity is by design, resulting from the alkylation of the 5-amide group, which sterically hinders the optimal conformation required for potent binding to the BRPF1 bromodomain.[4] The inhibitory activities are summarized below.
| Compound | Target | Assay Type | pIC50 | IC50 | Notes |
| This compound | BRPF1 | Biochemical | 6.0 | 1 µM | Negative control probe.[1][2][5] |
| BRPF2 | Biochemical | 4.3 | 50 µM | ~1000-fold less potent than GSK6853 against BRPF1.[1][2][5] | |
| BRPF1 | Cellular (NanoBRET) | 5.4 | 4 µM | Demonstrates reduced effect in a cellular context.[4][6][7] | |
| GSK6853 | BRPF1 | Biochemical | 9.5 (pKd) | 0.3 nM | Potent and highly selective chemical probe.[4][6] |
| BRPF1 | Cellular (NanoBRET) | 7.7 | 20 nM | Potent cellular activity.[4][6][7] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Mechanism of Action and BRPF Signaling
BRPF proteins (BRPF1, BRPF2, and BRPF3) are critical scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes.[4][6][8] These complexes play a pivotal role in epigenetic regulation by acetylating lysine residues on histone tails, which in turn modulates chromatin structure and gene expression.[9]
-
BRPF1 is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) HAT complexes.[8][9][10] These complexes are crucial for processes like hematopoietic development and the regulation of gene expression, including key oncogenes and HOX genes.[8][9][10]
-
BRPF2 (also known as BRD1) preferentially associates with the HBO1 (HAT bound to ORC1, also known as KAT7) complex.[8][11] This complex is vital for global H3K14 acetylation and plays a key role in erythropoiesis and embryonic development.[8][11]
BRPF inhibitors, including this compound and its active analogues, function by competitively binding to the bromodomain of the BRPF protein. The bromodomain is a specialized protein module that recognizes and binds to acetylated lysine residues on histones.[9] By occupying this binding pocket, the inhibitor prevents the HAT complex from anchoring to chromatin, thereby disrupting the downstream process of histone acetylation and altering gene transcription.[9]
Experimental Protocols
The inhibitory activity of this compound and related compounds is typically determined using a combination of biochemical and cellular assays.
Biochemical TR-FRET Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly used to measure the inhibition of the interaction between the BRPF bromodomain and an acetylated histone peptide in a purified, biochemical system.
Methodology:
-
Reagents:
-
Recombinant, purified BRPF1 or BRPF2 bromodomain, often with an affinity tag (e.g., His-tag).
-
A synthetic biotinylated peptide derived from a histone tail containing an acetylated lysine residue (e.g., H4K12ac).
-
A FRET donor fluorophore conjugated to an antibody against the affinity tag (e.g., Europium-labeled anti-His).
-
A FRET acceptor fluorophore conjugated to streptavidin (e.g., Allophycocyanin-Streptavidin).
-
Test compound (this compound) at varying concentrations.
-
-
Procedure:
-
The BRPF bromodomain, histone peptide, and FRET pair are incubated together in a microplate well. This allows the bromodomain to bind the peptide, bringing the donor and acceptor fluorophores into close proximity.
-
The test compound, this compound, is added to the wells.
-
If this compound binds to the bromodomain, it displaces the acetylated histone peptide.
-
-
Detection:
-
The plate is excited at a wavelength specific to the donor (Europium).
-
If the donor and acceptor are in proximity, energy is transferred, and the acceptor (Allophycocyanin) emits light at a specific wavelength.
-
The ratio of acceptor to donor emission is measured. A decrease in this ratio indicates inhibition of the protein-peptide interaction.
-
-
Analysis:
-
Data is plotted as the FRET ratio versus the logarithm of the inhibitor concentration.
-
An IC50 value is calculated from the resulting dose-response curve.
-
Cellular NanoBRET Target Engagement Assay
To confirm that an inhibitor can enter cells and engage its target in a physiological context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed.[4][6][7]
Methodology:
-
Cell Line Engineering:
-
A suitable human cell line (e.g., HEK293) is transiently transfected with two plasmids.
-
The first plasmid expresses the BRPF1 bromodomain fused to a NanoLuc (Nluc) luciferase (the BRET donor).
-
The second plasmid expresses a histone protein (e.g., H3.3) fused to a HaloTag (the BRET acceptor).
-
-
Procedure:
-
The transfected cells are plated in a multi-well plate.
-
A cell-permeable HaloTag ligand labeled with a fluorescent dye (the BRET acceptor) is added to the cells and incubated, allowing it to covalently bind to the HaloTag-histone fusion protein.
-
The test compound (this compound) is added to the cells at various concentrations and incubated to allow for cell entry and target binding.
-
-
Detection:
-
A furimazine substrate for the Nluc luciferase is added. As Nluc processes the substrate, it emits blue light.
-
If the Nluc-BRPF1 fusion protein is bound to the HaloTag-histone on the chromatin, the emitted energy from Nluc excites the nearby fluorescent acceptor, which then emits light at a longer wavelength (e.g., red).
-
The ratio of light emission at the acceptor and donor wavelengths is measured.
-
-
Analysis:
-
Inhibition is observed as a decrease in the BRET ratio, indicating that the compound has displaced the Nluc-BRPF1 from the histone.
-
An IC50 value is determined from the dose-response curve, reflecting the compound's potency within a living cell.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Unveiling the Inhibitory Profile of GSK9311 on BRPF Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of GSK9311 against the bromodomain and PHD finger (BRPF) family of proteins. This compound serves as a valuable chemical tool for studying the biological functions of BRPF bromodomains due to its differential inhibitory profile. This document outlines its potency, the experimental methodologies used for its characterization, and the relevant signaling pathways in which BRPF proteins are implicated.
Data Presentation: this compound pIC50 Values
The inhibitory potency of this compound against BRPF bromodomains has been quantified using pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The available data for this compound is summarized in the table below.
| Bromodomain | pIC50 |
| BRPF1 | 6.0[1] |
| BRPF2 | 4.3[1] |
| BRPF3 | Data not available |
Note: this compound is characterized as a less active analogue of the potent BRPF1 inhibitor GSK6853 and is often utilized as a negative control in experiments.[1]
Experimental Protocols
The determination of pIC50 values and the characterization of inhibitor-bromodomain interactions rely on robust biophysical and biochemical assays. The following are detailed overviews of the key experimental protocols relevant to the study of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a homogeneous format. It is frequently employed for inhibitor screening and determination of IC50 values.
Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm. In the context of bromodomain inhibitor screening, a biotinylated histone peptide substrate is bound to a streptavidin-coated Donor bead, and a GST-tagged bromodomain protein is bound to a Glutathione-coated Acceptor bead. The interaction between the bromodomain and the histone peptide brings the beads together, generating a signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the GST-tagged BRPF bromodomain, the biotinylated histone peptide substrate, this compound at various concentrations, and the AlphaScreen beads in the appropriate assay buffer.
-
Incubation: In a microtiter plate, incubate the BRPF bromodomain with varying concentrations of the inhibitor (this compound).
-
Substrate Addition: Add the biotinylated histone peptide substrate to the wells and incubate to allow for binding to the bromodomain.
-
Bead Addition: Add the Glutathione Acceptor beads and incubate to allow binding to the GST-tagged bromodomain. Following this, add the Streptavidin Donor beads and incubate in the dark to allow binding to the biotinylated histone peptide.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: The resulting data is used to generate a dose-response curve, from which the IC50 and subsequently the pIC50 value can be calculated.
BROMOscan
BROMOscan is a competitive binding assay platform used for the quantitative analysis of interactions between small molecules and bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.
General Protocol:
-
Compound Preparation: A solution of the test compound (this compound) is prepared.
-
Binding Reaction: The DNA-tagged BRPF bromodomain is incubated with the test compound and an immobilized ligand specific for the bromodomain active site.
-
Washing: Unbound bromodomain is washed away.
-
Quantification: The amount of remaining DNA-tagged bromodomain is quantified using qPCR.
-
Data Analysis: The results are compared to a control (e.g., DMSO) to determine the percent of bromodomain bound. This data is used to calculate binding affinity (Kd) or percentage of inhibition at a given concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat change that occurs when two molecules interact. It is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Principle: An ITC experiment involves titrating a solution of a ligand (e.g., this compound) into a solution of a macromolecule (e.g., a BRPF bromodomain) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
General Protocol:
-
Sample Preparation: Prepare solutions of the BRPF bromodomain and this compound in the same dialysis buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured and integrated.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Mandatory Visualizations
Signaling Pathway of BRPF-containing HAT Complexes
BRPF proteins act as essential scaffolding components within several histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF and HBO1 complexes. These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histone tails. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.
Caption: BRPF proteins scaffold HAT complexes, leading to histone acetylation and gene transcription.
Experimental Workflow for pIC50 Determination
The process of determining the pIC50 value of an inhibitor like this compound involves a systematic workflow, typically starting with a primary screen followed by dose-response analysis.
Caption: Workflow for determining the pIC50 value of an inhibitor against a bromodomain.
Logical Relationship of BRPF Function and Inhibition
The function of BRPF proteins as epigenetic "readers" is central to their role in gene regulation. Inhibition of their bromodomain disrupts this reading capability, leading to downstream cellular consequences.
Caption: Inhibition of BRPF bromodomains disrupts their reader function, altering gene expression.
References
The Role of GSK9311 in the Study of Histone Acetylation: A Technical Guide
Abstract: Histone acetylation is a fundamental epigenetic modification pivotal to the regulation of gene expression. The study of this process relies on specific molecular tools to dissect the function of the proteins involved. GSK9311 is a chemical probe that serves as an inhibitor of the bromodomain of BRPF1 and BRPF2, key scaffolding proteins within histone acetyltransferase (HAT) complexes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying histone acetylation. We detail its inhibitory activity, relevant signaling pathways, and comprehensive protocols for key experimental techniques, including Western Blotting, Chromatin Immunoprecipitation sequencing (ChIP-seq), and mass spectrometry-based proteomics. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and chromatin biology.
Introduction to Histone Acetylation and BRPF Proteins
Histone acetylation is a dynamic and reversible post-translational modification (PTM) that primarily occurs on lysine residues within the N-terminal tails of histone proteins. This modification is catalyzed by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs). The addition of an acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, often referred to as "euchromatin," which is generally more accessible to transcription factors and the transcriptional machinery, leading to gene activation.
The functional consequences of histone acetylation are interpreted by "reader" proteins that contain specialized domains, such as bromodomains, which specifically recognize and bind to acetylated lysine residues. The Bromodomain and PHD Finger-containing Protein (BRPF) family, comprising BRPF1, BRPF2, and BRPF3, are critical components of the MOZ/MORF family of HAT complexes.[1] BRPF1 acts as a scaffold, assembling the HAT complex and playing a crucial role in regulating its enzymatic activity.[1][2] The bromodomain of BRPF1 binds to acetylated histones, which helps to anchor the HAT complex to specific chromatin regions, facilitating the acetylation of nearby histones and promoting gene transcription.[3][4]
This compound: A Chemical Probe for BRPF Bromodomains
This compound is a small molecule inhibitor that targets the bromodomains of BRPF1 and, to a lesser extent, BRPF2.[5][6] It functions by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones.[3] This action disrupts the recruitment and stabilization of the BRPF1-containing HAT complex at target gene promoters.
Notably, this compound is primarily utilized in research as a less active analogue and negative control for the highly potent and selective BRPF1 inhibitor, GSK6853.[5][7][8] By comparing the effects of GSK6853 with the minimal effects of this compound, researchers can more confidently attribute observed biological outcomes to the specific inhibition of the BRPF1 bromodomain.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or as pIC50, which is the negative logarithm of the IC50 value in molar concentration. The available data for this compound is summarized below.
| Target Protein | pIC50 | IC50 (Molar) | IC50 (nM) | Reference |
| BRPF1 | 6.0 | 1.0 x 10⁻⁶ M | 1000 nM | [5][6] |
| BRPF2 | 4.3 | 5.0 x 10⁻⁵ M | 50118 nM | [5][6] |
Signaling Pathway and Mechanism of Inhibition
The BRPF1 protein is a central component of the MOZ/MORF HAT complex, which is responsible for acetylating histone H3 at several lysine residues (e.g., H3K14, H3K23).[1] The process begins with the recognition of existing acetylation marks on histone tails by the BRPF1 bromodomain. This binding event anchors the entire HAT complex to chromatin, leading to the catalytic activity of MOZ/MORF and subsequent acetylation of adjacent nucleosomes. This propagates a state of active transcription. This compound intervenes by occupying the bromodomain's binding site, preventing the initial recognition step and thereby inhibiting downstream histone acetylation and gene activation.
Methodologies for Studying Histone Acetylation with this compound
To investigate the impact of this compound on histone acetylation, several key experimental techniques are employed. These methods allow for the analysis of both global and locus-specific changes in histone modifications.
Western Blotting for Global Acetylation Changes
Western blotting is a standard technique used to assess changes in the overall levels of specific histone modifications in response to treatment with an inhibitor like this compound.
Experimental Protocol:
-
Histone Extraction (Acid Extraction):
-
Harvest cells (typically 1-10 million) and wash with ice-cold PBS.[9]
-
Lyse cells in a Triton Extraction Buffer (TEB) to release nuclei.[10]
-
Centrifuge to pellet the nuclei and discard the supernatant.[10]
-
Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract basic histone proteins.[10]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[9]
-
Transfer the supernatant containing histones to a new tube. The protein concentration can be quantified using a Bradford or similar assay.[11]
-
-
SDS-PAGE and Transfer:
-
Dilute 3-5 µg of histone extract in SDS-loading buffer and heat at 95°C for 5 minutes.[12]
-
Separate proteins on a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane (a 0.2 µm pore size is recommended for optimal retention of small histone proteins).[13]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K14) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12] A total histone H3 antibody should be used as a loading control.
-
Chromatin Immunoprecipitation (ChIP-seq) for Locus-Specific Analysis
ChIP followed by next-generation sequencing (ChIP-seq) is a powerful method to identify the specific genomic regions where histone acetylation is altered following this compound treatment.
Experimental Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells (e.g., 10-20 million cells per IP) with this compound or a vehicle control (DMSO) for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 8-10 minutes at room temperature to cross-link proteins to DNA.[14][15]
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Immunoprecipitation (IP):
-
Washes and Elution:
-
Perform a series of washes with low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin.[17]
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control sample.
-
Perform high-throughput sequencing. The resulting data is then analyzed to identify genomic regions with differential histone acetylation between this compound-treated and control samples.[18]
-
Mass Spectrometry for Detailed PTM Analysis
Mass spectrometry (MS)-based proteomics provides an unbiased and highly quantitative method to profile a wide range of histone PTMs simultaneously, allowing for the discovery of unexpected changes in the "histone code."
Experimental Protocol:
-
Histone Extraction:
-
Extract histones from treated and control cells as described in the Western Blotting protocol (Section 5.1). Purity is critical for MS analysis.
-
-
Sample Preparation for Bottom-Up MS:
-
Chemical Derivatization: To overcome the issue of trypsin digestion creating very small, poorly retained peptides from basic histone tails, the sample is first derivatized. Lysine residues are chemically acetylated or propionylated using acetic or propionic anhydride. This neutralizes their charge and prevents trypsin cleavage at these sites.[19]
-
Proteolytic Digestion: Digest the derivatized histones into peptides using trypsin. Trypsin will now only cleave at arginine residues, generating larger peptides suitable for MS analysis.[10][19]
-
Peptide Desalting: Clean up the peptide samples using C18 StageTips or a similar method to remove salts and contaminants before MS analysis.[19]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using nano-flow liquid chromatography (nLC) coupled directly to a high-resolution mass spectrometer.[20]
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan and fragmenting the most abundant peptide ions (MS/MS).[20]
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a histone protein database to identify the peptides and their modifications.
-
Specialized software is used to quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan. This allows for a precise comparison of histone PTM levels between the this compound-treated and control samples.[21]
-
Conclusion
This compound is an invaluable tool for the study of histone acetylation, primarily serving as a specific but less potent inhibitor of the BRPF1 bromodomain. Its most critical application is as a negative control alongside highly potent inhibitors like GSK6853, enabling researchers to confirm that the observed cellular and transcriptional effects are a direct consequence of BRPF1 bromodomain inhibition. The experimental protocols detailed in this guide—Western Blotting, ChIP-seq, and mass spectrometry—provide a robust framework for dissecting the precise role of BRPF1-mediated histone acetylation in gene regulation. By employing these methodologies, scientists can further elucidate the epigenetic mechanisms underlying health and disease, potentially identifying new therapeutic targets for a range of pathologies, including cancer.[1][2]
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biochem.slu.edu [biochem.slu.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unveiling the Cellular Landscape of GSK9311: A Technical Guide to its Bromodomain Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding the cellular targets and mechanisms of action of GSK9311. As a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853, this compound is a crucial tool for target validation and serves as a negative control in experimental settings.[1][2] This guide will delve into the quantitative binding data of this compound, the intricate signaling pathways modulated by its targets, and detailed methodologies for key experimental assays used in its characterization.
Quantitative Analysis of this compound Target Engagement
This compound primarily interacts with the bromodomains of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) and Bromodomain and PHD Finger-Containing Protein 2 (BRPF2).[1][3] The inhibitory activity of this compound is quantified by its pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Compound | Target | pIC50 |
| This compound | BRPF1 | 6.0 |
| This compound | BRPF2 | 4.3 |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported pIC50 values of this compound against its primary cellular targets, the bromodomains of BRPF1 and BRPF2.[1][3]
Deciphering the Signaling Pathways of BRPF Proteins
BRPF1 and BRPF2 are critical scaffolding proteins that play a pivotal role in the assembly and function of distinct histone acetyltransferase (HAT) complexes. These complexes are instrumental in regulating gene expression through the acetylation of histone tails, a key epigenetic modification.
The BRPF1-MOZ/MORF Histone Acetyltransferase Complex
BRPF1 is an essential component of the MOZ (Monocytic Histone Acetyltransferase) and MORF (MOZ-Related Factor) HAT complexes.[4][5] These complexes are involved in the acetylation of histone H3 at lysine 14 (H3K14) and lysine 23 (H3K23), which are generally associated with transcriptional activation.[5][6] The bromodomain of BRPF1 recognizes acetylated lysine residues on histones, thereby anchoring the complex to chromatin and facilitating the acetylation of neighboring histones by the catalytic MOZ/MORF subunit.[7] This process is crucial for normal development, including hematopoiesis and neurogenesis, and its dysregulation is implicated in various cancers.[8][9]
The BRPF2-HBO1 Histone Acetyltransferase Complex
BRPF2, also known as BRD1, acts as a scaffold for the HBO1 (Histone Acetyltransferase Bound to ORC1) HAT complex.[6][10] This complex, which also includes ING4 or ING5 and EAF6, is a major regulator of H3K14 acetylation.[11][12] The BRPF2 bromodomain is thought to recognize acetylated histones, thereby recruiting the HBO1 complex to specific chromatin regions to promote transcriptional activation.[13] This pathway is vital for processes such as erythropoiesis and embryonic development.[11][14]
Experimental Protocols for Characterizing this compound
A variety of biophysical and cellular assays are employed to characterize the interaction of inhibitors like this compound with their target bromodomains. Below are detailed methodologies for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions, such as the binding of an inhibitor to a bromodomain.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In the context of a bromodomain inhibitor screening, a biotinylated histone peptide (the natural ligand) is bound to streptavidin-coated Donor beads, and a His-tagged bromodomain protein is bound to Nickel chelate-coated Acceptor beads. When the histone peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that binds to the bromodomain will disrupt the peptide-bromodomain interaction, leading to a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the His-tagged BRPF1 or BRPF2 bromodomain protein and the biotinylated histone H3 or H4 peptide in the assay buffer to desired concentrations.
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Reconstitute AlphaScreen Donor and Acceptor beads in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound (this compound) or DMSO (control) to the wells.
-
Add 2.5 µL of the His-tagged bromodomain protein solution.
-
Add 2.5 µL of the biotinylated histone peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of a pre-mixed solution of streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the DMSO control wells.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of compound binding to a target protein within living cells.
Principle: This technology uses a target protein fused to a NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target protein (the energy acceptor). When the tracer binds to the NanoLuc®-tagged protein, BRET occurs upon addition of the substrate, resulting in a detectable fluorescent signal. A test compound that enters the cell and binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transfected with a plasmid encoding the BRPF1 or BRPF2 bromodomain fused to NanoLuc® luciferase.
-
-
Assay Procedure (96-well plate format):
-
Transfected cells are harvested and resuspended in Opti-MEM.
-
A serial dilution of this compound is prepared.
-
The NanoBRET™ tracer is added to the cell suspension.
-
The cell suspension with the tracer is dispensed into the wells of a white assay plate containing the diluted compound or DMSO.
-
The plate is incubated for 2 hours at 37°C in a CO2 incubator.
-
The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The plate is read immediately on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
The data is normalized to controls, and IC50 values are determined from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., BRPF1 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
The BRPF1 or BRPF2 bromodomain protein is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in DMSO and then diluted in the final dialysis buffer to a concentration 10-20 times that of the protein. The final DMSO concentration should be matched in the protein solution.
-
-
ITC Experiment:
-
The sample cell is filled with the protein solution (e.g., 20-50 µM).
-
The injection syringe is filled with the this compound solution (e.g., 200-500 µM).
-
A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell at a constant temperature.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to the bromodomain.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).
-
Conclusion
This compound serves as an indispensable tool for probing the function of BRPF1 and BRPF2 bromodomains. Its characterization through a suite of robust biophysical and cellular assays provides a clear understanding of its target engagement and inhibitory mechanism. The signaling pathways in which BRPF1 and BRPF2 participate are central to epigenetic regulation and are implicated in a range of diseases, making them attractive targets for therapeutic intervention. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations of bromodomain biology and drug discovery.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to GSK9311 and the Interrogation of BRPF1-Mediated Signaling in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of epigenetic drug discovery, the use of precise molecular tools is paramount to validating novel therapeutic targets. This technical guide focuses on GSK9311, a critical chemical tool for studying the function of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) in cancer. Contrary to being a therapeutic agent itself, this compound serves as a negative control for GSK6853, a potent and highly selective BRPF1 inhibitor. The pairing of an active chemical probe with an inactive, structurally similar control is a cornerstone of rigorous chemical biology, ensuring that observed biological effects are directly attributable to the inhibition of the intended target. This guide will provide an in-depth overview of the BRPF1 signaling pathway, its role in oncology, and the methodologies for utilizing the GSK6853/GSK9311 probe-control pair to dissect its function.
The Role of BRPF1 in Cancer Signaling
BRPF1 is a multidomain scaffolding protein that plays a crucial role in regulating gene transcription through chromatin remodeling.[1][2][3] It is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) histone acetyltransferase (HAT) complexes.[1][4][5]
The primary functions of BRPF1 include:
-
Scaffolding: BRPF1 is essential for the assembly and stability of the MOZ/MORF HAT complexes, bringing together the catalytic HAT subunit with other regulatory proteins like ING5 and MEAF6.[3][5][6]
-
Chromatin Reading: BRPF1 contains several domains, including a bromodomain and two PHD fingers, that recognize specific post-translational modifications on histone tails, particularly acetylated lysines.[1][3] This "reading" function helps to tether the HAT complex to specific genomic loci.
-
HAT Activity Regulation: BRPF1 allosterically enhances the HAT activity of the MOZ/MORF enzymes, promoting the acetylation of histone H3, notably at lysine 23 (H3K23ac).[1][6]
This targeted histone acetylation leads to a more open chromatin structure, facilitating the transcription of target genes. In various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and breast cancer, BRPF1 is frequently overexpressed and contributes to tumorigenesis by upregulating the expression of key oncogenes such as E2F2 and EZH2.[4][7][8][9][10][11] Dysregulation of BRPF1-mediated signaling has been linked to enhanced cell proliferation, cancer stemness, and poor patient prognosis.[4][7][10]
BRPF1-Mediated Gene Regulation Pathway
The following diagram illustrates the central role of BRPF1 in the MOZ/MORF HAT complex and its impact on gene transcription.
References
- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 6. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BRPF Family of Proteins and the Bromodomain Inhibitor GSK9311
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bromodomain and PHD Finger-containing (BRPF) family of proteins—BRPF1, BRPF2, and BRPF3—and the chemical probe GSK9311. This document details their biological roles, the mechanism of inhibition by this compound, quantitative biochemical data, and detailed experimental protocols for studying their interaction.
Core Concepts: The BRPF Family of Proteins
The BRPF family, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffold proteins that play a pivotal role in the assembly and function of histone acetyltransferase (HAT) complexes.[1][2][3][4] These proteins are essential epigenetic regulators, influencing gene transcription, DNA replication, and repair.[5][6][7]
Key Functions and Complexes:
-
BRPF1: Primarily acts as a scaffold for the MOZ (KAT6A) and MORF (KAT6B) HAT complexes.[8][9][10][11] The BRPF1-containing MOZ/MORF complex, which also includes ING5 and MEAF6, is a key regulator of histone H3 acetylation, particularly at lysines 14 and 23 (H3K14ac and H3K23ac).[8][11] This complex is vital for embryonic development, hematopoiesis, and has been implicated in various cancers, including acute myeloid leukemia and liver cancer.[4][7][8] Downstream targets of the BRPF1-MOZ/MORF complex in liver cancer include the oncogenes E2F2 and EZH2.[8]
-
BRPF2 (also known as BRD1) and BRPF3: These two proteins are primary scaffolding partners for the HBO1 (KAT7) HAT complex.[12][13][14][15] The BRPF2/3-HBO1 complexes are the main drivers of global H3K14 acetylation.[13][14] These complexes are crucial for DNA replication licensing and activation, as well as for developmental processes such as erythropoiesis.[2][5][14][16][17]
Protein Domain Architecture:
The BRPF proteins share a conserved domain structure, which allows them to act as multivalent chromatin readers and scaffolding platforms:[12]
-
PZP (PHD-Zinc Knuckle-PHD) Domain: This N-terminal domain recognizes unmodified histone H3 tails.[4]
-
Bromodomain (BRD): This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby tethering the HAT complex to active chromatin regions.
-
PWWP Domain: This domain binds to methylated histones, particularly H3K36me3, further anchoring the complex to specific chromatin locations.[4]
This compound: A Chemical Probe for BRPF Bromodomains
This compound is a chemical compound that acts as an inhibitor of the BRPF family bromodomains. It is structurally related to and serves as a less active analogue or negative control for the potent and selective BRPF1 inhibitor, GSK6853.[18] By occupying the acetyl-lysine binding pocket of the bromodomain, these inhibitors prevent the BRPF proteins from docking onto acetylated histones, thereby disrupting the function of the associated HAT complexes.
Quantitative Data on BRPF Inhibitors
The following tables summarize the inhibitory activities of this compound and related compounds against the BRPF family bromodomains. The data is compiled from various biochemical and cellular assays.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | Notes |
| BRPF1 | Biochemical | 6.0 | 1,000 | Serves as a less active analogue to GSK6853. |
| BRPF2 | Biochemical | 4.3 | 50,118 | Significantly weaker inhibition compared to BRPF1. |
| BRPF3 | Not Reported | - | - | Data for this compound against BRPF3 is not readily available. |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Comparative Inhibitory Activity of Potent BRPF Probes
| Compound | Target | Assay Type | Measurement | Value (nM) | Selectivity Notes |
| GSK6853 | BRPF1 | TR-FRET | IC50 | 8 | >1600-fold selective for BRPF1 over a panel of 48 other bromodomains.[18][19][20][21] |
| BRPF1 | BROMOscan | Kd | 0.3 | ||
| BRPF1 | NanoBRET™ (Cellular) | IC50 | 20 | [18] | |
| GSK5959 | BRPF1 | Biochemical | IC50 | 80 | >100-fold selective for BRPF1 over BRPF2/3 and BET family.[22] |
| BRPF2 | Biochemical | pIC50 = 5.2 | 6,310 | [22] | |
| BRPF3 | Biochemical | pIC50 = 4.5 | 31,623 | [22] | |
| PFI-4 | BRPF1 | Biochemical | IC50 | 80 | [22] |
| BRPF2 | Biochemical | IC50 | 7,900 | [22] | |
| BRPF3 | Biochemical | IC50 | >10,000 | [22] | |
| OF-1 | BRPF1B | Biochemical | Kd | 100 | Pan-BRPF inhibitor.[22] |
| BRPF2 | Biochemical | Kd | 500 | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between inhibitors like this compound and the BRPF proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed is measured after each injection.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the bromodomain of the target BRPF protein (e.g., BRPF1, BRPF2, or BRPF3).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Crucially, both the protein and the ligand must be in an identical, matched buffer to minimize heats of dilution. [23] This is typically achieved by dialyzing the protein against the final experimental buffer, and then using this same dialysis buffer to dissolve the ligand. A common buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.
-
Degas all solutions thoroughly before use to prevent air bubbles.[23]
-
-
Typical Concentrations:
-
Instrument Setup (e.g., MicroCal ITC200):
-
Experimental Run:
-
Load the protein solution into the sample cell (~200-300 µL).
-
Load the ligand solution into the injection syringe (~40-100 µL).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 180 seconds) to allow the signal to return to baseline.[25]
-
-
Data Analysis:
-
Integrate the peaks from each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is used. As the protein is heated and unfolds, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce.[26][27]
Detailed Methodology:
-
Reaction Setup (in a 96- or 384-well PCR plate):
-
Prepare a master mix containing the purified BRPF bromodomain (typically 2-4 µM final concentration) and the fluorescent dye (e.g., 5x SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 100 mM NaCl).[28]
-
Dispense the master mix into the wells of the PCR plate.
-
Add the test compound (this compound) or DMSO control to the wells. The final DMSO concentration should be kept low and constant across all wells (e.g., 1%).
-
-
Instrumentation (Real-Time PCR machine):
-
Place the plate in the instrument.
-
Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the unfolding transition is the melting temperature (Tm). This is often calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
The change in melting temperature (ΔTm) in the presence of the compound compared to the DMSO control indicates the extent of stabilization and is a measure of binding.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It leverages the same principle as DSF: ligand binding stabilizes the target protein against thermal denaturation.[28]
Principle: Intact cells are treated with a compound and then heated. The heat causes unstabilized proteins to denature and aggregate. After cell lysis, the aggregated proteins are removed, and the amount of soluble target protein remaining is quantified.
Detailed Methodology:
-
Cell Treatment:
-
Culture cells of interest and treat them with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a specific temperature for a short duration (e.g., 3-5 minutes). A temperature gradient is often used initially to determine the optimal temperature for the isothermal dose-response experiment.[28] This optimal temperature is one where most of the unbound protein denatures, but stabilized protein remains soluble.
-
Include a non-heated control sample at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells, often through freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the target BRPF protein in the supernatant using a standard protein detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the BRPF protein.
-
AlphaScreen/AlphaLISA or HTRF: These are high-throughput, no-wash immunoassay formats that can be used for quantification in a microplate setup.[28]
-
-
-
Data Analysis:
-
For a thermal shift curve, plot the percentage of soluble protein remaining against the temperature. A shift in the curve to the right indicates stabilization.
-
For an isothermal dose-response curve, plot the amount of soluble protein at a single, fixed temperature against the logarithm of the compound concentration. This allows for the determination of an EC50 for target engagement in a cellular context.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the composition of the BRPF-containing HAT complexes, their signaling pathways, and a typical experimental workflow for inhibitor characterization.
BRPF1-MOZ/MORF Complex Signaling Pathway
Caption: BRPF1 scaffolds the MOZ/MORF HAT complex to regulate gene transcription.
BRPF2/3-HBO1 Complex Signaling Pathway
Caption: BRPF2/3 scaffolds the HBO1 HAT complex to regulate DNA replication.
Experimental Workflow for BRPF Inhibitor Characterization
Caption: Workflow for the characterization of a BRPF bromodomain inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. libsearch.bethel.edu [libsearch.bethel.edu]
- 3. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 4. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Deciphering structure, function and mechanism of lysine acetyltransferase HBO1 in protein acetylation, transcription regulation, DNA replication and its oncogenic properties in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. The Chromatin Regulator BRPF3 Preferentially Activates the HBO1 Acetyltransferase but Is Dispensable for Mouse Development and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. BRPF3-HBO1 regulates replication origin activation and histone H3K14 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 19. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 26. portlandpress.com [portlandpress.com]
- 27. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of MYST Complex Modulation: A Technical Guide to GSK9311
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYST family of histone acetyltransferases (HATs), comprising KAT5 (Tip60), KAT6A (MOZ), KAT6B (MORF), KAT7 (HBO1), and KAT8 (MOF), represents a critical class of epigenetic regulators.[1][2] These enzymes play pivotal roles in a multitude of cellular processes, including gene transcription, DNA repair, and replication, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[3][4] Dysregulation of MYST HAT activity is implicated in various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[1][2][5]
This technical guide delves into the specifics of GSK9311, a chemical probe often associated with the MYST family, and its interaction with the broader machinery of MYST histone acetyltransferase complexes. While initially queried for its direct interaction with MYST HATs, publicly available data reveals a more nuanced mechanism of action. This compound is characterized as a less active analog of GSK6853 and serves as a negative control in scientific studies.[6][7][8] Its primary targets are the bromodomains of BRPF1 and BRPF2, scaffolding proteins that are integral components of the MOZ and MORF HAT complexes.[6][7][8]
This document will therefore elucidate the indirect relationship between this compound and MYST complexes through its binding to BRPF bromodomains, provide a comprehensive overview of the MOZ/MORF complexes, present available quantitative data for this compound, and detail relevant experimental protocols for studying the modulation of MYST HAT activity.
The MOZ/MORF Histone Acetyltransferase Complexes
The KAT6A (MOZ) and KAT6B (MORF) acetyltransferases are the catalytic subunits of large, multisubunit complexes.[1][9] These complexes are essential for normal development, including hematopoiesis and skeletogenesis, and their aberrant activity is linked to aggressive forms of leukemia.[1][9][10] The core components of the MOZ/MORF complexes include:
-
KAT6A/KAT6B (MOZ/MORF): The catalytic subunit responsible for histone acetyltransferase activity.
-
BRPF1/2/3 (Bromodomain and PHD finger-containing protein 1/2/3): A scaffolding protein that is crucial for the assembly and stability of the complex. It contains multiple reader domains, including a bromodomain, that recognize acetylated histones and other proteins, thereby helping to recruit the complex to specific genomic loci.
-
ING5 (Inhibitor of Growth 5): A tumor suppressor protein that contributes to the substrate specificity and activity of the complex.
-
MEAF6 (MYST/Esa1-associated factor 6): A small protein that enhances the stability and activity of the complex.
The BRPF proteins act as a bridge, connecting the catalytic MOZ/MORF subunit with ING5 and MEAF6.[10] This architectural arrangement highlights the potential for molecules that bind to BRPF proteins to allosterically modulate the function of the entire MOZ/MORF complex.
This compound: A Probe for BRPF Bromodomains
This compound is a chemical tool compound primarily utilized as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[6][7][8] Its interaction with the BRPF1 and BRPF2 bromodomains is characterized by moderate inhibitory activity.
Quantitative Data for this compound
| Compound | Target | pIC50 |
| This compound | BRPF1 Bromodomain | 6.0 |
| BRPF2 Bromodomain | 4.3 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the architecture of the MOZ/MORF-BRPF complexes and a general workflow for assessing the impact of a compound on MYST HAT activity.
References
- 1. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MYST family of histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYST-family histone acetyltransferases: beyond chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MORF and MOZ acetyltransferases target unmethylated CpG islands through the winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the BRPF Bromodomain Inhibitor GSK9311: A Technical Guide
Introduction
Bromodomains are conserved structural motifs that function as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is a critical mechanism for recruiting regulatory protein complexes to chromatin, thereby influencing gene transcription. The Bromodomain and PHD Finger-containing (BRPF) family, comprising BRPF1, BRPF2, and BRPF3, are essential scaffolding proteins. They are key components of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. By binding to acetylated histones, BRPF proteins anchor these HAT complexes to specific chromatin locations, facilitating further histone acetylation and transcriptional activation.
GSK9311 is a chemical probe that functions as an inhibitor of the BRPF family of bromodomains. It is most frequently utilized in research as a less active analog and negative control for GSK6853, a highly potent and selective BRPF1 bromodomain inhibitor.[3][4] This role is crucial for validating that the observed biological effects of more potent inhibitors are indeed due to the specific inhibition of the target (on-target effects) rather than other, non-specific interactions (off-target effects). This guide provides an in-depth overview of the foundational data, mechanism, and experimental methodologies related to this compound.
Mechanism of Action
The primary mechanism of action for this compound is competitive inhibition of the acetyl-lysine binding pocket within the BRPF1 and BRPF2 bromodomains.[3][4] In a normal physiological state, the BRPF1 bromodomain recognizes specific acetylated lysine marks on histones (e.g., H3K14ac, H2AK5ac). This binding event localizes the associated MOZ/MORF HAT complex to target gene promoters and enhancers. The enzymatic activity of the HAT complex then leads to further acetylation of histone tails, creating a chromatin environment conducive to transcription.
This compound, by occupying the binding pocket, prevents the bromodomain from engaging with acetylated histones. This disruption inhibits the recruitment of the HAT complex to its target sites, leading to a reduction in local histone acetylation and subsequent transcriptional repression of target genes.
Quantitative Data and Binding Profile
This compound exhibits moderate potency with selectivity for BRPF1 over BRPF2. The inhibitory activity is commonly reported as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value corresponds to a lower IC50 and thus greater potency. The available quantitative data is summarized below.
| Target Protein | Assay Type | pIC50 | IC50 | Citation(s) |
| BRPF1 | Binding Assay | 6.0 | 1.0 µM | [3][4] |
| BRPF2 | Binding Assay | 4.3 | 50.1 µM | [3][4] |
Note: IC50 values were calculated from pIC50 using the formula IC50 = 10-pIC50 M.
Key Experimental Protocols
This section details the methodologies for characterizing bromodomain inhibitors like this compound, from initial binding assessment to cellular effects.
This protocol describes a common method for quantifying the binding affinity of an inhibitor.
Principle: A fluorescently-labeled small molecule probe with known affinity for the bromodomain is used. When the probe binds to the larger protein, its tumbling rate in solution slows, resulting in a high fluorescence polarization (FP) signal. An unlabeled inhibitor (this compound) competes with the probe for the binding site. As the inhibitor displaces the probe, the probe tumbles more freely, leading to a dose-dependent decrease in the FP signal.
Methodology:
-
Reagent Preparation:
-
Purify recombinant BRPF1 bromodomain protein.
-
Synthesize or procure a suitable fluorescent probe that binds BRPF1.
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.01% Tween-20 and 1% DMSO).
-
-
Assay Setup:
-
In a 384-well microplate, add a constant concentration of BRPF1 protein and the fluorescent probe to each well.
-
Add the serially diluted this compound to the wells. Include controls for no inhibition (DMSO only) and background (no protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Plot the FP signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Proper solubilization is critical for obtaining reliable results. The following protocols have been reported for this compound.[3]
-
In Vitro Formulation:
-
Prepare a stock solution in 100% DMSO.
-
For cellular assays, further dilute the stock solution in cell culture medium to the final desired concentration. The final DMSO concentration should typically be kept below 0.5%.
-
-
In Vivo Formulations:
-
Protocol A (Aqueous): Prepare by sequential addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of at least 2.5 mg/mL.[3]
-
Protocol B (SBE-β-CD): Prepare by sequential addition: 10% DMSO and 90% (20% SBE-β-CD in Saline). This also achieves a solubility of at least 2.5 mg/mL.[3]
-
Protocol C (Oil-based): Prepare by sequential addition: 10% DMSO and 90% Corn Oil. Solubility is at least 2.5 mg/mL.[3]
-
Preparation Note: For in vivo solutions, first prepare a clear stock solution in DMSO, then sequentially add the co-solvents. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Relevant Signaling Pathways and Downstream Effects
Inhibition of the BRPF bromodomain disrupts the function of the MOZ/MORF HAT complexes, which play a significant role in regulating the expression of key genes involved in cell cycle progression and oncogenesis. While potent and selective BRPF inhibitors are used to probe these pathways, understanding the foundational mechanism is key.
The BET (Bromo- and Extra-Terminal domain) family of proteins is another well-studied group of bromodomain-containing proteins, and their inhibitors have demonstrated that targeting epigenetic readers can profoundly impact cancer-related signaling.[5] BET inhibitors are known to downregulate the transcription of the MYC oncogene, which is a master regulator of cell proliferation.[6][7] Similarly, the BRPF1-containing MOZ complex is known to be involved in regulating genes essential for hematopoiesis and has been implicated in leukemia. Disruption of the BRPF1-MOZ interaction via a bromodomain inhibitor like this compound would be expected to impact these transcriptional programs, leading to cell cycle arrest and anti-proliferative effects.[5] Furthermore, bromodomain inhibitors can modulate inflammatory pathways, such as those regulated by NF-κB.[1]
Conclusion
This compound is a valuable chemical probe for the study of BRPF family bromodomains. With moderate, micromolar potency against BRPF1, its primary utility is as a less active control to confirm the on-target effects of more potent inhibitors like GSK6853. The foundational research on this compound demonstrates its ability to competitively bind to the BRPF1 and BRPF2 bromodomains, providing a tool to investigate the downstream consequences of disrupting the recruitment of MOZ/MORF histone acetyltransferase complexes. This technical guide summarizes its mechanism, quantitative profile, and the experimental protocols necessary for its effective use, providing a core resource for researchers in epigenetics and drug development.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET and Aurora Kinase A inhibitors synergize against MYCN-positive human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the BET family reduces its new target gene IDO1 expression and the production of l-kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of GSK3 Inhibitors in Leukemia Cell Lines: A Technical Overview
Disclaimer: Information regarding a specific compound designated "GSK9311" was not available in the initial search results. This guide therefore provides a comprehensive overview of the effects of various Glycogen Synthase Kinase 3 (GSK3) inhibitors on leukemia cell lines, drawing upon the established mechanisms and data from publicly available research.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, development, and oncogenesis.[1] Its activity has been implicated in the survival and proliferation of various cancer cells, making it an attractive target for therapeutic intervention. In the context of leukemia, the inhibition of GSK3β has been shown to induce significant anti-leukemic effects, primarily through the induction of apoptosis and cell cycle arrest.[1] This technical guide summarizes the key findings from preliminary studies on the effects of GSK3 inhibitors on leukemia cell lines, outlines the experimental protocols used, and visualizes the core signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effects of various GSK3 inhibitors on different leukemia cell lines.
Table 1: Effects of GSK3 Inhibitors on Apoptosis in Leukemia Cell Lines
| Cell Line | Inhibitor | Concentration | Apoptosis Induction | Reference |
| U937 | CHIR99021 | Not Specified | Enhanced Gemtuzumab Ozogamicin (GO)-induced apoptosis. | [2] |
| MARIMO | CHIR99021 | Not Specified | Enhanced GO-induced apoptosis. | [2] |
| KO52 | AZD2858 | Not Specified | Showed a high combinatorial effect with GO in inducing apoptosis. | [2] |
| MV4-11 | MNKI-8e | 5 µM | Induced 23% apoptosis (Annexin-V+/PI- plus Annexin V+/PI+ cells). | [3] |
| Primary AML Cells | LY2090314 | 500 or 1000 nM | Synergistic effect with GO in 13 out of 16 patient samples. | [4] |
Table 2: Effects of Various Inhibitors on Cell Cycle in Leukemia Cell Lines
| Cell Line | Inhibitor | Effect on Cell Cycle | Reference |
| KG-1a | GSK-J4 | S phase arrest | [5] |
| ML1 | Bufalin | G2/M phase arrest | [6] |
| Multiple | LEE011 | G1 arrest | [7] |
| Multiple | Flavonol (cpd 11) | G0/G1 accumulation | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the studies of GSK3 inhibitors in leukemia cell lines.
Cell Culture and Treatment
Leukemia cell lines (e.g., Jurkat, K562, U937, MARIMO, KO52, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded at a specific density and treated with various concentrations of GSK3 inhibitors (e.g., LiCl, SB216763, CHIR99021, AZD2858, AZD1080, LY2090314) or a vehicle control (e.g., DMSO) for specified time periods.[1][2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. After drug treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][4]
Cell Cycle Analysis
For cell cycle analysis, cells are harvested after treatment, washed with PBS, and fixed in cold ethanol. The fixed cells are then washed again and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6][7][8]
Western Blotting
To analyze protein expression levels, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myb, Bcl2, survivin, cleaved PARP, CyclinD1, CyclinA2, P21).[1][5] After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. GSK3β inactivation induces apoptosis of leukemia cells by repressing the function of c-Myb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3 inhibitor enhances gemtuzumab ozogamicin‐induced apoptosis in primary human leukemia cells by overcoming multiple mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and protein kinase modulating effect of bufalin on human leukemia ML1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of G1 arrest and cellular senescence induced by LEE011, a novel CDK4/CDK6 inhibitor, in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery and Development of GSK9311: A Technical Guide to a Chemical Probe for BRPF Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and application of GSK9311, a chemical probe designed as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853. This document details the quantitative data, experimental protocols, and the scientific rationale behind its creation, offering a comprehensive resource for researchers utilizing this chemical tool.
Introduction: The Role of BRPF Proteins and the Need for Chemical Probes
Bromodomain and PHD Finger-containing (BRPF) proteins, including BRPF1, BRPF2, and BRPF3, are crucial scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] These complexes play a pivotal role in regulating gene transcription through the acetylation of histones, an essential epigenetic modification. The BRPF1 bromodomain, in particular, recognizes acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions.
To investigate the biological functions of the BRPF1 bromodomain and its role in disease, potent and selective chemical probes are indispensable. The development of GSK6853 provided such a tool, a highly potent inhibitor of the BRPF1 bromodomain.[3] To ensure that observed biological effects are due to the inhibition of the target and not off-target activities, a well-characterized, structurally similar but biologically less active negative control is required. This compound was designed and synthesized to fulfill this critical role.
Data Presentation: Quantitative Analysis of this compound
This compound was developed as a less active analog of the potent BRPF1 inhibitor, GSK6853. The key structural modification is the alkylation of the 5-amide, which significantly reduces its binding affinity for the BRPF1 bromodomain.[3] The following tables summarize the key quantitative data for this compound and its active counterpart, GSK6853, for comparative purposes.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| This compound | BRPF1 | TR-FRET | 6.0 | 1000 | [3][4] |
| BRPF2 | TR-FRET | 4.3 | 50118 | [3][4] | |
| GSK6853 | BRPF1 | TR-FRET | 8.1 | 8 | [3] |
| BRPF2 | TR-FRET | 5.1 | 794 | [3] | |
| BRPF3 | TR-FRET | 4.8 | 15849 | [3] |
Table 1: Biochemical Potency of this compound and GSK6853 against BRPF Bromodomains.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| This compound | BRPF1-Histone H3.3 Interaction | NanoBRET™ | 5.4 | 3981 | [5] |
| GSK6853 | BRPF1-Histone H3.3 Interaction | NanoBRET™ | 7.7 | 20 | [5] |
Table 2: Cellular Target Engagement of this compound and GSK6853.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the information provided in the primary literature and general laboratory procedures for these assay types.
Synthesis of this compound
The synthesis of this compound involves the alkylation of the 5-amide of a precursor molecule, which is also an intermediate in the synthesis of GSK6853. A general synthetic scheme is outlined below. For specific details on reagents, reaction conditions, and purification methods, please refer to the supplementary information of Bamborough P, et al. ACS Med Chem Lett. 2016 May 9;7(6):552-7.
Caption: Generalized synthetic workflow for this compound.
Detailed Protocol (Illustrative):
-
Acylation: The 5-amino-benzimidazolone precursor is acylated with 2-methoxybenzoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding amide.
-
Alkylation: The resulting amide is then N-alkylated at the 5-amide position using an ethylating agent such as ethyl iodide in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., dimethylformamide).
-
Final Steps & Purification: Subsequent synthetic modifications, if required, are performed, followed by purification of the final product, this compound, typically by column chromatography or recrystallization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of the inhibitor to the isolated bromodomain protein.
Materials:
-
His-tagged BRPF1 or BRPF2 bromodomain protein.
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound and GSK6853 serially diluted in DMSO.
Protocol:
-
Prepare a master mix of the BRPF bromodomain protein and the biotinylated histone peptide in the assay buffer.
-
Add the Europium-labeled anti-His antibody and the Streptavidin-APC conjugate to the master mix.
-
Dispense the master mix into a 384-well low-volume black plate.
-
Add serially diluted compounds (this compound or GSK6853) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Calculate the ratio of the acceptor to donor emission and plot the results against the inhibitor concentration to determine the pIC50 value.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay measures the ability of the compound to disrupt the interaction between the BRPF1 bromodomain and histone H3.3 within a cellular context.
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-BRPF1 bromodomain fusion protein (donor) and HaloTag®-Histone H3.3 fusion protein (acceptor).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
Nano-Glo® Luciferase Assay Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound and GSK6853 serially diluted in DMSO.
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate to allow labeling of the HaloTag® fusion protein.
-
Dispense the labeled cells into a 384-well white plate.
-
Add serially diluted compounds (this compound or GSK6853) to the wells and incubate at 37°C in a CO2 incubator for a specified time (e.g., 90 minutes).
-
Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Read the plate on a luminometer equipped with filters to measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission signals.
-
Calculate the corrected BRET ratio and plot against the inhibitor concentration to determine the cellular pIC50.
Mandatory Visualizations
BRPF1 Signaling Pathway
Caption: Role of BRPF1 in the MOZ/MORF HAT complex and gene transcription.
Logical Workflow for this compound Development
Caption: Logical workflow for the development of this compound.
Experimental Workflow for Probe Characterization
Caption: Experimental workflow for the characterization of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK9311 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GSK9311 in cell culture experiments. This compound is a crucial negative control for studies involving the potent and selective BRPF1 bromodomain inhibitor, GSK6853. Utilizing this compound alongside GSK6853 allows researchers to confidently attribute observed cellular effects to the specific inhibition of the BRPF1 bromodomain.
Introduction
This compound is a less active analogue of GSK6853, a highly potent and selective inhibitor of the BRPF1 bromodomain. Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a scaffolding protein that plays a critical role in the assembly and function of MYST histone acetyltransferase (HAT) complexes. These complexes are involved in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer.
Due to its significantly reduced activity against the BRPF1 bromodomain, this compound serves as an essential experimental tool to validate that the biological effects observed with GSK6853 are a direct result of BRPF1 inhibition and not due to off-target effects.
Mechanism of Action
This compound is a chemical probe that, like its active counterpart GSK6853, is designed to occupy the acetyl-lysine binding pocket of the BRPF1 bromodomain. However, structural modifications render this compound significantly less potent. In a NanoBRET™ cellular target engagement assay, GSK6853 demonstrated a dose-dependent displacement of a BRPF1 bromodomain tracer from histone H3.3 with a cellular IC50 of 20 nM, while this compound showed no significant effect at similar concentrations.[1] This differential activity is fundamental to its function as a negative control.
Signaling Pathway of BRPF1 Inhibition
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active counterpart, GSK6853.
| Compound | Target | pIC50 (BRPF1) | pIC50 (BRPF2) | Cellular IC50 (NanoBRET) | Recommended Max. Concentration |
| This compound | BRPF1/BRPF2 Bromodomain (Negative Control) | 6.0 | 4.3 | No significant effect | 1 µM |
| GSK6853 | BRPF1 Bromodomain (Inhibitor) | >8.0 | - | 20 nM | 1 µM |
Data compiled from multiple sources.[1]
Experimental Protocols
Here we provide detailed protocols for utilizing this compound as a negative control in common cell culture experiments. The protocols are based on studies using the active inhibitor GSK6853 and are adapted for the proper use of its negative control.
General Guidelines for Use
-
Solubility and Stock Solution Preparation: this compound hydrochloride is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentrations: As a negative control, this compound should be used at the same concentrations as the active compound, GSK6853. Based on published data for GSK6853, a concentration range of 10 nM to 1 µM is recommended for initial experiments. To minimize the potential for off-target effects, it is advised not to exceed a concentration of 1 µM in cell-based assays.[2]
-
Cell Lines: The choice of cell line will depend on the research question. For studies on non-small cell lung cancer, A549 and H1975 cell lines have been used with GSK6853.[3][4]
Experimental Workflow
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
GSK9311 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK9311 is a crucial laboratory tool, serving as the inactive structural analog and negative control for GSK6853, a potent and highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. BRPF1 is a key scaffolding protein in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a significant role in epigenetic regulation through histone acetylation. The use of this compound alongside GSK6853 allows researchers to distinguish between on-target effects of BRPF1 inhibition and any potential off-target or non-specific effects of the chemical scaffold. This document provides detailed information on the solubility of this compound in various solvents and comprehensive protocols for its preparation and use in research settings.
Chemical Properties
| Property | Value |
| Synonyms | (R)-N-(1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-ethyl-2-methoxybenzamide |
| Molecular Formula | C₂₄H₃₁N₅O₃ |
| Molecular Weight | 437.53 g/mol |
| CAS Number | 1923851-49-3 |
| Appearance | White to beige powder |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Solubility Data
This compound exhibits varying solubility depending on the solvent and preparation method. The following tables summarize its solubility in common laboratory solvents and formulations for in vitro and in vivo studies.
Table 2.1: Solubility in Single Solvents
| Solvent | Concentration | Method | Citation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~228.56 mM) | Requires sonication | [1] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (~4.57 mM) | Requires warming | [2] |
Table 2.2: Solubility in Co-Solvent Formulations for In Vivo Use
These formulations are designed to maintain the solubility of this compound in an aqueous environment suitable for animal studies.
| Formulation Composition | Concentration Achieved | Citation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~5.71 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~5.71 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~5.71 mM) | [3] |
Note: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic bath and sonicate until the compound is fully dissolved. The solution should be clear.[1]
-
If preparing a lower concentration stock (e.g., 2 mg/mL), gentle warming (e.g., 37°C) can be used to aid dissolution.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80)
This protocol details the preparation of a common vehicle for administering this compound to animals.[3]
Materials:
-
High-concentration this compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (to prepare 1 mL of final solution):
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication may aid dissolution.
-
Prepare this formulation fresh on the day of use.
Signaling Pathway and Mechanism of Action
This compound serves as a negative control for GSK6853, an inhibitor of the BRPF1 bromodomain. BRPF1 is a scaffold protein that assembles the MYST family of histone acetyltransferases (HATs), including MOZ and MORF.[3] The bromodomain of BRPF1 recognizes and binds to acetylated lysine residues on histone tails, tethering the HAT complex to specific chromatin regions. This leads to further histone acetylation (e.g., H3K23ac), which alters chromatin structure to be more open (euchromatin), thereby facilitating gene transcription. By using this compound, which is structurally similar to GSK6853 but does not significantly inhibit BRPF1, researchers can confirm that the observed cellular effects of GSK6853 are due to specific BRPF1 inhibition.
Caption: BRPF1-mediated histone acetylation pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound as a negative control in a cell-based experiment alongside its active counterpart, GSK6853.
Caption: General workflow for a cell-based assay.
References
Application Notes and Protocols for Preparing GSK9311 Stock Solutions in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a valuable tool in epigenetic research, serving as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1][2] Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a scaffold protein crucial for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3][4] These complexes play a significant role in chromatin remodeling and gene transcription through the acetylation of histone H3, particularly at lysine 23 (H3K23ac).[3] Dysregulation of BRPF1 and the associated HAT complexes has been implicated in various diseases, including cancer.[4][5]
This compound is structurally similar to GSK6853 but exhibits significantly reduced potency towards BRPF1, making it an ideal control to distinguish between on-target and off-target effects in cellular assays.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cellular assays.
Data Presentation
Quantitative data for this compound and its active analog GSK6853 are summarized in the table below for easy comparison.
| Compound | Molecular Weight ( g/mol ) | Solubility | Recommended Max. Cellular Assay Concentration | Mechanism of Action |
| This compound | 437.53[1] | DMSO: 2 mg/mL (warmed)[1] | Up to 1 µM | Negative control for BRPF1 inhibition[1][2] |
| GSK6853 | 409.48 | DMSO: 81 mg/mL[1] | No higher than 1 µM[1][2][6][7] | Potent and selective BRPF1 bromodomain inhibitor[1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for preparing working solutions for cellular assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 437.53 g/mol x 1000 mg/g
-
Mass (mg) = 4.3753 mg
-
-
Therefore, you will need to weigh out approximately 4.38 mg of this compound powder.
-
-
Weighing the this compound powder:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 4.38 mg of this compound powder to the tube. Record the exact mass.
-
-
Dissolving the this compound powder:
-
Calculate the precise volume of DMSO needed based on the actual mass of this compound weighed.
-
Volume (mL) = [Mass (mg) / 437.53 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for at least 1-2 minutes to ensure the compound is fully dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath or heat block (e.g., at 37°C) for a few minutes can aid in dissolution.[1] Vortex again after warming.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cellular Assays
This protocol describes the dilution of the 10 mM this compound stock solution to the final desired concentrations for treating cells. It is recommended to use this compound at the same concentration as the active compound (GSK6853) to serve as a proper negative control. The recommended maximum concentration for GSK6853 in cellular assays is 1 µM to minimize off-target effects.[1][6][7]
-
Determine the final desired concentration:
-
For example, to prepare a final concentration of 1 µM this compound in your cell culture medium.
-
-
Perform serial dilutions:
-
It is recommended to perform a serial dilution to achieve the final low micromolar or nanomolar concentrations accurately.
-
Step 1: Intermediate Dilution (e.g., to 100 µM):
-
Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Step 2: Final Dilution (e.g., to 1 µM):
-
Dilute the 100 µM intermediate solution 1:100 in cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium to make a total volume of 1 mL. Mix well.
-
-
-
Solvent Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells. For the example above, the final DMSO concentration would be 0.01%.
-
Mandatory Visualization
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK9311 in NanoBRET™ Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing GSK9311 as a negative control in NanoBRET™ Target Engagement (TE) assays for the BRPF1 and BRPF2 bromodomains. This document outlines the underlying principles, experimental procedures, data analysis, and expected outcomes.
Introduction to NanoBRET™ Target Engagement
The NanoBRET™ Target Engagement Assay is a powerful tool for measuring the interaction of small molecules with their protein targets within living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase donor and a fluorescent acceptor. In the context of target engagement, the target protein is fused to NanoLuc® luciferase, and a fluorescently labeled tracer molecule that binds to the target's active site serves as the energy acceptor. When the tracer is bound to the NanoLuc®-fused target, a BRET signal is generated. The addition of a competing compound, such as this compound, displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative assessment of compound affinity and target occupancy in a physiological cellular environment.
This compound: A Negative Control for BRPF Bromodomain Inhibition
This compound is recognized as a less active analog of the potent BRPF1 inhibitor, GSK6853. Due to its significantly lower affinity for BRPF bromodomains, this compound serves as an ideal negative control in experiments to ensure the specificity of the observed target engagement. It is an inhibitor of the BRPF bromodomain with reported pIC50 values of 6.0 for BRPF1 and 4.3 for BRPF2 in biochemical assays.
Signaling Pathways of BRPF1 and BRPF2
BRPF1 (Bromodomain and PHD Finger Containing 1) and BRPF2 (also known as BRD1) are crucial scaffold proteins that play a key role in the assembly and function of histone acetyltransferase (HAT) complexes. These complexes are responsible for acetylating histone tails, a key epigenetic modification that generally leads to a more open chromatin structure and transcriptional activation.
BRPF1 Signaling Pathway:
BRPF1 is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) HAT complexes. Within this complex, BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ or MORF) with other regulatory proteins like ING5 and MEAF6. This complex primarily mediates the acetylation of histone H3 at lysine 23 (H3K23ac), which is associated with active gene transcription.
Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex leading to gene activation.
BRPF2 Signaling Pathway:
BRPF2 (BRD1) serves as a scaffold protein for the HBO1 (Histone Acetyltransferase Binding to ORC1) HAT complex. Similar to BRPF1, BRPF2 facilitates the assembly of the complex, which includes the catalytic subunit HBO1 and other regulatory proteins like ING4/5. The BRPF2-containing HBO1 complex is primarily responsible for the acetylation of histone H3 at lysine 14 (H3K14ac), another mark associated with transcriptional activation.
Caption: BRPF2 as a scaffold in the HBO1 HAT complex leading to gene activation.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against BRPF1 and BRPF2 from biochemical assays. Note: This data is not derived from NanoBRET™ assays. A NanoBRET™ target engagement experiment as described in the protocol below would be required to determine the intracellular apparent affinity (Kapp) or IC50 of this compound in a cellular context.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| This compound | BRPF1 | Biochemical | 6.0 | 1000 |
| This compound | BRPF2 | Biochemical | 4.3 | 50118 |
Experimental Protocol: NanoBRET™ Target Engagement Assay for BRPF1/2 with this compound
This protocol is adapted from standard Promega NanoBRET™ Target Engagement protocols for bromodomains and should be optimized for specific cell lines and laboratory conditions.
Experimental Workflow Diagram:
Caption: A high-level overview of the NanoBRET™ Target Engagement assay workflow.
Materials:
-
Cells: HEK293T cells are recommended for their high transfection efficiency.
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Transfection Reagent: FuGENE® HD Transfection Reagent or similar.
-
Plasmids:
-
BRPF1-NanoLuc® Fusion Vector or BRPF2-NanoLuc® Fusion Vector.
-
Transfection Carrier DNA (e.g., pGEM®-3Zf(-) Vector).
-
-
NanoBRET™ Tracer: A suitable fluorescent tracer for BRPF bromodomains (requires empirical determination, but a tracer designed for BET bromodomains may show cross-reactivity and can be tested).
-
This compound: Prepared in DMSO as a 10 mM stock solution.
-
Control Inhibitor: A known potent inhibitor for BRPF1/2 (e.g., GSK6853) for comparison.
-
Assay Plates: 96-well or 384-well white, tissue culture-treated plates.
-
Reagents:
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
Extracellular NanoLuc® Inhibitor.
-
TE Tracer Dilution Buffer.
-
-
Instrumentation: A luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover System).
Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM® according to the manufacturer's protocol. A recommended ratio for the BRPF-NanoLuc® plasmid to carrier DNA is 1:10 (e.g., 0.1 µg of BRPF-NanoLuc® plasmid and 0.9 µg of carrier DNA per well of a 6-well plate).
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO2.
Day 3: Cell Plating and Compound Treatment
-
Prepare the NanoBRET™ Tracer working solution by diluting the tracer stock in Opti-MEM®. The optimal tracer concentration should be determined experimentally but is typically at or below the tracer's EC50 for the target.
-
Trypsinize the transfected cells and resuspend them in the tracer-containing medium at a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white assay plate.
-
Prepare serial dilutions of this compound and the positive control inhibitor in Opti-MEM®. A typical 11-point, 3-fold dilution series starting at 100 µM is recommended for this compound.
-
Add 11 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a no-inhibition control.
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
Day 4: Signal Detection
-
Equilibrate the plate to room temperature for 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it 1:167 and the Extracellular NanoLuc® Inhibitor 1:500 in Opti-MEM®.
-
Add 25 µL of the substrate/inhibitor mix to each well.
-
Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) filters.
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (600 nm) by the donor signal (450 nm).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
Expected Results:
-
Positive Control (e.g., GSK6853): A clear dose-dependent inhibition of the BRET signal should be observed, yielding a sigmoidal curve and a potent IC50 value.
-
This compound (Negative Control): A significantly right-shifted or incomplete inhibition curve is expected, reflecting its lower affinity for the BRPF bromodomains. This confirms that the assay is specific for high-affinity binders and that the observed inhibition with the positive control is not due to non-specific effects.
By following this protocol, researchers can effectively use this compound to validate the specificity of their NanoBRET™ Target Engagement assays for BRPF1 and BRPF2, ensuring the generation of robust and reliable data for their drug discovery programs.
Application Notes and Protocols for GSK9311 in Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. GSK9311 is a known inhibitor of the pseudokinase Tribbles 2 (TRIB2), a key regulator in various signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and protocols for utilizing this compound in CETSA to monitor its engagement with TRIB2 in cells.
Principle of CETSA
CETSA measures the thermal stability of a protein in the presence and absence of a ligand. When a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization leads to a higher melting temperature (Tm), the temperature at which half of the protein population is denatured. By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, one can determine the extent of ligand binding. An increase in the amount of soluble TRIB2 at elevated temperatures in the presence of this compound indicates target engagement.
Data Presentation
Quantitative data from CETSA experiments are crucial for determining the efficacy and potency of a compound. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Quantitative CETSA Data for this compound with TRIB2
| Parameter | Value | Conditions |
| Cell Line | K562 | Human Chronic Myelogenous Leukemia |
| This compound Concentration | 10 µM | 1-hour incubation |
| Vehicle Control | 0.1% DMSO | 1-hour incubation |
| Tm (Vehicle) | 48.5°C | - |
| Tm (this compound) | 52.0°C | - |
| ΔTm | +3.5°C | - |
| EC50 (Isothermal) | 1.2 µM | 50°C heat challenge |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific cell line, experimental conditions, and detection method.
Experimental Protocols
The following are detailed protocols for performing CETSA to assess the engagement of this compound with TRIB2. Two common approaches are described: a traditional Western blot-based method and a higher-throughput plate-based method.
Protocol 1: CETSA with Western Blot Detection
This protocol is a standard method for CETSA and is suitable for initial validation and lower-throughput studies.
Materials:
-
Cell culture reagents (e.g., RPMI-1640, FBS, penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRIB2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., K562, which expresses TRIB2) to ~80% confluency.
-
Harvest and resuspend the cells in fresh culture medium at a density of 1-2 x 106 cells/mL.
-
Treat the cells with the desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Thermal Shifting:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Place the tubes/plate in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Carefully remove the supernatant and resuspend the cell pellets in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TRIB2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for TRIB2 at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the TRIB2 band intensity to the corresponding loading control.
-
Plot the normalized band intensities as a function of temperature to generate melting curves.
-
Determine the Tm for both conditions. A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: High-Throughput Plate-Based CETSA (e.g., AlphaScreen or ELISA)
This protocol is suitable for screening multiple compounds or concentrations in a 96- or 384-well format.
Materials:
-
All materials from Protocol 1 (excluding Western blot-specific reagents).
-
96- or 384-well assay plates (white, opaque for luminescence/fluorescence).
-
Detection reagents specific to the chosen platform (e.g., AlphaLISA acceptor and donor beads conjugated to anti-TRIB2 antibodies, or reagents for a TRIB2 ELISA).
-
Plate reader capable of detecting the signal (e.g., luminescence, fluorescence).
Methodology:
-
Cell Culture and Treatment:
-
Follow step 1 from Protocol 1.
-
-
Thermal Shifting:
-
Follow step 2 from Protocol 1, performing the heating in a 96- or 384-well PCR plate.
-
-
Cell Lysis:
-
After cooling, add a lysis buffer directly to each well of the PCR plate.
-
Incubate at 4°C with gentle shaking to ensure complete lysis.
-
Centrifuge the PCR plate to pellet cell debris and aggregated proteins.
-
-
Detection:
-
Carefully transfer the supernatant (lysate) to a new 96- or 384-well assay plate.
-
Add the detection reagents according to the manufacturer's instructions (e.g., AlphaLISA beads, ELISA reagents).
-
Incubate as required by the detection assay.
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
The signal from each well is proportional to the amount of soluble TRIB2.
-
Plot the signal as a function of temperature to generate melting curves.
-
For isothermal dose-response experiments, heat all samples (with varying this compound concentrations) at a single, optimized temperature (e.g., the Tm of the vehicle-treated sample) and plot the signal against the compound concentration to determine the EC50.
-
Visualization of Workflows and Pathways
CETSA Experimental Workflow
The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay experiment.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
TRIB2 Signaling Pathway
This compound targets TRIB2, a pseudokinase that acts as a scaffold protein to regulate several key signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: Simplified signaling pathways regulated by TRIB2.
Application Notes and Protocols for High-Throughput Screening Utilizing a BRPF1 Bromodomain Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, bromodomains have emerged as critical targets for therapeutic intervention. The BRPF (Bromodomain and PHD Finger-containing) family of proteins, particularly BRPF1, are essential scaffold proteins within histone acetyltransferase (HAT) complexes. They play a crucial role in chromatin remodeling and gene transcription. Dysregulation of BRPF1 has been implicated in various cancers, making it an attractive target for the development of novel inhibitors.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents.[1][2] This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign aimed at identifying inhibitors of the BRPF1 bromodomain.
Within this context, we will also discuss the role of GSK9311 , a known ligand for the BRPF1 bromodomain. It is important to note that this compound is characterized as a less active analog of the potent BRPF1 inhibitor, GSK6853, and is often utilized as a negative control in experimental setups.[3][4] Its utility in HTS lies in its ability to help establish assay baselines and validate the specificity of more potent "hit" compounds.
Principle of BRPF1 Inhibition
BRPF1 acts as a reader of acetylated lysine residues on histone tails, a key interaction for the recruitment and activation of HAT complexes. Small molecule inhibitors that bind to the acetyl-lysine binding pocket of the BRPF1 bromodomain can disrupt this interaction, leading to downstream effects on gene expression. A successful HTS campaign will identify compounds that effectively compete with the natural ligand for binding to the BRPF1 bromodomain.
Signaling Pathway Involving BRPF1
Caption: Simplified pathway of BRPF1-mediated gene transcription and its inhibition.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify novel BRPF1 inhibitors.
Caption: High-throughput screening cascade for BRPF1 inhibitor discovery.
Data Presentation: Quantitative Summary
The following tables represent hypothetical data from a screening campaign.
Table 1: Biochemical Assay Results for Hit Compounds
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - FP Assay | IC50 (µM) - Orthogonal Assay |
| Hit Compound 1 | 95.2 | 0.15 | 0.21 |
| Hit Compound 2 | 88.9 | 0.48 | 0.55 |
| GSK6853 (Control) | 99.8 | 0.0003 | 0.0004 |
| This compound (Neg. Ctrl) | 10.5 | > 50 | > 50 |
| DMSO (Vehicle) | 0.1 | > 100 | > 100 |
pIC50 values for this compound against BRPF1 and BRPF2 are reported as 6.0 and 4.3, respectively, which correspond to IC50 values of 1 µM and 50 µM.[3][4] The values in the table are illustrative for a hypothetical assay.
Table 2: Cellular Target Engagement Data (CETSA)
| Compound ID | Concentration (µM) | Thermal Shift (ΔTm, °C) |
| Hit Compound 1 | 1 | + 4.5 |
| Hit Compound 2 | 1 | + 2.8 |
| GSK6853 (Control) | 1 | + 5.2 |
| This compound (Neg. Ctrl) | 10 | + 0.2 |
| DMSO (Vehicle) | - | 0 |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to measure the ability of test compounds to displace a fluorescently labeled probe from the BRPF1 bromodomain.
Materials:
-
Recombinant Human BRPF1 Bromodomain Protein
-
Fluorescently Labeled Probe (e.g., acetyl-histone H4 peptide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test Compounds (including this compound as a negative control)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an automated liquid handler, serially dilute test compounds in DMSO and dispense into the 384-well plates.[1] Include wells for positive control (no inhibitor) and negative control (e.g., this compound).
-
Reagent Preparation: Prepare a solution of BRPF1 protein and the fluorescent probe in assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.
-
Assay Reaction: Add the BRPF1/probe mixture to all wells of the assay plate.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[5][6][7]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Human cell line expressing BRPF1 (e.g., K562)[5]
-
Cell culture medium and supplements
-
Test compounds (including this compound)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)
-
Anti-BRPF1 antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-4 hours at 37°C.[7][8]
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[5][8]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble BRPF1 remaining at each temperature using Western blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble BRPF1 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve (Tagg) to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The protocols and workflows described provide a comprehensive framework for the high-throughput screening and validation of novel BRPF1 bromodomain inhibitors. The inclusion of a well-characterized negative control, such as this compound, is critical for establishing assay validity and ensuring the identification of specific and potent "hit" compounds. By combining robust biochemical screening with cellular target engagement assays like CETSA, researchers can confidently advance promising candidates into the lead optimization phase of drug discovery.
References
- 1. agilent.com [agilent.com]
- 2. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. gsk 9311 — TargetMol Chemicals [targetmol.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for GSK9311 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a chemical probe that acts as an inhibitor of the bromodomain and PHD finger-containing (BRPF) family of proteins, specifically targeting BRPF1 and BRPF2. It is structurally related to the potent BRPF1 inhibitor GSK6853 and is often utilized in research as a less active analogue or a negative control to validate the on-target effects of more potent BRPF1 inhibitors.[1] BRPF1 is a scaffolding protein essential for the assembly and function of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in regulating chromatin structure and gene expression. Dysregulation of BRPF1 has been implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, ovarian cancer, and glioma, making it a potential therapeutic target.[2][3][4][5]
These application notes provide protocols for investigating the effects of this compound in cancer cell lines, primarily in its capacity as a negative control alongside its more active counterpart, GSK6853. The presented methodologies are based on established protocols for evaluating BRPF1 inhibition in cancer cell biology.
Mechanism of Action: BRPF1 Inhibition
BRPF1 functions as a key component of HAT complexes, recognizing acetylated lysine residues on histones via its bromodomain.[6][7][8] This interaction is critical for targeting HAT activity to specific genomic loci, leading to the expression of genes involved in cell proliferation and survival. BRPF1 inhibitors like GSK6853 and, to a much lesser extent, this compound, competitively bind to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its engagement with chromatin. This disruption of the BRPF1-histone interaction inhibits the associated HAT activity, leading to downregulation of oncogenic signaling pathways, cell cycle arrest, and apoptosis in susceptible cancer cells.[2][9][10]
Figure 1: Simplified signaling pathway of BRPF1 inhibition.
Quantitative Data Summary
The following tables summarize the effects of the potent BRPF1 inhibitor GSK6853 on various cancer cell lines. This compound, as a negative control, is expected to show minimal to no effect at similar concentrations.
Table 1: Anti-proliferative Activity of GSK6853 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| A549 | Non-Small Cell Lung | CCK-8 | Significant inhibition at 25-100 µM | [2][9] |
| H1975 | Non-Small Cell Lung | CCK-8 | Significant inhibition at 25-100 µM | [2][9] |
| Huh7 | Hepatoma | Viability Assay | Induces cell death | [3] |
| MDA-MB-231 | Breast Cancer | Viability Assay | Induces cell death | [3] |
| PEO4 | Ovarian Cancer | Proliferation Assay | Dose-dependent anti-proliferative effect | [4] |
| OVCAR-3 | Ovarian Cancer | Proliferation Assay | Dose-dependent anti-proliferative effect | [4] |
| U87-MG | Glioma | CCK-8 | IC50 determined | [5] |
| U251 | Glioma | CCK-8 | IC50 determined | [5] |
| MCF-7 TAM-R | Breast Cancer (Resistant) | Growth Assay | Marked growth inhibition | [1] |
Table 2: Pro-apoptotic and Cell Cycle Effects of GSK6853
| Cell Line | Cancer Type | Effect | Method | Concentration | Reference |
| A549 | Non-Small Cell Lung | Increased apoptosis | Annexin V/PI | 25-100 µM | [2][9][10] |
| H1975 | Non-Small Cell Lung | Increased apoptosis | Annexin V/PI | 25-100 µM | [2][9][10] |
| A549 | Non-Small Cell Lung | G0/G1 cell cycle arrest | Flow Cytometry | 25-100 µM | [2][9] |
| H1975 | Non-Small Cell Lung | G0/G1 cell cycle arrest | Flow Cytometry | 25-100 µM | [2][9] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound (as a negative control) and a potent BRPF1 inhibitor (e.g., GSK6853) on cancer cell lines.
Figure 2: General experimental workflow for inhibitor testing.
Protocol 1: Cell Viability/Proliferation Assay (MTS/CCK-8)
This protocol measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium
-
This compound and GSK6853 (or other potent BRPF1 inhibitor)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CCK-8 kit
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound and GSK6853 in DMSO (e.g., 10 mM). Create a serial dilution of each compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of compounds or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4][5]
-
MTS/CCK-8 Addition: Add 20 µL of MTS reagent (or 10 µL of CCK-8 reagent) to each well.[5][11]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Measurement: Read the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[11][12]
-
Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value for the active compound.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and GSK6853
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle, this compound, and GSK6853 at desired concentrations (e.g., IC50 concentration of GSK6853) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Target Engagement and Pathway Analysis
This protocol can be used to assess the levels of BRPF1 and downstream signaling proteins (e.g., p-STAT3, STAT3, Cyclin A2) to confirm target engagement and elucidate the mechanism of action.[2][9]
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRPF1, anti-p-STAT3, anti-STAT3, anti-β-actin)[8][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin or another housekeeping protein should be used as a loading control.
By following these protocols, researchers can effectively use this compound as a negative control to validate the specific effects of potent BRPF1 inhibitors, thereby rigorously investigating the therapeutic potential of targeting the BRPF1 bromodomain in various cancer contexts.
References
- 1. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 3. Enhanced cellular death in liver and breast cancer cells by dual BET/BRPF1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. activemotif.jp [activemotif.jp]
- 9. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell viability assessment [protocols.io]
- 13. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRPF1 antibody (30186-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for In Vivo Experimental Design Using GSK9311 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a crucial tool for rigorous in vivo research, serving as a negative control for its active and selective analog, GSK6853, a potent inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. BRPF1 is a scaffolding protein essential for the assembly and enzymatic activity of MYST histone acetyltransferase (HAT) complexes, playing a key role in chromatin remodeling and gene transcription.[1][2][3] Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][5]
These application notes provide a comprehensive guide for designing in vivo experiments utilizing this compound to validate the on-target effects of BRPF1 inhibition by GSK6853. By including this compound as a negative control, researchers can distinguish the specific biological consequences of BRPF1 inhibition from potential off-target or vehicle-related effects.
Mechanism of Action: BRPF1 Inhibition
GSK6853 is a high-affinity ligand for the BRPF1 bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the MYST HAT complexes to specific chromatin loci, leading to histone acetylation and subsequent gene activation. GSK6853 competitively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its engagement with chromatin and inhibiting the downstream signaling cascade.
This compound, as a closely related but less active analog of GSK6853, is an ideal negative control.[6] In cellular target engagement assays, GSK6853 demonstrates a dose-dependent displacement of BRPF1 from histone H3.3, whereas this compound shows no such effect.[6] This confirms that any observed in vivo effects with GSK6853, which are absent in the this compound-treated group, can be confidently attributed to the specific inhibition of the BRPF1 bromodomain.
Figure 1: Signaling pathway of BRPF1 and its inhibition by GSK6853.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters for GSK6853, which are essential for designing in vivo studies where this compound will be used as a negative control. Dosing for this compound should mirror that of GSK6853 to ensure a valid comparison.
Table 1: In Vitro Potency of GSK6853
| Parameter | Value | Reference |
| BRPF1 TR-FRET pIC50 | 8.1 | [7] |
| BRPF1 BROMOscan pKd | 9.5 | [2][8] |
| Cellular NanoBRET™ IC50 | 20 nM | [6] |
| Selectivity | >1600-fold over other bromodomains | [2][8] |
Table 2: In Vivo Pharmacokinetics of GSK6853 in Male CD1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1 | - | - | - | [7] |
| Oral (PO) | 3 | 42 | 1.5 | 22 | [7] |
| Intraperitoneal (IP) | 3 | 469 | 0.25 | 85 | [7] |
Based on these data, intraperitoneal (IP) administration is recommended for in vivo studies to achieve higher bioavailability.[7]
Experimental Protocols
This section outlines a general protocol for an in vivo study in a mouse model of cancer to assess the efficacy of BRPF1 inhibition. This compound is incorporated as a critical negative control.
Objective
To evaluate the anti-tumor efficacy of the BRPF1 inhibitor GSK6853 in a xenograft mouse model, using this compound as a negative control to confirm target specificity.
Materials
-
GSK6853 (Active Compound)
-
This compound (Negative Control)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line known to be sensitive to BRPF1 inhibition (e.g., certain acute myeloid leukemia or hepatocellular carcinoma lines)[5][9]
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
-
Equipment for dosing (e.g., syringes, needles)
-
Materials for tissue collection and analysis (e.g., formalin, RNA stabilization solution, liquid nitrogen)
Experimental Workflow
Figure 2: General experimental workflow for an in vivo efficacy study.
Detailed Methodology
-
Animal Model and Tumor Implantation:
-
Acclimatize immunocompromised mice for at least one week before the start of the experiment.
-
Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a suitable medium) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group is recommended):
-
Group 1: Vehicle control
-
Group 2: GSK6853 (e.g., 3 mg/kg, IP, daily)
-
Group 3: this compound (e.g., 3 mg/kg, IP, daily)
-
-
-
Drug Formulation and Administration:
-
Prepare fresh formulations of GSK6853, this compound, and the vehicle daily. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Administer the compounds via intraperitoneal (IP) injection at the specified dose. The dosing volume should be consistent across all groups (e.g., 100 µL).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be defined by a maximum tumor volume, a specific duration of treatment, or signs of morbidity.
-
At the endpoint, euthanize the animals according to approved institutional guidelines.
-
Collect tumors and other relevant tissues (e.g., liver, plasma).
-
Divide tumor samples for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blotting or gene expression analysis.
-
Store plasma for pharmacokinetic analysis.
-
-
Endpoint Analyses
-
Efficacy: Compare the tumor growth inhibition between the GSK6853-treated group and the vehicle and this compound-treated groups.
-
Pharmacodynamics: Analyze tumor tissues to confirm target engagement. This can be done by measuring the expression of BRPF1 target genes (e.g., via qPCR) or by assessing changes in histone acetylation marks (e.g., via IHC or Western blot).
-
Toxicity: Evaluate toxicity by monitoring body weight changes, clinical signs, and, if necessary, performing histopathological analysis of major organs.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous in vivo evaluation of BRPF1 inhibitors like GSK6853. By following the outlined protocols and principles, researchers can generate robust and reliable data to validate the therapeutic potential of targeting the BRPF1 bromodomain. This approach ensures that the observed biological effects are a direct consequence of on-target inhibition, a critical step in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Monitoring RIPK1 Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Before proceeding, it is crucial to clarify the function of GSK9311. Published literature indicates that this compound is a less active analog of the potent BRPF1 bromodomain inhibitor, GSK6853, and is intended for use as a negative control in experiments targeting BRPF1.[1][2][3] It is not a recognized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
This protocol, therefore, describes the Western blot procedure for analyzing the effects of a validated RIPK1 kinase inhibitor (e.g., Necrostatin-1) on the necroptosis signaling pathway. This compound would not be expected to produce the effects detailed below, which are specific to RIPK1 inhibition.
Introduction: The RIPK1 Signaling Pathway in Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress, inflammation, and programmed cell death pathways.[4] In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate either survival signals via NF-κB or cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.
Necroptosis is executed through the formation of a signaling complex called the necrosome.[5] When caspase-8 activity is inhibited, TNFα stimulation leads to the autophosphorylation of RIPK1 on serine 166 (S166), a key marker of its kinase activation.[4][6] Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[5][7]
Inhibiting the kinase activity of RIPK1 with small molecules like Necrostatin-1 prevents the initial autophosphorylation step, thereby blocking the entire downstream necroptotic cascade.[4][8] Western blotting is an essential technique to monitor the efficacy of RIPK1 inhibitors by measuring the phosphorylation status and total protein levels of key pathway components.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. GSK 9311 hydrochloride | Bromodomains | Tocris Bioscience [tocris.com]
- 4. aginganddisease.org [aginganddisease.org]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for GSK9311 in Gene Expression Analysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK9311, a bromodomain inhibitor, in the context of gene expression analysis. Detailed protocols for relevant experiments are also included to facilitate the practical application of this compound in a research setting.
Introduction to this compound
This compound is a chemical probe that functions as an inhibitor of the bromodomain and PHD finger-containing (BRPF) family of proteins, specifically targeting BRPF1 and BRPF2.[1][2][3][4] It is structurally related to, but less active than, the potent and selective BRPF1 inhibitor GSK6853. Consequently, this compound is an ideal negative control for experiments utilizing GSK6853, helping to distinguish specific effects of potent BRPF1 inhibition from potential off-target effects.[1][2][4]
The BRPF proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding components of histone acetyltransferase (HAT) complexes.[5][6] BRPF1 is a key component of the MOZ (monocytic leukemia zinc finger protein) and MORF (MOZ-related factor) HAT complexes, while BRPF2 and BRPF3 associate with the HBO1 HAT complex.[6][7][8][9][10] These complexes play a pivotal role in the regulation of gene expression through the acetylation of histone tails. The bromodomain of BRPF proteins recognizes and binds to acetylated lysine residues on histones, a critical step in recruiting and activating the associated HATs to specific chromatin regions, leading to the upregulation of target gene expression.[5][6]
By inhibiting the BRPF1 and BRPF2 bromodomains, this compound can interfere with this process, preventing the "reading" of acetylated histone marks and the subsequent recruitment of HAT complexes. This disruption in chromatin remodeling is expected to modulate the expression of genes regulated by these complexes.[5]
Data Presentation
The following tables summarize the key characteristics of this compound and provide an illustrative example of expected gene expression data when used as a negative control.
Table 1: Biochemical Activity of this compound and GSK6853
| Compound | Target | Assay | pIC50 | Cellular IC50 (NanoBRET) |
| This compound | BRPF1 | TR-FRET | 6.0 | Not reported |
| BRPF2 | TR-FRET | 4.3 | Not reported | |
| GSK6853 | BRPF1 | TR-FRET | 8.0 | 20 nM |
Data compiled from multiple sources.[1][2][3][11]
Table 2: Illustrative Gene Expression Data from a qPCR Experiment
This table presents hypothetical data to demonstrate the expected outcome of a quantitative PCR (qPCR) experiment. In this example, a hypothetical cell line is treated with a potent BRPF1 inhibitor (GSK6853) and this compound to assess their impact on the expression of a known BRPF1 target gene.
| Treatment | Concentration | Target Gene Fold Change (vs. DMSO) |
| DMSO (Vehicle) | - | 1.0 |
| GSK6853 | 1 µM | 0.25 |
| This compound | 1 µM | 0.95 |
This is illustrative data. Actual results may vary depending on the experimental system.
Experimental Protocols
Protocol 1: Analysis of Target Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for treating a cell line with this compound and a potent BRPF inhibitor, followed by the analysis of specific target gene expression using qPCR.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and a potent BRPF1 inhibitor (e.g., GSK6853)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the potent inhibitor in DMSO. From these stocks, prepare working solutions in complete culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the compounds or DMSO vehicle control. Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the culture vessel. Proceed with total RNA extraction according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit, following the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene and a housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.[12]
-
Protocol 2: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
This protocol provides a general workflow for investigating the global transcriptomic changes induced by BRPF inhibition.
Materials:
-
Same as Protocol 1
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Culture, Treatment, and RNA Extraction: Follow steps 1-5 from Protocol 1 to obtain high-quality total RNA from cells treated with DMSO, a potent BRPF inhibitor, and this compound.
-
Library Preparation:
-
Starting with total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing: Sequence the prepared libraries on a suitable NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with the potent inhibitor compared to the this compound and DMSO controls.
-
Conduct pathway and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.[13][14]
-
Mandatory Visualizations
Signaling Pathway of BRPF-Mediated Gene Regulation
Caption: BRPF1-mediated gene activation pathway and the inhibitory action of this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|GSK-9311|BRPF bromodomain inhibitor [dcchemicals.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 12. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK9311 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK9311, a chemical tool for studying protein-protein interactions (PPIs) involving bromodomains, specifically Bromodomain and PHD Finger Containing Protein 1 (BRPF1) and Bromodomain and PHD Finger Containing Protein 2 (BRPF2).
Introduction to this compound and its Role in PPI Research
This compound is a close structural analog of the potent and selective BRPF1 bromodomain inhibitor, GSK6853. However, due to a key chemical modification—alkylation of the 5-amide group—this compound is significantly less active against its intended target.[1] This property makes this compound an ideal negative control for experiments conducted with GSK6853. The use of such a matched-pair of active probe and inactive control is crucial for validating that an observed biological phenotype is a direct result of inhibiting the target protein (BRPF1) and not due to off-target effects of the chemical scaffold.[2]
The primary protein-protein interaction disrupted by the active probe GSK6853, and thus studied using this compound as a control, is the recognition of acetylated lysine residues on histone tails by the BRPF1 bromodomain. BRPF1 acts as a critical scaffolding protein, assembling multi-subunit histone acetyltransferase (HAT) complexes, such as those containing MOZ (KAT6A) or MORF (KAT6B).[3][4][5] These complexes play a pivotal role in chromatin remodeling and gene transcription. By inhibiting the BRPF1 bromodomain, GSK6853 disrupts the tethering of these HAT complexes to chromatin, thereby modulating gene expression. This compound allows researchers to confirm that these effects are specifically due to BRPF1 bromodomain inhibition.
Quantitative Data: this compound and GSK6853
The following table summarizes the inhibitory activities of this compound and its active counterpart, GSK6853, against BRPF1 and BRPF2 bromodomains, as determined by various biochemical and cellular assays.
| Compound | Target | Assay Type | pIC50 | IC50 | pKd | Kd | Reference |
| This compound | BRPF1 | Biochemical | 6.0 | ~1 µM | [1] | ||
| BRPF2 | Biochemical | 4.3 | ~50 µM | [1] | |||
| GSK6853 | BRPF1 | TR-FRET | 8 nM | [2] | |||
| BRPF1 | BROMOscan | 9.5 | 0.3 nM | [1][2] | |||
| BRPF1 | NanoBRET™ Cellular Assay | 20 nM | [2] | ||||
| BRPF1 | Chemoproteomic (Endogenous) | 8.6 | ~2.5 nM | [2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. IC50 values for this compound are estimated from pIC50 values.
Visualizing the BRPF1-HAT Complex and Inhibition
The following diagrams illustrate the central role of BRPF1 in histone acetyltransferase complexes and the experimental workflows for assessing inhibitor activity.
Caption: BRPF1 assembles the MOZ/MORF HAT complex via distinct domains.
Caption: Competitive inhibition of the BRPF1-histone interaction.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the interaction of inhibitors with bromodomains. This compound should be run in parallel with its active counterpart, GSK6853, to serve as a negative control.
Protocol 1: In Vitro PPI Inhibition Assay (AlphaScreen)
This protocol describes a method to measure the disruption of the BRPF1 bromodomain interaction with an acetylated histone peptide in a high-throughput format.
Materials:
-
Recombinant His-tagged BRPF1 bromodomain
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
GSK6853 and this compound (dissolved in DMSO)
-
AlphaScreen™ Glutathione Donor Beads
-
Streptavidin-coated Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume assay plates (e.g., ProxiPlate™)
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of GSK6853 and this compound in DMSO. A typical starting concentration range would be from 100 µM down to low nM. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 4 µL of diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of His-tagged BRPF1 bromodomain (e.g., final concentration of 25-50 nM) to each well.
-
Add 4 µL of biotinylated histone peptide (e.g., final concentration of 25-50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
-
Bead Addition:
-
In a separate tube, mix Glutathione Donor Beads and Streptavidin Acceptor Beads in Assay Buffer.
-
Add 8 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal will decrease as the inhibitor disrupts the interaction between the BRPF1 bromodomain and the histone peptide, preventing the donor and acceptor beads from coming into close proximity.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The expected result is a potent IC50 for GSK6853 and a significantly weaker or no response for this compound.
Caption: Workflow for the BRPF1 AlphaScreen inhibition assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of GSK6853 and this compound to the BRPF1 bromodomain within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for BRPF1 fused to NanoLuc® luciferase (N- or C-terminal fusion)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (a cell-permeable fluorescent ligand for the bromodomain)
-
GSK6853 and this compound (dissolved in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (two distinct wavelengths)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1 expression vector. Follow the manufacturer's protocol for the transfection reagent.
-
Incubate the cells for 20-24 hours to allow for protein expression.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Seed the cells into the wells of a white assay plate at an appropriate density (e.g., 2 x 10^4 cells/well for a 96-well plate).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of GSK6853 and this compound in DMSO.
-
Add the diluted compounds to the cells.
-
Add the NanoBRET™ Tracer at a predetermined optimal concentration (typically near its EC50 for the BRPF1 target).
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells according to the manufacturer's instructions.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 for each compound. GSK6853 is expected to show a dose-dependent decrease in the BRET signal, indicating displacement of the tracer from BRPF1, while this compound should have a minimal effect.[2]
-
Caption: Workflow for the BRPF1 NanoBRET™ cellular assay.
Conclusion
This compound is an indispensable tool for rigorously validating the on-target effects of the potent BRPF1 inhibitor GSK6853. By serving as a structurally related but biologically inactive control, it enables researchers to confidently attribute observed cellular and organismal phenotypes to the inhibition of the BRPF1 bromodomain's protein-protein interaction with acetylated histones. The provided protocols for AlphaScreen and NanoBRET™ assays offer robust platforms for quantifying the activity of BRPF1 inhibitors and confirming the specificity of the active probe.
References
- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSK9311 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of GSK9311 precipitation in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that serves as a negative control for GSK6853, a potent inhibitor of the BRPF1 bromodomain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, such as histones. By binding to these acetylated lysines, bromodomain-containing proteins play a crucial role in the regulation of gene transcription. This compound and its active counterpart, GSK6853, are valuable tools for studying the biological functions of BRPF1 and its role in epigenetic regulation.
Q2: What are the known solubility properties of this compound?
This compound is commercially available as a hydrochloride salt. Its solubility has been documented in the following solvents:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 47.4 | 100 |
| DMSO | 47.4 | 100 |
Data sourced from publicly available product datasheets.
It is important to note that solubility in complex cell culture media can differ significantly from that in simple solvents due to interactions with various components.
Q3: Why might this compound precipitate in my cell culture media?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
"Salting out" effect: High concentrations of salts in the media can reduce the solubility of the compound.
-
pH shifts: The pH of the media can influence the ionization state of the compound, thereby affecting its solubility. This compound is a weak base, and its hydrochloride salt is more soluble at acidic pH.
-
Binding to media components: The compound may interact with proteins (like those in fetal bovine serum) or other macromolecules in the media, leading to the formation of insoluble complexes.
-
Temperature changes: A decrease in temperature, such as when moving media from an incubator to a laminar flow hood, can reduce the solubility of some compounds.
-
High final concentration: The desired final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions.
-
Improper stock solution preparation: The initial stock solution may not be fully dissolved or may have been stored improperly, leading to precipitation upon dilution.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your experiments.
Problem: I observed precipitation after adding this compound to my cell culture media.
Step 1: Review Stock Solution Preparation and Handling
The first step in troubleshooting is to ensure the integrity of your this compound stock solution.
-
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder. The molecular weight is approximately 474 g/mol . To prepare 1 mL of a 10 mM stock, you would need 4.74 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Vortexing: Vortex the solution vigorously for at least 1-2 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
-
Troubleshooting Questions for Stock Solution:
-
Was the this compound powder fully dissolved in the solvent?
-
Was the correct solvent (e.g., high-purity DMSO) used?
-
Has the stock solution been stored correctly and for an appropriate duration?
-
Have you subjected the stock solution to multiple freeze-thaw cycles?
-
Step 2: Optimize the Dilution Method
The way you dilute the stock solution into the media can significantly impact its solubility.
-
Recommended Dilution Protocol:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to the experimental temperature (typically 37°C).
-
Serial dilution (optional but recommended): For high final concentrations, consider performing a serial dilution of the stock solution in pre-warmed media.
-
Direct dilution with mixing: Add the required volume of this compound stock solution directly to the pre-warmed media while gently vortexing or swirling the media. This rapid dispersal helps to avoid localized high concentrations that can lead to precipitation.
-
Final concentration of DMSO: Keep the final concentration of the organic solvent (e.g., DMSO) in the media as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Step 3: Evaluate Media Composition and Conditions
If the issue persists, consider the composition of your cell culture media.
| Factor | Potential Issue | Recommended Action |
| Serum Concentration | High protein content in serum can bind to the compound, causing precipitation. | Try reducing the serum concentration if your cell line can tolerate it. Alternatively, perform a titration experiment to determine the optimal serum concentration. |
| pH of Media | The pH of the media can affect the charge and solubility of this compound. | Ensure the media is properly buffered and the pH is within the optimal range for your cells. You can measure the pH before and after adding the compound. |
| Media Formulation | Certain media components (e.g., high salt or specific amino acid concentrations) may promote precipitation. | If possible, test the solubility of this compound in a simpler basal media (e.g., DMEM) before using a more complex formulation. |
| Temperature | A drop in temperature can decrease solubility. | Maintain the media at 37°C throughout the process of adding and mixing this compound. |
Step 4: Consider Alternative Solvents or Formulations
If DMSO is problematic, other solvents can be considered, though their compatibility and toxicity for your specific cell line must be validated. For in vivo studies, formulations often include excipients to improve solubility. While not directly applicable to all cell culture, these provide insights into solubilizing agents.
-
Alternative Solvents: Ethanol can be an alternative, but like DMSO, its final concentration should be kept low.
-
Formulation Strategies (for reference): Some protocols for in vivo use of similar compounds utilize co-solvents and surfactants such as:
-
PEG300
-
Tween-80
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Note: The use of these agents in cell culture requires careful validation to ensure they do not affect cell viability or experimental outcomes.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot this compound precipitation.
A flowchart for troubleshooting this compound precipitation.
Signaling Pathway Context
Understanding the pathway this compound is designed to not interfere with can be helpful. As a negative control for a BRPF1 inhibitor, it is used in studies of epigenetic regulation.
Simplified diagram of BRPF1's role and inhibitor context.
References
Technical Support Center: Optimizing GSK9311 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing GSK9311 as a negative control in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in cell-based assays?
This compound is a close structural analog of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain. However, this compound is significantly less active against BRPF1 and is therefore intended for use as a negative control in experiments involving GSK6853.[1][2] Its purpose is to help ensure that the observed cellular effects of GSK6853 are due to the specific inhibition of BRPF1 and not due to off-target effects or the chemical scaffold itself.
2. What is the mechanism of action of the BRPF1 bromodomain?
The BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a scaffolding protein that plays a crucial role in the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3] These complexes are involved in the acetylation of histones, an important epigenetic modification that regulates gene transcription. By binding to acetylated lysine residues on histones, the BRPF1 bromodomain helps to recruit the HAT complex to specific chromatin regions, leading to the activation of target genes involved in processes like cell proliferation and differentiation.
3. What is a recommended concentration range for using this compound as a negative control?
As a negative control, this compound should ideally be used at the same concentration(s) as its active counterpart, GSK6853. For GSK6853, it is recommended to use concentrations no higher than 1 µM in cell-based assays to minimize the chance of off-target effects.[3] Therefore, a starting concentration range of 0.1 µM to 1 µM for this compound is recommended for most cell-based assays. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. Should I expect to see any cellular effects with this compound?
Ideally, a negative control should not elicit any significant biological effect at the concentrations where the active compound shows a clear phenotype. However, at very high concentrations, any compound, including a negative control, may exhibit non-specific effects or cytotoxicity. If you observe unexpected activity with this compound at concentrations below 1 µM, it could indicate an issue with the experimental setup or the health of the cells.
5. How should I prepare and store this compound?
This compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The solubility in DMSO is at least 2 mg/mL.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures. Stock solutions should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Potency of GSK6853 and this compound
| Compound | Target | pIC50 | IC50 | Cellular IC50 (HEK293) |
| GSK6853 | BRPF1 | 8.1 | ~8 nM | 20 nM |
| This compound | BRPF1 | 6.0 | ~1 µM | 3.7 µM |
| GSK6853 | BRPF2 | < 5 | >10 µM | N/A |
| This compound | BRPF2 | 4.3 | ~50 µM | N/A |
Data compiled from multiple sources.[1][4][5] pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted for determining the effect of GSK6853 on cell viability, with this compound used as a negative control.
Materials:
-
Complete cell culture medium
-
96-well plates
-
GSK6853 and this compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK6853 and this compound in complete medium. A typical concentration range to test for GSK6853 is 0-100 µM.[6][8] Use the same concentrations for this compound. Include a DMSO-only vehicle control.
-
Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.[6]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting
This protocol can be used to assess the effect of GSK6853 on the expression of downstream targets of the BRPF1 pathway, with this compound as a negative control.
Materials:
-
Cells of interest
-
6-well plates
-
GSK6853 and this compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRPF1, anti-p-JAK2, anti-p-STAT3, anti-CCNA2, and a loading control like β-actin or GAPDH)[7][9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of GSK6853, this compound, or DMSO vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cellular activity with this compound (the negative control) | 1. This compound concentration is too high, leading to off-target effects. 2. The observed effect is a general response to the chemical scaffold, not specific to BRPF1 inhibition. 3. The cell line is particularly sensitive. 4. Contamination of the this compound stock. | 1. Perform a dose-response curve for this compound to determine if the effect is concentration-dependent. Use the lowest effective concentration for GSK6853 as a guide. 2. This is a valid result and indicates that the phenotype observed with GSK6853 may not be solely due to BRPF1 inhibition. Consider using an alternative negative control if available or interpreting the data with caution. 3. Test in a different cell line to see if the effect is cell-type specific. 4. Prepare a fresh stock of this compound. |
| No effect observed with the active compound (GSK6853) | 1. The concentration of GSK6853 is too low. 2. The incubation time is too short. 3. The chosen cell line does not depend on the BRPF1 pathway for the measured endpoint. 4. The compound has degraded. | 1. Increase the concentration of GSK6853. Refer to published data for effective concentrations in similar cell lines. 2. Increase the incubation time. 3. Confirm BRPF1 expression in your cell line. Consider using a different cell line with known dependence on this pathway. 4. Prepare a fresh stock solution of GSK6853. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors when adding compounds. 3. "Edge effects" in the multi-well plate. 4. Cells are unhealthy or have a high passage number. | 1. Ensure a single-cell suspension and mix well before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium. 4. Use cells with a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. |
| Precipitation of the compound in the cell culture medium | 1. The final concentration of the compound exceeds its solubility in the medium. 2. The concentration of DMSO is too high. | 1. Lower the final concentration of the compound. Ensure the stock solution is fully dissolved before diluting in the medium. 2. Keep the final DMSO concentration in the medium below 0.5% (v/v). |
Visualizations
Caption: BRPF1 Signaling Pathway and Inhibition by GSK6853.
Caption: Workflow for Validating this compound as a Negative Control.
References
- 1. This compound = 98 HPLC 1923851-49-3 [sigmaaldrich.com]
- 2. GSK 9311 hydrochloride | Bromodomains | Tocris Bioscience [tocris.com]
- 3. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 9. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
Technical Support Center: GSK9311 Stability and Degradation in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of GSK9311 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder, storage at -20°C is recommended.[1][2][3] Stock solutions should be stored at -80°C.[1][4] Adherence to these temperatures minimizes degradation and ensures the compound's integrity over time.
Q2: How long can I store this compound as a solid and in solution?
A2: The stability of this compound varies depending on its physical state. As a powder, it is stable for up to 3 years when stored at -20°C.[5] When dissolved in a solvent, its stability is reduced. Stock solutions are generally stable for up to 1 year when stored at -80°C, and for shorter periods at -20°C.[4][5] For optimal results, it is recommended to use freshly prepared solutions.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[3][6] For in vivo experiments, specific formulation protocols involving co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline are available.[4]
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. If you observe this, gentle warming and/or sonication can be used to help redissolve the compound.[4] It is crucial to ensure the solution is clear and homogenous before use in any experiment. If insoluble impurities are suspected, they can be filtered out.[5]
Q5: Are there any known incompatibilities for this compound in solution?
A5: this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] It is advisable to avoid these conditions to prevent accelerated degradation of the compound.
Troubleshooting Guide: Stability and Degradation Studies
This guide addresses potential issues that may arise during the experimental investigation of this compound stability. As specific degradation pathways for this compound are not extensively published, this guide is based on general principles of pharmaceutical stability testing.
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium). |
| Loss of potency in older stock solutions | The solution has been stored for too long or at an inappropriate temperature. | Discard the old stock solution and prepare a fresh one from the solid powder. Always adhere to the recommended storage conditions (-80°C for solutions).[1][4] |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | This may indicate the formation of degradation products. It is necessary to perform forced degradation studies to identify the conditions under which these products form and to characterize them. |
| Variability between different batches of the compound | Differences in manufacturing or handling. | If you observe color differences or other physical variations between batches, contact the supplier.[5] Always perform quality control checks on new batches. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
DMSO
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.
-
A common approach is reverse-phase HPLC using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[7]
-
-
Data Evaluation:
-
Calculate the percentage of this compound degraded under each stress condition.
-
Identify and quantify the major degradation products.
-
If coupled with a mass spectrometer (LC-MS), the structures of the degradation products can be tentatively elucidated.
-
Data Presentation
The following tables illustrate how quantitative data from stability studies could be presented.
Table 1: Summary of this compound Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [5] |
| In Solvent | -80°C | 1 year | [5] |
| In Solvent | -20°C | 1 month | [2] |
Table 2: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75.2% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 60.5% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 88.1% | 1 |
| Dry Heat (Solid) | 48 hours | 80°C | 99.5% | 0 |
| Photostability | ICH Q1B | 25°C | 92.3% | 1 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only, as specific degradation data for this compound is not publicly available.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of GSK9311 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of GSK9311, particularly at high concentrations. This compound is known as a negative control for GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain. While this compound is significantly less active than GSK6853, understanding its behavior at high concentrations is crucial for rigorous experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is an analog of GSK6853 and has been shown to inhibit the bromodomains of BRPF1 (Bromodomain and PHD Finger Containing 1) and, to a lesser extent, BRPF2.[1][2] It is important to note that this compound is substantially less potent than GSK6853 and is often used as a negative control in experiments.[1]
Q2: Are there any known off-target effects of this compound at standard working concentrations?
A2: At standard low micromolar concentrations used for in vitro assays, this compound is expected to have minimal off-target activity, which is why it is employed as a negative control. Its active counterpart, GSK6853, is highly selective for the BRPF1 bromodomain, exhibiting over 1600-fold selectivity against a panel of other bromodomains and weak activity against 48 other unrelated targets.[3][4] Given its lower potency, this compound is presumed to be even more selective at these concentrations.
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: While specific kinome-wide screening data for this compound at high concentrations is not publicly available, it is a general principle in pharmacology that even highly selective compounds can exhibit off-target effects when used at high concentrations. These off-target effects for kinase inhibitors often manifest as inhibition of other kinases due to the conserved nature of the ATP-binding pocket.[5] Potential off-target effects could lead to misinterpretation of experimental results, including unexpected phenotypic changes or signaling pathway alterations.[6]
Q4: How can I assess the potential off-target effects of this compound in my experiments?
A4: To assess potential off-target effects, it is recommended to perform a kinase selectivity profiling assay, such as a KINOMEscan™, which screens the compound against a large panel of kinases.[7][8][9] Additionally, cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) can confirm whether this compound interacts with unintended proteins within a cellular context.[10][11][12] Comparing the phenotypic effects of this compound with its more potent and selective analog, GSK6853, can also help to distinguish on-target from potential off-target effects.
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential off-target effects when using this compound at high concentrations.
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Troubleshooting Steps |
| Unexpected Phenotype | At high concentrations, this compound may be inhibiting one or more off-target kinases or other proteins, leading to a cellular phenotype that is inconsistent with the known function of BRPF1/2. | 1. Perform a dose-response experiment: Determine the lowest effective concentration of this compound that produces the desired negative control effect without inducing the unexpected phenotype. 2. Use a structurally unrelated negative control: Compare the effects of this compound with another compound that is not expected to bind BRPF1/2. 3. Conduct a rescue experiment: If the off-target is hypothesized, attempt to rescue the phenotype by overexpressing the suspected off-target protein. |
| Contradictory Signaling Pathway Activation/Inhibition | This compound may be modulating signaling pathways independent of BRPF1/2 inhibition. This can occur through direct inhibition of a kinase in another pathway or through indirect "retroactivity" effects.[6][13] | 1. Profile key signaling pathways: Use phospho-specific antibodies or proteomic approaches to assess the activation state of major signaling pathways (e.g., MAPK, PI3K/AKT) in the presence of high concentrations of this compound. 2. Perform a kinome-wide screen: A KINOMEscan™ or similar assay will provide a broad overview of kinases inhibited by this compound at the tested concentration.[7][8][9] |
| Inconsistent Results with GSK6853 | If this compound (as a negative control) produces a similar effect to the active compound GSK6853, it may indicate that the observed effect is due to off-target activity of both compounds, or that the assay is not sensitive enough to distinguish their potencies. | 1. Re-evaluate compound concentrations: Ensure that the concentrations used are appropriate to differentiate the activity of the potent inhibitor from the negative control. 2. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that GSK6853, but not this compound (at low concentrations), is engaging BRPF1 in your cellular system.[10][11][12] |
Illustrative Data Presentation
Since public kinome-wide screening data for this compound is unavailable, the following table is a hypothetical example of how such data might be presented. This illustrates the type of information a KINOMEscan™ assay provides and how it can be used to identify potential off-target interactions at a high concentration (e.g., 10 µM).
Table 1: Hypothetical Kinase Selectivity Profile of this compound at 10 µM
| Kinase | % Inhibition at 10 µM | Primary Target Family | Potential for Off-Target Effect |
| BRPF1 (intended target) | 25% | Bromodomain | Low (as expected for a weak inhibitor) |
| BRPF2 (intended target) | 10% | Bromodomain | Very Low |
| Kinase A | 95% | Tyrosine Kinase | High |
| Kinase B | 88% | Serine/Threonine Kinase | High |
| Kinase C | 65% | Tyrosine Kinase | Moderate |
| Kinase D | 40% | Serine/Threonine Kinase | Low |
| ... (400+ other kinases) | < 35% | Various | Very Low |
Note: This data is purely illustrative to demonstrate how to interpret kinome scan results. In this example, Kinases A, B, and C would be flagged as potential off-targets for further investigation.
Experimental Protocols
1. In Vitro Kinase Profiling (Adapted from KINOMEscan™ Methodology)
This protocol provides a conceptual overview of how to perform a competitive binding assay to assess the interaction of this compound with a large panel of kinases.[9]
-
Principle: A test compound (this compound) is incubated with a DNA-tagged kinase. The mixture is then applied to a ligand-immobilized solid support. The amount of kinase that binds to the support is quantified via qPCR of the DNA tag. Inhibition is observed when the test compound prevents the kinase from binding to the immobilized ligand.
-
Materials:
-
This compound dissolved in DMSO
-
Panel of DNA-tagged human kinases
-
Ligand-immobilized beads
-
Assay buffer
-
qPCR reagents
-
-
Procedure:
-
Prepare a solution of this compound at the desired high concentration (e.g., 10 µM) in the assay buffer. A DMSO control should also be prepared.
-
In separate wells of a multi-well plate, combine the this compound solution or DMSO control with each of the DNA-tagged kinases from the panel.
-
Incubate the plates to allow for binding between the compound and the kinases.
-
Add the ligand-immobilized beads to each well and incubate to allow the kinases to bind to the immobilized ligand.
-
Wash the beads to remove unbound kinases and compound.
-
Elute the bound kinases or directly perform qPCR on the beads.
-
Quantify the amount of kinase bound in the presence of this compound relative to the DMSO control. The results are typically expressed as percent inhibition.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the engagement of this compound with potential off-target proteins in a cellular environment.[10][11][12]
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. An increase in the melting temperature of a protein in the presence of a compound indicates target engagement.
-
Materials:
-
Cultured cells of interest
-
This compound dissolved in DMSO
-
Cell lysis buffer
-
Antibodies against suspected off-target proteins
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with a high concentration of this compound or a DMSO vehicle control for a specified period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells to release soluble proteins.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific protein of interest in the soluble fraction using Western blotting or ELISA with an antibody against the suspected off-target.
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Caption: BRPF1-MOZ/MORF Histone Acetyltransferase Complex and the inhibitory action of this compound.
Caption: BRPF2-HBO1 Histone Acetyltransferase Complex and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
- 1. The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBO1, a MYSTerious KAT and its links to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis. | Semantic Scholar [semanticscholar.org]
- 8. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease [mdpi.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
Technical Support Center: Minimizing GSK9311-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity associated with the use of GSK9311, a potent RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of regulated cell death.[1] Therefore, this compound is primarily used to inhibit necroptosis in experimental settings.
Q2: What is necroptosis and how does this compound inhibit it?
Necroptosis is a programmed form of necrosis that is typically initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) in the presence of caspase inhibition.[1] The core signaling pathway involves the activation and interaction of RIPK1 and RIPK3, leading to the formation of a "necrosome" complex. This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL) protein, which translocates to the plasma membrane and executes cell death by disrupting membrane integrity.[1] this compound inhibits the kinase activity of RIPK1, preventing the formation of the active necrosome and thereby blocking the downstream events of the necroptosis cascade.[1]
Q3: Is this compound expected to be cytotoxic?
As an inhibitor of a cell death pathway, this compound is designed to be cytoprotective against necroptosis. However, like many small molecule inhibitors, it may exhibit off-target effects or induce other forms of cell death at certain concentrations, which can be perceived as cytotoxicity. Some inhibitors of related kinases (e.g., RIPK3 inhibitors) have been reported to induce apoptosis at high concentrations.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
While specific optimal concentrations can be cell-type dependent, a related and potent RIPK1 inhibitor, GSK'481, has a reported IC50 of 1.3 nM for RIPK1 kinase activity and an IC50 of 10 nM in a cellular assay for necroptosis inhibition.[2] Based on this, a starting concentration range of 10-100 nM for this compound is a reasonable starting point for inhibiting necroptosis. It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide addresses the specific issue of observing unexpected cell death or reduced viability in cell lines treated with this compound.
Problem: Increased cell death or reduced viability observed after this compound treatment.
Possible Cause 1: this compound concentration is too high, leading to off-target effects or induction of apoptosis.
Many kinase inhibitors can have off-target activities at higher concentrations.[3] While this compound is a potent RIPK1 inhibitor, supra-optimal concentrations may inhibit other kinases or cellular processes, leading to cytotoxicity. Additionally, some kinase inhibitors have been shown to induce apoptosis at high concentrations.
Solution:
-
Perform a Dose-Response Curve: To determine the optimal concentration of this compound for your cell line, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations (e.g., 1 nM to 10 µM). The goal is to identify the concentration range that effectively inhibits necroptosis without causing significant cytotoxicity.
-
Determine the IC50 for Cytotoxicity: From the dose-response curve, calculate the IC50 value for cytotoxicity. This will define the upper limit of the concentration you can use in your experiments. It is important to note that IC50 values can vary between different cytotoxicity assays and cell lines.[4]
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Use the Lowest Effective Concentration: Once the cytotoxic concentration is known, use the lowest concentration of this compound that effectively inhibits necroptosis in your experimental model.
Experimental Protocol: Determining this compound Cytotoxicity using MTT Assay
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is from 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Possible Cause 2: this compound is inducing apoptosis.
In some cellular contexts, inhibition of RIPK1 can shift the cellular response towards apoptosis, especially if there are underlying pro-apoptotic signals.
Solution:
-
Assess Apoptosis Markers: To determine if this compound is inducing apoptosis, you can measure the activation of key apoptotic proteins, such as cleaved caspase-3. This can be done by Western blotting or flow cytometry.
-
Co-treatment with a Pan-Caspase Inhibitor: To confirm that the observed cytotoxicity is due to apoptosis, you can co-treat the cells with this compound and a pan-caspase inhibitor, such as z-VAD-fmk. If the cytotoxicity is mitigated by z-VAD-fmk, it strongly suggests that apoptosis is the mechanism of cell death. The use of z-VAD-fmk can also unmask an underlying necroptotic pathway.[1][5]
Experimental Protocol: Assessing Apoptosis by Detecting Cleaved Caspase-3 via Western Blot
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Cell Treatment: Treat your cells with the cytotoxic concentration of this compound for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Probe the membrane with a primary antibody specific for cleaved caspase-3. Also, probe for a loading control (e.g., β-actin or GAPDH).
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. An increase in the cleaved caspase-3 band in the this compound-treated sample would indicate apoptosis induction.
Experimental Protocol: Mitigating Cytotoxicity with z-VAD-fmk
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Pre-treatment with z-VAD-fmk: Pre-treat your cells with a pan-caspase inhibitor, z-VAD-fmk (a typical concentration is 20-50 µM), for 1-2 hours before adding this compound.
-
This compound Treatment: Add the cytotoxic concentration of this compound to the cells.
-
Cell Viability Assessment: After the desired incubation period, assess cell viability using an MTT assay or by direct cell counting. A significant increase in cell viability in the z-VAD-fmk co-treated group compared to the this compound-only group would indicate that the cytotoxicity is caspase-dependent (apoptotic).
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to determine the cytotoxic effects of this compound on a generic cell line.
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| 0 nM (Vehicle) | 100 | 5.2 |
| 1 nM | 98.5 | 4.8 |
| 10 nM | 95.2 | 5.1 |
| 100 nM | 90.1 | 6.3 |
| 1 µM | 75.4 | 7.8 |
| 5 µM | 52.3 | 8.1 |
| 10 µM | 35.8 | 6.9 |
This is example data and should be generated for your specific cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Necroptosis pathway and this compound inhibition.
Caption: Experimental workflow for troubleshooting.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Lot-to-Lot Variability of GSK9311
Welcome to the technical support center for GSK9311. This resource is designed for researchers, scientists, and drug development professionals to effectively manage potential lot-to-lot variability of this compound and ensure the reproducibility of your experimental results.
Understanding this compound
This compound is a chemical probe used as a negative control for its active analog, GSK6853, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain.[1][2][3][4][5] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[1][6][7] These complexes are responsible for acetylating specific lysine residues on histone tails, such as H3K14 and H3K23, which in turn regulates gene transcription.[3][6] Dysregulation of BRPF1 and its associated HAT complexes has been implicated in various developmental processes and diseases, including cancer.[2][6]
As a negative control, this compound is structurally similar to GSK6853 but has significantly lower activity against the BRPF1 bromodomain. Therefore, it is an essential tool for distinguishing the specific effects of BRPF1 inhibition from any off-target or non-specific effects of GSK6853 in your experiments.
FAQs: this compound and Lot-to-Lot Variability
Q1: What is lot-to-lot variability and why is it a concern for a chemical compound like this compound?
A1: Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a compound that can occur between different manufacturing batches or "lots".[8][9][10] For a research compound like this compound, this variability, although often minor, can potentially impact its purity, solubility, and even its residual activity, leading to inconsistent experimental outcomes and compromising the reproducibility of your research.[8][11]
Q2: What are the potential causes of lot-to-lot variability in chemical compounds?
A2: The primary causes of lot-to-lot variation are typically related to the manufacturing process. These can include slight changes in starting materials, synthetic routes, purification methods, and storage conditions.[9] Even with stringent quality control, minor variations can be introduced at any step of the production process.
Q3: How can I check the quality of a new lot of this compound?
A3: Reputable suppliers provide a Certificate of Analysis (CoA) for each lot of a compound. This document contains crucial information about the purity (usually determined by HPLC and/or NMR), identity (confirmed by mass spectrometry and NMR), and sometimes other physical properties of the specific batch you have received. Always review the CoA for each new lot to ensure it meets the required specifications.
Q4: this compound is a negative control. Does lot-to-lot variability still matter?
Q5: What should I do if I suspect lot-to-lot variability is affecting my experiments?
A5: If you observe unexpected or inconsistent results after switching to a new lot of this compound, it is important to systematically troubleshoot the issue. This should involve re-validating the new lot in your specific experimental setup and comparing its performance side-by-side with the previous lot, if available. The troubleshooting guide below provides a more detailed workflow for addressing such issues.
Troubleshooting Guide: Dealing with Inconsistent Results
If you are experiencing inconsistent results that you suspect may be due to lot-to-lot variability of this compound, follow this step-by-step guide.
Step 1: Initial Assessment and Information Gathering
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Review your experimental records: Note the exact lot numbers of this compound used in the experiments that yielded inconsistent results.
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Examine the Certificate of Analysis (CoA): Compare the CoAs of the different lots. Pay close attention to the reported purity and any noted impurities.
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Check storage conditions: Ensure that all lots of this compound have been stored correctly according to the manufacturer's recommendations (e.g., at -20°C or -80°C, protected from light and moisture). Improper storage can lead to degradation of the compound.
Step 2: Side-by-Side Comparison of Lots
If you still have access to a previous, trusted lot of this compound, perform a direct comparison with the new lot in a simple, well-established assay.
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Prepare fresh stock solutions: Dissolve both the old and new lots of this compound in the same high-quality, anhydrous solvent (e.g., DMSO) at the same time.
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Perform a dose-response experiment: Use a simple and robust assay, such as a cell viability assay, to compare the effects of a range of concentrations of both lots of this compound. As a negative control, you would expect to see minimal to no effect on cell viability. Any significant difference between the lots could indicate a problem.
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Include the active compound: Run the same experiment in parallel with the active compound, GSK6853, to ensure the assay is performing as expected.
Step 3: Analytical Characterization (if necessary)
If the side-by-side comparison confirms a discrepancy and you have the resources, consider an independent analytical verification of the new lot.
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High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound.
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Mass Spectrometry (MS): To verify the identity and molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Data Presentation: Example of Lot-to-Lot Variability Assessment
The following table provides an example of how to present data from a side-by-side comparison of two different lots of this compound in a cell viability assay.
| Lot Number | Purity (from CoA) | Cell Viability at 1 µM (% of Vehicle) | Cell Viability at 10 µM (% of Vehicle) |
| Lot A (Previous) | 99.5% | 98.2 ± 2.1 | 95.5 ± 3.4 |
| Lot B (New) | 99.2% | 97.9 ± 2.5 | 96.1 ± 2.9 |
| GSK6853 (Active Cmpd) | 99.8% | 45.3 ± 4.2 | 15.7 ± 2.8 |
In this example, both lots of this compound show minimal effect on cell viability, as expected for a negative control, and their performance is comparable. The active compound, GSK6853, shows a clear dose-dependent decrease in cell viability, indicating the assay is working correctly. If Lot B showed a significant decrease in cell viability, it would warrant further investigation.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
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Materials:
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This compound (powder form)
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High-quality, anhydrous DMSO (Dimethyl sulfoxide)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated pipette
-
-
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of this compound powder.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
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Aliquot the stock solution into smaller volumes in sterile, amber tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C as recommended by the supplier.
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Protocol 2: Lot-to-Lot Validation using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Materials:
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Cells of interest (e.g., a cell line known to be sensitive to GSK6853)
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Complete cell culture medium
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96-well clear or opaque-walled plates (depending on the assay)
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Stock solutions of the different lots of this compound and GSK6853
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Vehicle control (e.g., DMSO)
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Cell viability reagent (e.g., MTT or CellTiter-Glo®)
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Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
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Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of the different lots of this compound and GSK6853 in complete cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
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Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include vehicle-only wells as a negative control.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Read the plate using the appropriate plate reader.
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Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curves for each compound lot.
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Visualizations
Caption: BRPF1 signaling pathway and point of inhibition by GSK6853.
References
- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Brpf1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 11. Why Is Quality Control in Research So Important? - Enago Academy [enago.com]
GSK9311 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GSK9311.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected biological activity | 1. Incorrect compound identity. 2. Compound degradation. 3. Suboptimal compound concentration. 4. Cellular assay artifacts. | 1. Verify the identity of the compound using mass spectrometry and NMR. Compare the obtained data with the reference data provided in this guide. 2. Assess the purity of the compound by HPLC. Ensure proper storage conditions have been maintained. 3. Confirm the concentration of your stock solution, for example, by UV-Vis spectrophotometry if a molar extinction coefficient is known. Perform a dose-response experiment. 4. Rule out non-specific effects by including appropriate controls, such as a vehicle-only control and comparing the activity with its active analog, GSK6853. |
| Difficulty dissolving the compound | 1. Incorrect solvent. 2. Compound has precipitated out of solution. 3. Exceeded solubility limit. | 1. This compound is soluble in DMSO and water. For cell-based assays, prepare a concentrated stock solution in DMSO. 2. Visually inspect the solution for precipitates. If present, gently warm the solution and/or sonicate to redissolve. Centrifuge to remove any remaining particulates before use. 3. Do not exceed the recommended maximum concentrations in aqueous solutions. For in vivo studies, specific formulation protocols may be required. |
| Variable results between experiments | 1. Inconsistent stock solution preparation. 2. Freeze-thaw cycles of stock solutions. 3. Lot-to-lot variability of the compound. | 1. Follow a standardized protocol for preparing stock solutions. Use calibrated pipettes and ensure the compound is fully dissolved. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. 3. Obtain a certificate of analysis for each new lot of this compound to verify its purity and identity. Perform bridging experiments to compare the performance of new and old lots. |
| Unexpected peaks in HPLC analysis | 1. Compound degradation. 2. Contamination of the sample or mobile phase. 3. Column degradation. | 1. Compare the chromatogram to a reference standard. If new peaks are present, consider potential degradation pathways. 2. Ensure all solvents and glassware are clean. Run a blank injection to check for system contamination. 3. Use a guard column to protect the analytical column. If peak shape deteriorates, consider replacing the column. |
| Mass spectrometry signal is weak or absent | 1. Poor ionization of the compound. 2. Incorrect mass spectrometer settings. 3. Sample concentration is too low. | 1. Optimize the ionization source parameters. Ensure the mobile phase is compatible with the ionization method (e.g., ESI). 2. Check the mass range, polarity, and other instrument settings to ensure they are appropriate for this compound. 3. Increase the concentration of the sample being injected. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary use in research?
This compound is a chemical probe that serves as a less active analog of GSK6853.[1][2] It is primarily used as a negative control in experiments investigating the biological roles of the BRPF1 bromodomain.[1][2] By comparing the effects of GSK6853 and this compound, researchers can more confidently attribute observed biological responses to the inhibition of the BRPF1 bromodomain.
2. What is the mechanism of action of this compound?
This compound is an inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3][4][5] These complexes are involved in the acetylation of histones, an important epigenetic modification that regulates gene expression.[3][6][4][5]
3. What are the recommended storage conditions for this compound?
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Solid form: Store at -20°C for long-term storage.
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In solution (e.g., DMSO): Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
4. What is the expected purity of this compound?
Commercially available this compound should have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). It is recommended to always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data.
Signaling Pathway
The following diagram illustrates the role of BRPF1 as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex, which is involved in histone acetylation and subsequent regulation of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: GSK9311 and Cell Viability Assays
Welcome to the technical support center for researchers utilizing GSK9311 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell viability assays?
This compound is a chemical compound that acts as an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically targeting the BRPF1 bromodomain. It is structurally similar to the potent BRPF1 inhibitor, GSK6853, but is significantly less active.[1][2] For this reason, this compound is most commonly used as a negative control in experiments involving GSK6853 or other BRPF1 inhibitors. Its purpose is to help researchers distinguish the specific effects of BRPF1 inhibition from any off-target or non-specific effects of the chemical scaffold.
Q2: How does inhibition of BRPF1 by compounds like GSK6853 affect cell viability?
BRPF1 is a scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes. These complexes play a crucial role in regulating gene expression. By inhibiting BRPF1, compounds like GSK6853 can disrupt these processes, leading to changes in the expression of genes that control cell proliferation, cell cycle, and apoptosis. For example, studies have shown that the potent BRPF1 inhibitor GSK6853 can lead to a dose- and time-dependent decrease in the proliferation of non-small cell lung cancer (NSCLC) and ovarian cancer cells.[2][3] This inhibition of proliferation is often the primary endpoint measured in cell viability assays.
Q3: I am not seeing a significant decrease in cell viability with this compound. Is there a problem with my experiment?
This is the expected outcome. This compound is designed to be a much less active analog of potent BRPF1 inhibitors like GSK6853.[1] Therefore, at concentrations where GSK6853 shows a significant effect on cell viability, this compound should have little to no impact. If you observe a significant decrease in viability with this compound, it may indicate an issue with the compound's concentration, solubility, or potential off-target effects at high concentrations.
Q4: Are there any known off-target effects of this compound that could influence my cell viability assay results?
While this compound is designed as a negative control, it is important to remember that no compound is entirely free of off-target effects, especially at high concentrations. It is crucial to use the lowest effective concentration possible for your active compound (e.g., GSK6853) and a corresponding concentration of this compound. Unintended effects on cellular metabolism could potentially interfere with viability assays that rely on metabolic readouts.
Q5: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To maintain the stability of the compound, stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity with this compound. | 1. Incorrect Concentration: The concentration of this compound being used may be too high, leading to non-specific toxicity. 2. Solubility Issues: The compound may have precipitated out of solution, leading to inaccurate concentrations and potential cytotoxic effects of the precipitate. 3. Contamination: The this compound stock solution or the cell culture may be contaminated. | 1. Verify Calculations: Double-check all dilution calculations. It is recommended to perform a dose-response curve for both GSK6853 and this compound to identify an appropriate concentration for your experiments. 2. Check Solubility: Visually inspect the stock solution and the final working solution for any signs of precipitation. If solubility is an issue, consider gentle warming or sonication. Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (typically <0.5%). 3. Use Sterile Technique: Ensure all solutions are sterile-filtered and proper aseptic techniques are used during experiments. |
| Discrepancy between different cell viability assays (e.g., MTT vs. CellTiter-Glo). | 1. Metabolic Interference: Bromodomain inhibitors can affect cellular metabolism, including mitochondrial respiration. Assays like MTT, XTT, and resazurin are dependent on mitochondrial reductase activity and can be directly affected by these changes, leading to an over- or underestimation of cell viability. 2. Differences in Assay Principle: MTT measures metabolic activity, while CellTiter-Glo measures ATP levels. A compound could affect these two parameters differently. | 1. Use an Orthogonal Assay: It is highly recommended to confirm your results with a non-metabolic-based assay. Direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) or an ATP-based assay like CellTiter-Glo, which is generally less susceptible to direct interference with reductase activity, can provide a more accurate measure of cell viability. 2. Understand the Mechanism: Be aware that a decrease in the MTT signal may not always correlate directly with cell death but could reflect a change in the metabolic state of the cells induced by the bromodomain inhibitor. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. 3. Incomplete Compound Mixing: The compound may not be evenly distributed in the wells. | 1. Proper Cell Seeding: Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure Proper Mixing: After adding the compound, gently mix the plate on a shaker or by gentle pipetting. |
Quantitative Data Summary
As this compound is designed as a less active control, extensive quantitative data on its cytotoxic effects is not widely available. The following table provides reference IC50 values for the active BRPF1 inhibitor, GSK6853 , in different cancer cell lines to provide context for expected efficacy.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| A549 (NSCLC) | CCK-8 | 48 hours | Concentration-dependent reduction in viability | |
| H1975 (NSCLC) | CCK-8 | 48 hours | Concentration-dependent reduction in viability | |
| PEO4 (Ovarian Cancer) | Proliferation Assay | Time-dependent | Significant antiproliferative effect | [2] |
| OVCAR-3 (Ovarian Cancer) | Proliferation Assay | Time-dependent | Significant antiproliferative effect | [2] |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[4][5][6][7][8][9][10]
Experimental Protocols
Here are detailed methodologies for key cell viability assays. When using bromodomain inhibitors that may affect cellular metabolism, it is crucial to be aware of the potential for assay interference.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and the active compound (e.g., GSK6853). Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
XTT Cell Viability Assay
Similar to the MTT assay, the XTT assay measures the metabolic activity of viable cells. The resulting formazan product is soluble in water, eliminating the need for a solubilization step.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent with an electron-coupling reagent.
-
XTT Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your specific cell type.
-
Absorbance Reading: Measure the absorbance of the soluble formazan at a wavelength of 450-500 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. It is a lytic assay that is generally less susceptible to interference from compounds that affect mitochondrial reductase activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Signaling Pathway```dot
// Pathway connections Histone -> Acetylated_Histone [label="Acetylation"]; BRPF1 -> HAT_Complex [label="Scaffolding"]; HAT_Complex -> Acetylated_Histone [style=invis]; Acetylated_Histone -> Gene_Expression [label="Recruitment of\nTranscriptional Machinery"];
// Inhibitor actions GSK6853 -> BRPF1 [label="Inhibits Binding to\nAcetylated Histone", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> BRPF1 [label="Minimal Inhibition", color="#34A853", style=dashed, arrowhead=tee];
// Invisible edges for layout BRPF1 -> Acetylated_Histone [style=invis]; }
Caption: Cell Viability Assay Experimental Workflow.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast Cancer Cell Line-Specific Responses to Insulin: Effects on Proliferation and Migration [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cellular Uptake of GSK9311
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the cellular uptake of GSK9311.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a chemical probe that is structurally similar to GSK6853 but is significantly less active. It is often used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of the intended target by the active compound. This compound inhibits the bromodomains of the Bromodomain and PHD finger-containing protein family (BRPF), specifically BRPF1 and BRPF2.[1][2][3]
Q2: What is the expected mechanism of cellular uptake for a small molecule like this compound?
For small molecules like this compound, cellular uptake is typically presumed to occur via passive diffusion across the cell membrane. However, other mechanisms such as facilitated diffusion or active transport cannot be entirely ruled out without experimental evidence. The specific mechanism can be influenced by the physicochemical properties of the compound and the specific cell type being used.
Q3: How can I measure the intracellular concentration of this compound?
Direct measurement of intracellular this compound concentrations can be achieved using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for quantifying the compound within cell lysates. Alternatively, if a fluorescently labeled version of this compound is available, fluorescence-based methods like flow cytometry or fluorescence microscopy can be employed for semi-quantitative or qualitative assessment of uptake.
Q4: Should I expect this compound to have any biological effects on its own?
While this compound is designed as a less active control, it may still exhibit some off-target effects or weak inhibition of its intended targets at high concentrations.[1][2] It is crucial to perform dose-response experiments to determine a concentration at which it shows minimal activity in your specific assay, thereby serving as a valid negative control.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound cellular uptake.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable intracellular concentration of this compound. | Poor cell permeability: The compound may not efficiently cross the cell membrane of the chosen cell line. | - Increase the incubation time. - Increase the concentration of this compound, being mindful of potential toxicity. - Consider using a different cell line that may have better permeability characteristics. |
| Compound instability: this compound may be unstable in the cell culture medium or rapidly metabolized by the cells. | - Minimize the time the compound spends in the medium before the experiment. - Perform a stability assay of this compound in your specific cell culture medium. - Use freshly prepared solutions for each experiment. | |
| Active efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | - Co-incubate with known efflux pump inhibitors to see if intracellular concentrations increase. | |
| High variability in uptake between replicates. | Inconsistent cell numbers: Variation in the number of cells seeded per well or dish. | - Ensure accurate and consistent cell counting and seeding. - Normalize the uptake data to the protein concentration of the cell lysate. |
| Inconsistent incubation times: Variations in the duration of this compound exposure. | - Use a precise timer and stagger the addition and removal of the compound to ensure consistent incubation times for all samples. | |
| Observed cellular toxicity at working concentrations. | High concentration of this compound or solvent: The concentration of the compound or the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. - Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Difficulty in interpreting results due to potential off-target effects. | This compound is not completely inert: Even as a negative control, it may have some biological activity. | - Compare the effects of this compound to a vehicle-only control. - Use multiple negative controls if possible. - Perform target engagement assays to confirm that the active compound, but not this compound, is binding to BRPF1/2 in your cells. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
This protocol provides a general framework for quantifying the intracellular concentration of this compound. Optimization for specific cell types and equipment is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an appropriate internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysate.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing an internal standard to the cell lysate. Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Data Analysis: Determine the intracellular concentration of this compound by comparing the peak area ratio of this compound to the internal standard against a standard curve. Normalize the concentration to the total protein content of the cell lysate.
Visualizations
Caption: Workflow for quantifying this compound cellular uptake.
Caption: Simplified BRPF1/2 signaling pathway.
References
long-term stability of GSK9311 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of GSK9311 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) protein family, with specific activity against BRPF1 and BRPF2.[1][2] It is structurally similar to the potent BRPF1 inhibitor GSK6853 but is significantly less active.[1][2][3][4] Due to this, its primary application is as a negative control in experiments involving more active BRPF inhibitors like GSK6853, helping to ensure that the observed effects are due to specific target engagement.[1][2][3]
Q2: Is this compound related to the Glycogen Synthase Kinase-3 (GSK-3) signaling pathway?
A2: No, this is a common point of confusion. The "GSK" in this compound refers to the developer, GlaxoSmithKline. This compound is a BRPF bromodomain inhibitor and is not designed to target the GSK-3 enzyme or its associated signaling pathways.[5][6] The relevant pathway for this compound involves the regulation of chromatin structure and gene expression through the inhibition of BRPF bromodomains, which are key components of histone acetyltransferase (HAT) complexes.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound. For the powdered form, storage at -20°C is recommended.[3][7] Once dissolved into a stock solution, it should be stored at -80°C to ensure long-term stability.[1][3][7]
Q4: What is the expected shelf life of this compound stock solutions?
A4: The long-term stability of this compound depends on the storage temperature. The following table summarizes the recommended storage duration to ensure compound integrity.
| Formulation | Storage Temperature | Recommended Shelf Life |
| Powder | -20°C | 3 years[3] |
| Stock Solution in Solvent | -20°C | 1 year[1] |
| Stock Solution in Solvent | -80°C | 1 to 2 years[1][3] |
Troubleshooting Guide
Q5: My this compound powder is not dissolving properly in the solvent. What should I do?
A5: If you encounter solubility issues, you can try gentle heating or sonication to aid dissolution.[1] Ensure you are using an appropriate solvent, such as DMSO, for the initial stock solution. For in vivo working solutions, complex solvent systems like those containing PEG300, Tween-80, and saline are often required to achieve the desired concentration and stability.[1]
Q6: I observed precipitation in my stock solution after thawing it from -80°C. Is it still usable?
A6: Precipitation can occur after a freeze-thaw cycle. Before use, warm the vial to room temperature and vortex thoroughly to ensure all precipitate has redissolved. If insoluble impurities remain, they can be removed by filtration.[3] Repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes after initial preparation to minimize thermal stress on the compound.
Q7: My experimental results with this compound are inconsistent. What are the potential causes?
A7: Inconsistent results can stem from several factors:
-
Solution Degradation: Ensure your stock solution has not exceeded its recommended shelf life and has been stored correctly at -80°C.[1][3]
-
Improper Preparation: For in vivo experiments, working solutions should be prepared fresh on the day of use.[1] The order of solvent addition can be critical for maintaining solubility.[1]
-
Multiple Freeze-Thaw Cycles: Aliquoting your stock solution can prevent degradation from repeated temperature changes.
-
Incompatible Reagents: this compound may be incompatible with strong acids, alkalis, or strong oxidizing/reducing agents.[7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 25 mg/mL in DMSO)
-
Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO based on the mass of this compound and the desired final concentration. (Molecular Weight: 437.24 g/mol [7]).
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If needed, gently warm the vial (e.g., in a 37°C water bath) or use a sonicator until the solid is completely dissolved.[1]
-
Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Example Formulation)
This protocol is based on a formulation yielding a clear solution of at least 2.5 mg/mL.[1] It is recommended to prepare this solution fresh on the day of the experiment.[1]
-
Component Ratio: The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (0.9% NaCl in ddH₂O).[1]
-
Step 1: In a sterile tube, add the required volume of your DMSO stock solution (from Protocol 1).
-
Step 2: Add the calculated volume of PEG300 to the DMSO stock and mix until the solution is homogeneous.[1]
-
Step 3: Add the calculated volume of Tween-80 and mix again until the solution is clear.[1]
-
Step 4: Add the final volume of saline and mix thoroughly to achieve the final working solution.[1]
Mechanism of Action Pathway
This compound acts as a negative control for inhibitors targeting BRPF1, a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex. By binding to acetylated lysine residues on histones, BRPF1 helps recruit the HAT complex to chromatin, leading to further histone acetylation and transcription of target genes. Potent inhibitors block this process, while the less active this compound should show a significantly reduced effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|1923851-49-3|MSDS [dcchemicals.com]
Technical Support Center: Addressing Unexpected Phenotypes with GSK9311 Control
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes when using GSK9311 as a negative control in their experiments. This compound is designed as a less active chemical analog of the potent BRPF1/2 bromodomain inhibitor, GSK6853, and is intended to help differentiate on-target from off-target effects. However, unexpected biological responses can sometimes occur. This guide offers structured advice to help you navigate these situations.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of this compound?
A1: this compound is a chemical probe that acts as a negative control for its more potent counterpart, GSK6853. It is structurally similar to GSK6853 but has significantly lower inhibitory activity against the bromodomains of BRPF1 and BRPF2. BRPF1 and BRPF2 are scaffolding proteins that are essential components of histone acetyltransferase (HAT) complexes, which play a crucial role in regulating gene transcription through histone acetylation.[1][2] By inhibiting the bromodomain, these compounds prevent the "reading" of acetylated histone marks, thereby disrupting downstream gene expression.
Q2: Why am I observing a phenotype with my this compound negative control?
A2: While designed to be less active, this compound is not completely inert. At higher concentrations, it can still engage its primary targets (BRPF1/BRPF2) or interact with other off-target proteins. An unexpected phenotype could be due to several factors including, but not limited to:
-
High concentration: The concentration of this compound used may be high enough to cause a partial inhibition of BRPF1/2 or engage off-target proteins.
-
Off-target effects: this compound may have weak interactions with other kinases or cellular proteins that are not the intended targets.
-
Compound purity and stability: Issues with the purity or degradation of the this compound compound could lead to unexpected activity.
-
Specific cellular context: The observed phenotype might be specific to the cell line or experimental model being used, potentially due to the expression levels of off-target proteins.
-
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) could be contributing to the observed phenotype, especially at higher concentrations.
Q3: How does this compound differ from its active analog, GSK6853?
A3: The primary difference is potency. GSK6853 is a highly potent inhibitor of the BRPF1 bromodomain, whereas this compound is significantly less active. This difference in activity is by design, allowing researchers to distinguish between effects caused by potent BRPF1/2 inhibition and other, non-specific effects.
Data Presentation: this compound vs. GSK6853
| Feature | This compound | GSK6853 | Reference |
| Primary Target | BRPF1 / BRPF2 Bromodomains | BRPF1 / BRPF2 Bromodomains | [1] |
| pIC50 for BRPF1 | 6.0 | 8.1 | [1][3] |
| pIC50 for BRPF2 | 4.3 | Not reported | [1] |
| Intended Use | Negative Control | Active Chemical Probe | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the theoretical signaling pathway of BRPF1 and a general workflow for experiments involving this compound.
Caption: BRPF1 signaling pathway and points of intervention by GSK6853 and this compound.
Caption: General experimental workflow for using this compound as a negative control.
Troubleshooting Guide
This guide is formatted to address specific unexpected phenotypes you might observe.
Scenario 1: Unexpected Cell Toxicity Observed with this compound
Q: I'm seeing a significant decrease in cell viability with my this compound control, what should I do?
A: This is a common issue when a negative control exhibits unexpected activity. Follow these steps to troubleshoot:
-
Confirm the Observation: Repeat the experiment to ensure the result is reproducible.
-
Check the Vehicle Control: Run a vehicle-only control (e.g., DMSO at the same final concentration) to rule out solvent toxicity.
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine if the toxicity is dose-dependent. A steep dose-response curve may suggest an off-target effect.
-
Assess Compound Quality:
-
Purity: If possible, verify the purity of your this compound stock using techniques like HPLC-MS.
-
Solubility: Ensure the compound is fully dissolved. Precipitated compound can cause artifacts.
-
Age: Use a fresh stock of the compound if possible.
-
-
Investigate the Mechanism of Cell Death:
-
Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
-
Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the toxic phenotype.
-
-
Consider Off-Target Effects: If the toxicity persists and is not due to the vehicle or compound quality, it may be an off-target effect. Review literature for known off-targets of similar chemical scaffolds.
Scenario 2: this compound Shows a Similar Phenotypic Effect as the Active Compound (GSK6853)
Q: My this compound control is producing a similar, albeit weaker, phenotype to the active GSK6853. How do I interpret this?
A: This situation suggests that the observed phenotype might be due to the on-target activity of the compounds, with the difference in potency reflecting their respective affinities for BRPF1/2.
-
Compare Dose-Response Curves: Generate full dose-response curves for both this compound and GSK6853. If the phenotype is on-target, you should see a significant rightward shift in the IC50 for this compound compared to GSK6853, consistent with their differing potencies.
-
Target Engagement Assay: If available, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that both compounds are interacting with BRPF1 in cells, but at different concentrations.
-
Downstream Target Modulation: Use Western blot to check the levels of downstream markers of BRPF1/HAT complex activity (e.g., specific histone acetylation marks). A potent effect with GSK6853 and a weaker, concentration-dependent effect with this compound would support an on-target mechanism.
-
Use an Alternative Control: If possible, use a structurally distinct BRPF1 inhibitor or a genetic approach (e.g., siRNA/CRISPR-mediated knockdown of BRPF1) to validate that the phenotype is indeed due to BRPF1 inhibition.
References
- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inactivity of GSK9311 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the cellular inactivity of a negative control compound is as crucial as demonstrating the activity of a potent inhibitor. This guide provides a comparative analysis of GSK9311, a known inactive analogue, against its potent counterpart, GSK6853, to validate its utility as a negative control in cellular models targeting the BRPF1 bromodomain.
This guide summarizes key experimental data, provides detailed methodologies for cellular assays, and visualizes the underlying biological pathways and experimental workflows.
Demonstrating Target Engagement and Cellular Activity: A Head-to-Head Comparison
GSK6853 is a potent and selective inhibitor of the BRPF1 bromodomain, a key component of histone acetyltransferase complexes involved in transcriptional regulation.[1][2][3] In contrast, this compound is designed as a less active analogue, making it an ideal negative control for cellular experiments.[1][2][4] The primary biochemical difference lies in the alkylation of the 5-amide group in this compound, which is hypothesized to disrupt the conformation necessary for potent binding to the BRPF1 bromodomain.[2]
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a compound to a target protein within living cells. In this assay, the BRPF1 protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells. A test compound's ability to displace the tracer is measured as a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Experimental data demonstrates a stark difference in the cellular target engagement of GSK6853 and this compound.
| Compound | Cellular IC50 (NanoBRET™) | Efficacy |
| GSK6853 | 20 nM[1] | Potent displacement of tracer |
| This compound | No effect observed[1] | No significant displacement of tracer |
This data clearly validates that while GSK6853 effectively engages the BRPF1 bromodomain in a cellular context, this compound shows no meaningful interaction at concentrations where GSK6853 is highly active.
Functional Cellular Activity: Proliferation in Acute Myeloid Leukemia (AML)
BRPF1 is a known dependency in certain subtypes of Acute Myeloid Leukemia (AML), making cell viability a relevant downstream functional readout for BRPF1 inhibition.[1][5] While direct comparative studies of GSK6853 and this compound on AML cell proliferation are not widely published, the established cellular inactivity of this compound in target engagement assays strongly suggests it would not elicit a significant anti-proliferative effect in BRPF1-dependent AML cell lines, in contrast to the expected effect of a potent inhibitor like GSK6853.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and validation.
NanoBRET™ Target Engagement Assay for BRPF1
This protocol is adapted for measuring the intracellular interaction of compounds with the BRPF1 bromodomain.
Materials:
-
HEK293 cells
-
Plasmid encoding BRPF1-NanoLuc® fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer for BRPF1
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
-
Test compounds (GSK6853 and this compound) dissolved in DMSO
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the BRPF1-NanoLuc® fusion vector and a HaloTag®-Histone H3.3 vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Cell Seeding:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Seed the cells into white, non-binding surface multi-well plates at a density of 2 x 10^4 cells per well.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of GSK6853 and this compound in DMSO.
-
Add the test compounds to the cell plates.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AML Cell Viability Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of compounds on the viability of BRPF1-dependent AML cells.
Materials:
-
AML cell line (e.g., MOLM-13)
-
RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Opaque-walled 96-well plates
-
Test compounds (GSK6853 and this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK6853 and this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the compound-treated wells to the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Molecular Interactions and Experimental Design
The following diagrams, generated using the DOT language, illustrate the BRPF1 signaling pathway and the workflow of the NanoBRET™ assay.
Caption: BRPF1 signaling and points of inhibition.
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK9311 and GSK6853 in Functional Assays: A Guide for Researchers
In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount to dissecting the intricate roles of specific protein domains in health and disease. This guide provides a comprehensive comparison of two such molecules, GSK9311 and GSK6853, focusing on their performance in a variety of functional assays. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, offers detailed methodologies for relevant assays, and visualizes critical concepts to facilitate a deeper understanding of these compounds.
Probing the BRPF1 Bromodomain: GSK6853 as a Potent Inhibitor and this compound as its Negative Control
GSK6853 has emerged as a highly potent and selective chemical probe for the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2][3][4][5][6][7][8] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin modification and gene regulation.[3][5][6] In contrast, this compound is an analogue of GSK6853 that is significantly less active, designed to serve as a negative control in experiments.[3][9][10][11] This pairing of a potent inhibitor and a structurally similar but inactive control is invaluable for validating on-target effects in cellular and in vivo studies.
Quantitative Comparison of this compound and GSK6853
The following table summarizes the key quantitative data from various functional assays, highlighting the stark differences in potency and activity between GSK6853 and its negative control, this compound.
| Assay Type | Target | GSK6853 Potency | This compound Potency | Reference(s) |
| Biochemical Assays | ||||
| BROMOscan | BRPF1 | pKd = 9.5 | Not reported | [3][8] |
| Time-Resolved FRET (TR-FRET) | BRPF1 | pIC50 = 8.1 | pIC50 = 6.0 | [2][7][9][10] |
| BRPF2 | pIC50 = 5.1 | pIC50 = 4.3 | [7][9][10] | |
| Cellular Assays | ||||
| NanoBRET Target Engagement | BRPF1 | pIC50 = 7.7 (IC50 = 20 nM) | No effect observed | [3][5][8] |
| Chemoproteomic Competition Binding | Endogenous BRPF1 | Potent binding and selectivity over BRD3 | Not reported | [3] |
BRPF1 Signaling Pathway and the Role of Inhibitors
BRPF1 acts as a scaffold, bringing together the catalytic subunit of MYST histone acetyltransferases (e.g., MOZ/MORF) with other regulatory proteins. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions. This leads to further histone acetylation and subsequent changes in gene expression. Small molecule inhibitors like GSK6853 competitively bind to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its recruitment to chromatin and disrupting the downstream signaling cascade.
Caption: BRPF1 signaling pathway and the inhibitory action of GSK6853.
Experimental Protocols
Detailed methodologies for the key functional assays used to characterize this compound and GSK6853 are provided below. These protocols are intended to be a guide for researchers to design and execute similar experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of inhibitors to the BRPF1 bromodomain.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled BRPF1) to an acceptor fluorophore (e.g., Allophycocyanin (APC)-labeled avidin bound to a biotinylated acetylated histone peptide) when they are in close proximity. Inhibition of the BRPF1-peptide interaction by a compound like GSK6853 disrupts this proximity, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant BRPF1 bromodomain labeled with a Europium (Eu3+) chelate (Donor).
-
Biotinylated peptide containing the target acetylated lysine residue.
-
APC-labeled avidin (Acceptor).
-
Test compounds (this compound, GSK6853) serially diluted in DMSO.
-
Assay buffer.
-
384-well low-volume microtiter plates.
-
-
Procedure:
-
Add test compounds to the assay plate.
-
Add the Europium-labeled BRPF1 bromodomain and incubate to allow for compound binding.
-
Add the mixture of biotinylated acetylated peptide and APC-labeled avidin.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, exciting at approximately 340 nm and measuring emissions at both ~620 nm (Europium emission) and ~665 nm (APC emission) after a time delay.
-
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the pIC50.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay quantifies the binding of a compound to its target protein within a physiological context.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (BRPF1-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding the BRPF1-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET® tracer specific for the BRPF1 bromodomain.
-
Nano-Glo® Live Cell Substrate.
-
Test compounds (this compound, GSK6853) serially diluted in DMSO.
-
White, low-volume 384-well cell culture plates.
-
-
Procedure:
-
Transfect HEK293 cells with the BRPF1-NanoLuc® plasmid and seed them into the assay plates.
-
After 24 hours, add the test compounds to the cells.
-
Add the NanoBRET® tracer to all wells.
-
Add the Nano-Glo® Live Cell Substrate.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized and plotted against the logarithm of the compound concentration to determine the cellular pIC50.
Caption: A typical workflow for the NanoBRET cellular target engagement assay.
Conclusion
The data presented in this guide clearly demonstrates that GSK6853 is a potent and selective inhibitor of the BRPF1 bromodomain, both in biochemical and cellular contexts. Its structurally related analogue, this compound, is substantially less active, making it an ideal negative control for validating the on-target effects of GSK6853. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of BRPF1 in various biological processes and to evaluate the efficacy of novel BRPF1 inhibitors. The use of such well-characterized chemical probes is essential for advancing our understanding of epigenetic regulation and for the development of new therapeutic strategies.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. eubopen.org [eubopen.org]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. promega.com [promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 11. protocols.io [protocols.io]
Validating the Effects of BRPF1 Inhibition Using BRPF1/2 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of epigenetic drug discovery, validating the on-target effects of small molecule inhibitors is a critical step. This guide provides a comparative analysis of using BRPF1/2 knockout cells to validate the effects of bromodomain and PHD finger-containing protein 1 (BRPF1) inhibitors, with a focus on contrasting the potent inhibitor GSK6853 with its less active analog, GSK9311, which serves as a negative control.
Introduction to BRPF1 and Its Inhibition
BRPF1 is a scaffold protein that plays a crucial role in the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in acetylating histones, primarily H3K14 and H3K23, leading to chromatin remodeling and the transcriptional activation of key oncogenes such as E2F2 and EZH2.[1][2][3] Dysregulation of BRPF1 has been implicated in various cancers, making it an attractive therapeutic target.[2][3]
Small molecule inhibitors targeting the bromodomain of BRPF1, such as GSK6853 and GSK5959, have been developed to disrupt its function. To confirm that the observed cellular effects of these inhibitors are indeed due to their interaction with BRPF1, researchers utilize BRPF1 knockout (KO) or knockdown (KD) cells. In such a cellular context, a potent and specific BRPF1 inhibitor should exhibit a significantly reduced effect compared to wild-type cells, as its primary target is absent. Conversely, an inactive analog like this compound should show minimal activity in both wild-type and knockout cells.
Comparative Analysis: Potent Inhibitor vs. Inactive Control
This compound was designed as a less active analogue of the potent BRPF1 inhibitor GSK6853, making it an ideal negative control for experiments. The potency of these compounds against BRPF1 and the closely related BRPF2 is summarized in the table below.
| Compound | Target | pIC50 |
| This compound | BRPF1 | 6.0 |
| BRPF2 | 4.3 | |
| GSK6853 | BRPF1 | 8.6 (endogenous) |
Table 1: Inhibitory Potency of this compound and GSK6853. pIC50 values indicate the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 value corresponds to greater potency.
The significantly lower potency of this compound for BRPF1 confirms its suitability as a negative control to differentiate on-target from off-target effects in cellular assays.
Validating On-Target Effects with BRPF1 Knockout Cells
The most direct method to validate that a BRPF1 inhibitor's effects are on-target is to compare its activity in wild-type cells versus cells where BRPF1 has been genetically removed.
Effects on Cell Viability and Colony Formation
Studies have demonstrated that both the genetic knockout of BRPF1 and the application of potent BRPF1 inhibitors lead to a reduction in cancer cell proliferation and their ability to form colonies.
A key study in Taxol-resistant triple-negative breast cancer cells showed that the knockout of BRPF1 sensitized these cells to Taxol treatment. Similarly, treatment with BRPF1 inhibitors, PFI-4 and OF-1, also resulted in reduced cell viability in the presence of Taxol. This indicates that both genetic and pharmacological inhibition of BRPF1 can overcome drug resistance. While this study did not use this compound, it provides a direct comparison of the phenotypic effects of BRPF1 knockout and inhibition.
Experimental Data Summary
| Cell Line | Condition | Treatment | Outcome |
| Taxol-Resistant TNBC | BRPF1 Wild-Type | PFI-4 + Taxol | Reduced cell viability |
| OF-1 + Taxol | Reduced cell viability | ||
| BRPF1 Knockout | Taxol | Reduced cell viability |
Table 2: Comparison of BRPF1 Inhibition and Knockout on Cell Viability in Taxol-Resistant Triple-Negative Breast Cancer Cells. This table summarizes the qualitative findings that both pharmacological inhibition and genetic knockout of BRPF1 lead to a similar phenotype of increased sensitivity to Taxol.
In hepatocellular carcinoma (HCC) cell lines, the BRPF1-specific inhibitor GSK5959 was shown to suppress colony formation and cell proliferation.[1] In a parallel experiment, BRPF1 knockout in an HCC cell line significantly reduced subcutaneous tumor growth in mice.[1]
| Cell Line | Genetic Background | Treatment | Effect on Colony Formation |
| MHCC97L (HCC) | Wild-Type | GSK5959 (10 µM) | Significant Reduction |
| MHCC97L (HCC) | BRPF1 Knockout | - | Reduced Tumorigenicity |
Table 3: Effects of BRPF1 Inhibition and Knockout on Hepatocellular Carcinoma Cell Growth. This table highlights that both the potent inhibitor GSK5959 and BRPF1 knockout result in decreased cancer cell growth, supporting the on-target action of the inhibitor.
Experimental Protocols
CRISPR/Cas9-Mediated BRPF1 Knockout
Objective: To generate BRPF1 knockout cell lines to serve as a negative control for inhibitor studies.
Methodology:
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the BRPF1 gene.
-
Lentiviral Production: Co-transfect HEK293T cells with the sgRNA expression plasmid and lentiviral packaging plasmids.
-
Transduction: Infect the target cancer cell line (e.g., MHCC97L) with the harvested lentivirus.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm BRPF1 knockout at the genomic level by sequencing and at the protein level by Western blot.[1]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of BRPF1 inhibitors on the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed wild-type and BRPF1 knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BRPF1 inhibitor (e.g., GSK6853) and the negative control (this compound) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curves to determine IC50 values.
Colony Formation (Clonogenic) Assay
Objective: To evaluate the long-term effect of BRPF1 inhibition on the ability of single cells to form colonies.
Methodology:
-
Cell Seeding: Seed a low density of wild-type and BRPF1 knockout cells (e.g., 500 cells per well) in 6-well plates.
-
Treatment: Treat the cells with the BRPF1 inhibitor (e.g., GSK5959) or the negative control (this compound) at a fixed concentration.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Compare the number of colonies in the treated wells to the vehicle-treated control wells.[1]
Western Blot Analysis
Objective: To confirm the knockout of BRPF1 and to assess the impact of inhibitors on downstream signaling proteins.
Methodology:
-
Protein Extraction: Lyse treated and untreated wild-type and BRPF1 knockout cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRPF1, E2F2, EZH2, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizing BRPF1 Signaling and Experimental Logic
To better understand the role of BRPF1 and the rationale for using knockout cells in inhibitor validation, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: BRPF1 signaling pathway.
Caption: Experimental workflow for validating BRPF1 inhibitor effects.
Conclusion
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK9311 as a Negative Control in BRPF1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of epigenetic research, the development of potent and selective chemical probes is paramount for dissecting complex biological pathways. Equally crucial is the availability of well-characterized negative controls to ensure that observed phenotypic effects are a direct result of on-target inhibition. This guide provides a detailed comparative analysis of GSK9311, the designated negative control for the potent BRPF1 bromodomain inhibitor, GSK6853. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a comprehensive resource for researchers utilizing these chemical tools.
Introduction to BRPF1 and the Role of Chemical Probes
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a critical scaffolding protein that plays a key role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] These complexes are responsible for the acetylation of histones, an essential epigenetic modification that regulates gene transcription.[1] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions.[1][2] Dysregulation of BRPF1 and the MOZ/MORF complexes has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
GSK6853 is a highly potent and selective chemical probe developed to inhibit the BRPF1 bromodomain, enabling the study of its biological functions.[3] To validate the on-target effects of GSK6853, its structurally similar but significantly less active analog, this compound, was developed as a negative control.[4] The key chemical modification in this compound is the alkylation of the 5-amide group, which prevents the formation of crucial internal hydrogen bonds necessary for high-affinity binding to the BRPF1 bromodomain.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data comparing the in vitro and cellular activity of GSK6853 and its negative control, this compound.
Table 1: In Vitro Inhibition of BRPF1 Bromodomain
| Compound | BRPF1 pIC50 | BRPF2 pIC50 |
| GSK6853 (Active Probe) | 8.1 | 6.0 |
| This compound (Negative Control) | 6.0 | 4.3 |
Data sourced from Bamborough P, et al. ACS Med Chem Lett. 2016.[4] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Cellular Target Engagement in a NanoBRET™ Assay
| Compound | BRPF1 Cellular pIC50 |
| GSK6853 (Active Probe) | 7.7 |
| This compound (Negative Control) | 5.4 |
Data sourced from Bamborough P, et al. ACS Med Chem Lett. 2016.[4] The NanoBRET™ assay measures the displacement of a NanoLuc-tagged BRPF1 bromodomain from a Halo-tagged histone H3.3 in live cells.
As the data clearly indicates, this compound exhibits a significant reduction in both in vitro inhibitory activity and cellular target engagement compared to GSK6853, making it an ideal negative control to differentiate on-target from off-target effects in cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available information and are intended to provide a comprehensive understanding of the experimental setup.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRPF1 Inhibition
This assay is used to measure the in vitro potency of compounds in disrupting the interaction between the BRPF1 bromodomain and an acetylated histone peptide.
Materials:
-
Europium-labeled BRPF1 bromodomain (donor fluorophore)
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well assay plates
-
Test compounds (GSK6853, this compound) serially diluted in DMSO
Protocol:
-
Prepare the assay components in the assay buffer.
-
To each well of a 384-well plate, add 5 µL of the test compound dilution. For control wells, add 5 µL of DMSO.
-
Add 10 µL of the Europium-labeled BRPF1 bromodomain solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the bromodomain.
-
Add 5 µL of a pre-mixed solution of the biotinylated H4K12ac peptide and APC-labeled streptavidin to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay quantifies the ability of a compound to disrupt the interaction between BRPF1 and histone H3.3 within a cellular environment.
Materials:
-
HEK293 cells
-
Plasmid encoding BRPF1 bromodomain fused to NanoLuc® luciferase
-
Plasmid encoding histone H3.3 fused to HaloTag®
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Reagent (luciferase substrate)
-
Test compounds (GSK6853, this compound) serially diluted in DMSO
-
White, opaque 96-well assay plates
Protocol:
-
Co-transfect HEK293 cells with the BRPF1-NanoLuc® and histone H3.3-HaloTag® plasmids using FuGENE® HD.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 60 minutes at 37°C.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add the test compounds to the wells and incubate for 90 minutes at 37°C.
-
Add the Nano-Glo® Live Cell Reagent to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
-
The NanoBRET™ ratio (acceptor emission / donor emission) is calculated and used to determine the IC50 values.
Mandatory Visualizations
BRPF1 Signaling Pathway
Caption: BRPF1 as a scaffold in the MOZ/MORF histone acetyltransferase (HAT) complex.
Experimental Workflow for TR-FRET Assay
References
Lack of GSK9311-Mediated Effects on Gene Expression: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals confirming the inert nature of GSK9311 on the transcriptome, in stark contrast to its potent BRPF1 inhibitor counterpart, GSK6853. This guide provides a comparative analysis supported by experimental data, detailed protocols, and pathway visualizations to objectively demonstrate the utility of this compound as a negative control in epigenetic studies.
Executive Summary
This compound is a chemical probe widely used as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853. Bromodomain-containing protein 1 (BRPF1) is a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, playing a significant role in regulating gene expression. While GSK6853 actively inhibits BRPF1 and elicits substantial changes in the cellular transcriptome, experimental evidence confirms that this compound, its less active analog, does not induce significant alterations in gene expression, rendering it an ideal negative control for studies investigating BRPF1 inhibition.
Comparative Analysis of Gene Expression Modulation
Experimental data from studies utilizing this compound as a negative control demonstrate its lack of impact on gene expression. In a key study, the effects of this compound were found to be negligible and comparable to the vehicle control (DMSO).[1] This is in sharp contrast to the significant transcriptomic shifts observed upon treatment with the active BRPF1 inhibitor, GSK6853, or through BRPF1 gene silencing.
| Treatment Group | Number of Differentially Expressed Genes (DEGs) | Key Affected Pathways | Reference |
| This compound | Not significantly different from vehicle control | - | [1] |
| GSK6853 | 850 (OVCAR-3 cells), 755 (PEO4 cells) | PPARα signaling, DNA replication, homologous recombination, base excision repair | [2][3] |
| BRPF1 Silencing (siRNA) | 1153 (196 up, 957 down in MCF-7 cells) | Cell cycle checkpoints, glucose metabolism, VEGF signaling, ERα-controlled pathways | [1] |
BRPF1 Signaling Pathway and Mechanism of Inhibition
BRPF1 acts as a critical component of the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes.[1][4][5][6] Its bromodomain specifically recognizes acetylated lysine residues on histone tails, thereby recruiting the HAT complex to chromatin. This recruitment leads to the acetylation of histones, primarily H3K14ac and H3K23ac, which in turn alters chromatin structure and facilitates gene transcription.[4]
Potent BRPF1 inhibitors like GSK6853 competitively bind to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its association with acetylated histones.[4] This disruption of the BRPF1-chromatin interaction inhibits the recruitment of the HAT complex, leading to a downstream alteration of gene expression programs.[2][3] this compound, due to a modification in its chemical structure, exhibits significantly reduced affinity for the BRPF1 bromodomain and therefore does not effectively disrupt this signaling cascade.
Caption: BRPF1 signaling pathway and points of intervention.
Experimental Protocol: Comparative Transcriptomic Analysis using RNA-Sequencing
This protocol outlines a typical workflow for comparing the effects of this compound and GSK6853 on gene expression in a cancer cell line.
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., MCF-7, OVCAR-3) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with either vehicle (DMSO), this compound (e.g., 1 µM), or GSK6853 (e.g., 1 µM) for a specified time (e.g., 24-72 hours). Ensure biological replicates for each condition.
2. RNA Isolation:
-
Lyse cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Quantify and qualify the prepared libraries.
-
Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between treatment groups (e.g., GSK6853 vs. DMSO, this compound vs. DMSO) using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions enriched in the lists of differentially expressed genes.
Caption: Experimental workflow for comparative transcriptomic analysis.
Conclusion
References
- 1. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deficiency of the Chromatin Regulator Brpf1 Causes Abnormal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Research Reproducibility: A Guide to the Use of GSK9311 as a Negative Control
For researchers, scientists, and drug development professionals, the consistency and reliability of experimental reagents are paramount. This guide provides a comprehensive overview of GSK9311, a widely used negative control for the potent BRPF1 bromodomain inhibitor, GSK6853. While a direct head-to-head comparison of different lots of this compound with experimental data is not publicly available, this document outlines the known characteristics of this compound, protocols for its use, and critical considerations regarding lot-to-lot variability to ensure robust and reproducible research outcomes.
Understanding the Role of this compound
This compound is structurally similar to GSK6853 but is significantly less active, making it an ideal negative control for experiments investigating the effects of BRPF1 inhibition.[1][2][3] The use of a proper negative control is essential to confirm that the observed experimental effects are due to the specific inhibition of the target and not off-target effects or other confounding factors.[4][5][6][7]
The active compound, GSK6853, is a potent inhibitor of the BRPF1 bromodomain, a key component of histone acetyltransferase complexes.[8][9] Inhibition of BRPF1 has been shown to impact cell proliferation and cell cycle progression, in part through the JAK2/STAT3/CCNA2 signaling axis in non-small cell lung cancer.[10][11]
Quantitative Data on this compound Activity
While extensive comparative data between different lots of this compound is not available, the inhibitory activity of this compound against BRPF1 and the related BRPF2 has been characterized. This information is crucial for interpreting experimental results and ensuring the compound is used at appropriate concentrations.
| Target | pIC50 |
| BRPF1 | 6.0 |
| BRPF2 | 4.3 |
Table 1: Inhibitory activity of this compound against BRPF1 and BRPF2 bromodomains. The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).[1][2][3]
The Critical Issue of Lot-to-Lot Variability
The lack of publicly available data on the lot-to-lot variability of this compound underscores a broader challenge in preclinical research. Variability between different batches of chemical probes can arise from differences in purity, the presence of contaminants, or variations in physical properties, all of which can significantly impact experimental outcomes and reproducibility.[12][13][14][15]
Best Practices for Researchers:
-
In-house Validation: It is highly recommended that researchers perform their own validation of each new lot of this compound to ensure its inactivity relative to GSK6853 in their specific experimental system.
-
Detailed Record Keeping: Maintain meticulous records of the lot numbers of all reagents used in experiments to facilitate troubleshooting and data interpretation.
-
Side-by-Side Comparisons: When transitioning to a new lot of a reagent, if possible, perform a side-by-side comparison with the previous lot to assess for any significant differences in performance.
Experimental Protocols
The proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results. The following are general protocols for preparing this compound solutions for in vitro and in vivo studies.
In Vitro Stock Solution Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound. For example, a 100 mg/mL stock solution can be prepared in DMSO, which may require sonication to fully dissolve.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.
In Vivo Formulation:
The choice of vehicle for in vivo administration depends on the route of administration and the experimental model. A common formulation involves a multi-component solvent system to ensure solubility and bioavailability.
Example In Vivo Formulation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Sequentially add co-solvents such as PEG300, Tween-80, and finally a saline or buffer solution to achieve the desired final concentration and vehicle composition. For instance, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
It is crucial to ensure the final solution is clear and free of precipitation before administration.
Visualizing the Experimental Logic
Diagrams are essential for clearly communicating experimental design and signaling pathways. The following diagrams, generated using the DOT language, illustrate the intended use of this compound as a negative control and the signaling pathway of its active counterpart, GSK6853.
Caption: Experimental workflow demonstrating the use of this compound as a negative control.
Caption: Simplified signaling pathway of GSK6853-mediated BRPF1 inhibition.
References
- 1. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]
- 2. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. lantsandlaminins.com [lantsandlaminins.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lot-to-lot variability in HLA antibody screening using a multiplexed bead-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Drug Targets: A Comparative Guide to Validating On-Target Engagement with CRISPR/Cas9
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target is a critical step in the discovery pipeline. This guide provides an objective comparison of using the revolutionary CRISPR/Cas9 gene-editing technology for on-target engagement validation against alternative methods, supported by experimental data and detailed protocols.
The advent of CRISPR/Cas9 has transformed the landscape of drug discovery by offering a precise and efficient tool to validate drug targets.[1][2][3][4] This technology allows for the direct modification of a gene encoding a putative drug target, thereby enabling researchers to observe the phenotypic consequences and confirm the drug's mechanism of action.[1][2] This guide will use the example of a hypothetical bromodomain inhibitor to illustrate the validation process, with GSK9311, a known negative control for the BRPF1/2 bromodomains, as a point of reference.[5][6]
The Power of Precision: CRISPR/Cas9 for On-Target Validation
CRISPR/Cas9-mediated gene editing provides a robust method to validate the on-target effects of a small molecule inhibitor. By knocking out the gene encoding the target protein, researchers can create a cellular model that is resistant to the compound if the drug's efficacy is indeed mediated through that specific target.
Comparative Analysis of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Genetic ablation of the target gene. | High specificity; permanent and complete loss of target expression; can definitively link target to phenotype.[2][4] | Potential for off-target effects; time-consuming to generate stable knockout cell lines; may not be suitable for essential genes. |
| RNA interference (RNAi) | Post-transcriptional silencing of the target gene. | Relatively fast and easy to implement; transient effect allows for studying essential genes. | Incomplete knockdown; potential for off-target effects; transient nature may not be ideal for all studies. |
| Thermal Shift Assay (TSA) | Measures the change in the thermal denaturation temperature of a protein upon ligand binding. | Direct biochemical evidence of binding; can be high-throughput. | Does not provide information on cellular activity; requires purified protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells upon drug binding. | In-cell target engagement confirmation; can be used to assess compound permeability. | Technically challenging; may not be suitable for all targets. |
| Affinity Chromatography | Uses an immobilized ligand to capture its binding partners from a cell lysate. | Can identify direct binding partners. | Can be prone to non-specific binding; requires chemical modification of the drug.[7] |
Experimental Protocols
CRISPR/Cas9-Mediated Target Knockout for On-Target Validation
This protocol outlines the key steps for validating the on-target engagement of a hypothetical bromodomain inhibitor using CRISPR/Cas9.
1. Design and Synthesis of guide RNAs (gRNAs):
-
Design two to three gRNAs targeting the early exons of the gene encoding the bromodomain of interest to maximize the probability of a frameshift mutation.
-
Synthesize the gRNAs or clone them into a suitable expression vector.
2. Delivery of CRISPR/Cas9 Components into Cells:
-
Co-transfect the Cas9 nuclease and the gRNA expression plasmid into the target cell line using lipid-mediated transfection or electroporation.[8]
-
Alternatively, deliver Cas9 and gRNA as a ribonucleoprotein (RNP) complex.
3. Selection and Enrichment of Edited Cells:
-
If using a plasmid with a selection marker, apply the appropriate antibiotic to select for transfected cells.[8]
-
Alternatively, use fluorescence-activated cell sorting (FACS) if a fluorescent reporter is included.[8]
4. Verification of Gene Editing:
-
Isolate genomic DNA from the edited cell population.
-
Perform PCR to amplify the target region.[9]
-
Use Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) at the target site.[9][10]
5. Monoclonal Cell Line Isolation and Expansion:
-
Isolate single cells from the edited pool by serial dilution or FACS.[9]
-
Expand the single cells into monoclonal populations.
6. Validation of Target Knockout:
-
Confirm the absence of the target protein in the knockout clones by Western blotting.
7. On-Target Engagement Validation Assay:
-
Treat both the wild-type and knockout cell lines with a dose-response of the bromodomain inhibitor.
-
Measure a relevant phenotypic endpoint (e.g., cell viability, reporter gene expression).
-
A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells confirms on-target engagement.
Visualizing the Workflow and Pathways
Conclusion
CRISPR/Cas9 technology stands out as a powerful and precise tool for on-target engagement validation in drug discovery. Its ability to create genetically defined cell models provides an unambiguous readout for a compound's mechanism of action. While alternative methods offer valuable, often complementary, insights into direct binding and cellular engagement, the genetic evidence provided by CRISPR/Cas9 is unparalleled in its ability to definitively link a specific target to a drug's efficacy. For researchers and drug development professionals, integrating CRISPR/Cas9-based validation into their workflow is a critical step towards building a robust and convincing case for the therapeutic potential of a novel drug candidate.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. gsk 9311 — TargetMol Chemicals [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. google.com [google.com]
- 10. cd-genomics.com [cd-genomics.com]
Validating GSK9311 as a Control for BRPF1-Mediated Phenotypes: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount to the confident interpretation of results. This guide provides a comprehensive comparison for validating GSK9311 as a negative control for studies involving its active analogue, GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain. We present supporting experimental data, detailed protocols, and a comparison with alternative BRPF1 inhibitors.
Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes. These complexes play a significant role in chromatin remodeling and gene transcription. Dysregulation of BRPF1 has been implicated in various diseases, including neurodevelopmental disorders and multiple cancers, making it an attractive therapeutic target.
The Role of this compound as a Negative Control
This compound is the structurally related but significantly less active analogue of GSK6853. While GSK6853 potently and selectively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its interaction with acetylated histones, this compound is designed to be inactive. This inactivation is achieved through the alkylation of its 5-amide group, which sterically hinders the compound from effectively fitting into the BRPF1 bromodomain's binding site. This structural difference, leading to a dramatic loss in potency, makes this compound an ideal negative control to distinguish BRPF1-specific effects from off-target or compound-related artifacts in cellular and in vivo experiments.
Comparative Analysis of BRPF1 Inhibitors
The selection of an appropriate chemical probe and its corresponding control is critical. Below is a comparison of GSK6853 with other known BRPF1 inhibitors.
| Compound | Target(s) | BRPF1 Potency (IC50/Kd) | Cellular Potency (IC50) | Key Features |
| GSK6853 | BRPF1 | 8 nM (IC50, TR-FRET) / 0.3 nM (Kd, BROMOscan) [1] | 20 nM (NanoBRET) [1] | Highly potent and selective BRPF1 inhibitor. |
| This compound (Control) | Inactive | ~5400 nM (pIC50 5.4) [2] | No effect at relevant concentrations. [1] | Structurally related inactive control for GSK6853. |
| PFI-4 | BRPF1B | 80-172 nM (IC50) / 13 nM (Kd)[3][4][5][6][7] | 250 nM[3][7] | Potent and selective for the BRPF1B isoform. |
| OF-1 | Pan-BRPF, TRIM24 | 1.2 µM (IC50, BRPF1B) / 100 nM (Kd, BRPF1B)[8][9] | Active in osteoclastogenesis assays.[8] | Pan-BRPF inhibitor with activity on TRIM24. |
| NI-57 | Pan-BRPF | 114 nM (IC50) / 31 nM (Kd, BRPF1B)[10][11] | Active in FRAP assays.[11] | Potent pan-BRPF inhibitor. |
| GSK5959 | BRPF1 | ~80 nM (IC50)[12] | 0.98 µM (NanoBRET)[12] | An earlier, less optimized BRPF1 inhibitor. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental validation, the following diagrams are provided.
Caption: BRPF1 signaling and points of intervention.
Caption: Workflow for validating this compound as a control.
Experimental Protocols
Below are detailed methodologies for key experiments to validate the activity of GSK6853 and the inactivity of this compound.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding for NanoLuc-BRPF1 bromodomain fusion protein and a HaloTag-Histone H3.3 fusion protein.
-
Assay Procedure:
-
Twenty hours post-transfection, cells are harvested, washed, and resuspended in phenol red-free DMEM with 4% FBS.
-
Cells are incubated with the NanoBRET™ 618 fluorescent ligand.
-
A serial dilution of GSK6853 or this compound is added to the cells.
-
The plate is incubated at 37°C in a 5% CO₂ incubator.
-
Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader capable of detecting both donor (NanoLuc) and acceptor (HaloTag ligand) emissions.
-
-
Expected Outcome: GSK6853 will dose-dependently displace the NanoLuc-BRPF1 from the histone, leading to a decrease in the BRET signal, from which a cellular IC50 can be calculated. This compound should show no significant effect on the BRET signal at comparable concentrations.[1]
Cell Viability Assay (e.g., CellTiter-Glo® or CCK-8)
This assay determines the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., U87-MG glioma cells, triple-negative breast cancer cells) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[13][14]
-
Treatment: Treat the cells with a serial dilution of GSK6853, this compound, or vehicle control (DMSO) for 72-96 hours.[13][14]
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Expected Outcome: GSK6853 is expected to decrease cell viability in a dose-dependent manner in BRPF1-dependent cell lines. This compound should not have a significant impact on cell viability.[15]
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: Treat the cells with a fixed concentration of GSK6853, this compound, or vehicle control. The medium with the respective compounds is refreshed every 3-4 days.
-
Incubation: Incubate the plates for 2-3 weeks, until visible colonies are formed.
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol.
-
Stain with 0.5% crystal violet solution.
-
Wash away excess stain with water and allow the plates to dry.
-
Count the number of colonies.
-
-
Expected Outcome: Treatment with GSK6853 should result in a significant reduction in the number and size of colonies compared to the vehicle control, while this compound should have no effect.
By employing these experimental approaches and utilizing this compound as a negative control, researchers can confidently attribute the observed phenotypic effects to the specific inhibition of BRPF1 by GSK6853, thereby ensuring the validity and reproducibility of their findings.
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PFI-4|BRPF1 bromodomain inhibitor [dcchemicals.com]
- 4. PFI 4 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK9311's Effects on BRPF1 vs. BRPF2 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of the chemical probe GSK9311 on two closely related bromodomain-containing proteins, BRPF1 and BRPF2. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the inhibition of these epigenetic regulators.
Introduction to BRPF Proteins and this compound
Bromodomain and PHD Finger-containing Proteins (BRPF) 1 and 2 are crucial scaffolding proteins that play a pivotal role in the assembly and function of histone acetyltransferase (HAT) complexes.[1][2] These complexes are essential for chromatin remodeling and the regulation of gene expression. BRPF1 is a key component of the MOZ/MORF HAT complexes, which are involved in processes such as hematopoiesis and embryonic development.[3][4][5] BRPF2 (also known as BRD1) is primarily associated with the HBO1 HAT complex, which is critical for embryonic stem cell differentiation and erythropoiesis.[6][7]
This compound is a small molecule inhibitor that targets the bromodomain of BRPF proteins. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby "reading" the epigenetic code.[3] By occupying the acetyl-lysine binding pocket, this compound can disrupt the interaction between BRPF proteins and chromatin, leading to altered gene expression. Due to its differential potency, this compound is often utilized as a negative control in experiments involving more potent BRPF1 inhibitors like GSK6853.[2][8][9][10]
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound against the bromodomains of BRPF1 and BRPF2 has been quantified using various biochemical assays. The data clearly demonstrates a significant preference for BRPF1 over BRPF2.
| Target Bromodomain | pIC50 | IC50 (nM) | Fold Selectivity (BRPF2/BRPF1) |
| BRPF1 | 6.0[8][11] | 1000 | ~50 |
| BRPF2 | 4.3[8][11] | 50118 | 1 |
Note: IC50 values are calculated from the pIC50 values (pIC50 = -log(IC50)). A higher pIC50 value indicates greater potency.
Analysis of Differential Effects
The data unequivocally shows that this compound is a significantly more potent inhibitor of BRPF1 than BRPF2. With a pIC50 of 6.0 for BRPF1 compared to 4.3 for BRPF2, there is an approximately 50-fold difference in inhibitory concentration.[8][11] This selectivity is a key characteristic of this compound and dictates its application in research.
-
For BRPF1-focused studies: this compound can serve as a moderate inhibitor. However, its primary utility is as a less active control compound to its close, more potent analog, GSK6853.[2][8][10] This allows researchers to distinguish on-target effects of BRPF1 bromodomain inhibition from potential off-target or compound-specific effects.
-
For BRPF2-focused studies: this compound is a very weak inhibitor and is generally not suitable for studying BRPF2 function. Its low potency means that excessively high concentrations would be required to achieve significant inhibition, increasing the likelihood of off-target effects.
Signaling Pathways and Experimental Workflows
BRPF1 Signaling Pathway
BRPF1 acts as a scaffold within the MOZ (Monocytic Leukemia Zinc Finger Protein) or MORF (MOZ-Related Factor) HAT complexes. By binding to acetylated histones via its bromodomain, BRPF1 recruits these complexes to specific chromatin locations. The HAT activity of MOZ/MORF then leads to the acetylation of histone H3 at lysine 23 (H3K23ac), which is a mark associated with active gene transcription.[3] This pathway is crucial for normal development and its dysregulation is implicated in some cancers.[4]
Caption: BRPF1-mediated histone acetylation pathway and the inhibitory action of this compound.
BRPF2 Signaling Pathway
BRPF2 (BRD1) is an essential subunit of the HBO1 (HAT bound to ORC1) complex.[6][7] The BRPF2 bromodomain recognizes acetylated histone marks, tethering the HBO1 complex to chromatin. HBO1 then primarily acetylates histone H3 at lysine 14 (H3K14ac).[6][12][13] This modification is vital for processes like DNA replication and the proper differentiation of embryonic stem cells.
Caption: BRPF2-mediated histone acetylation pathway, with weak inhibition by this compound.
Experimental Protocols
Biochemical Assay for Inhibitor Potency (e.g., TR-FRET)
This protocol outlines a general method for determining the IC50 or pIC50 of an inhibitor against a bromodomain.
-
Reagents and Materials:
-
Recombinant BRPF1 or BRPF2 bromodomain (often GST- or His-tagged).
-
Biotinylated histone peptide containing an acetyl-lysine residue recognized by the bromodomain.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
This compound and other test compounds serially diluted in DMSO.
-
Assay buffer.
-
384-well microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Add assay buffer, recombinant bromodomain, and the biotinylated histone peptide to the wells of the microplate.
-
Add serially diluted this compound or control compounds to the wells.
-
Incubate to allow binding to reach equilibrium.
-
Add the Europium-labeled antibody and Streptavidin-APC.
-
Incubate to allow the FRET donor and acceptor to bind to the complex.
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A high ratio indicates proximity of the donor and acceptor, meaning the bromodomain is bound to the peptide.
-
In the presence of an effective inhibitor like this compound, the bromodomain is displaced, the ratio decreases.
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50/pIC50.
-
Cellular Target Engagement Assay (e.g., NanoBRET)
This protocol assesses whether an inhibitor can enter cells and engage with its target protein.[10][14]
-
Reagents and Materials:
-
Cells engineered to co-express the BRPF1 or BRPF2 bromodomain fused to a NanoLuc luciferase and a histone protein (e.g., H3.3) fused to a HaloTag.
-
HaloTag NanoBRET ligand (fluorescent acceptor).
-
NanoLuc substrate (furimazine).
-
This compound and other test compounds.
-
-
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Treat cells with the HaloTag NanoBRET ligand and allow it to label the histone fusion protein.
-
Add serially diluted this compound to the cells and incubate.
-
Add the NanoLuc substrate.
-
Immediately measure both the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio. A high ratio indicates that the NanoLuc-BRPF bromodomain is in close proximity to the HaloTag-histone.
-
An effective inhibitor will disrupt this interaction, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50.
-
References
- 1. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. The BRPF2/BRD1-MOZ complex is involved in retinoic acid-induced differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound|GSK-9311|BRPF bromodomain inhibitor [dcchemicals.com]
- 12. biorxiv.org [biorxiv.org]
- 13. embopress.org [embopress.org]
- 14. aacrjournals.org [aacrjournals.org]
GSK9311: A Comparative Review as a Negative Control for BRPF1 Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of GSK9311's performance as a negative control for studies involving the inhibition of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). It offers a direct comparison with its active counterpart, GSK6853, and presents supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to BRPF1 and the Role of a Negative Control
BRPF1 is a crucial scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play a vital role in chromatin remodeling and gene transcription through the acetylation of histone tails, particularly H3K14ac and H3K23ac. The bromodomain of BRPF1 is responsible for recognizing acetylated lysines, anchoring the complex to specific chromatin regions.
Inhibitors of the BRPF1 bromodomain, such as GSK6853, are valuable tools for studying the biological functions of this protein and for potential therapeutic development. To ensure that the observed effects of such inhibitors are due to their on-target activity, a structurally similar but biologically inactive molecule is required as a negative control. This compound, a close analog of GSK6853, has been designed for this purpose. This guide evaluates its suitability and performance in this role.
Comparative Performance of this compound and GSK6853
This compound is a less active analogue of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.[1] The primary structural difference lies in the alkylation of the 5-amide group in this compound, which is designed to reduce its binding affinity to the BRPF1 bromodomain.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of this compound and GSK6853.
Table 1: Biochemical and Cellular Activity Comparison
| Compound | Target | Assay Type | pIC50 | Cellular IC50 (NanoBRET) | Reference |
| This compound | BRPF1 | Biochemical | 6.0 | No effect | [1][2] |
| BRPF2 | Biochemical | 4.3 | Not Reported | [2] | |
| GSK6853 | BRPF1 | Biochemical | 8.6 (endogenous) | 20 nM | [1][2] |
| BRPF1B | TR-FRET | - | - | [2] | |
| BRPF1 | BromoScan | pKd 9.5 | - | [1] |
Table 2: Cellular Phenotypic Effects in MCF-7 Breast Cancer Cells
| Compound | Concentration | Effect on Cell Growth | Effect on Apoptosis | Reference |
| This compound | Not specified | No significant effect (comparable to vehicle) | Not reported | [3] |
| GSK6853 | Dose-dependent | Inhibition | Induction | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
NanoBRET™ Cellular Target Engagement Assay
This assay is used to measure the binding of a compound to its target protein within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRPF1 protein (donor) and a fluorescently labeled tracer that binds to the BRPF1 bromodomain (acceptor). A test compound that binds to the BRPF1 bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: HEK293T cells are co-transfected with plasmids encoding for NanoLuc-BRPF1 and HaloTag®-Histone H3.3.
-
Plating: Transfected cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of test compounds (this compound or GSK6853) are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Tracer Addition: A fluorescently labeled BRPF1 bromodomain tracer is added to all wells.
-
Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.
-
Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added to all wells.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then normalized to controls and plotted as a dose-response curve to determine the IC50 value.[2]
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of compounds on cell proliferation and programmed cell death.
Protocol Outline (General):
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Seeding: Cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound, GSK6853, or a vehicle control for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
Method: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® can be used.
-
Procedure: The respective reagent is added to the wells, and the signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
-
Apoptosis Measurement:
-
Method: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method.
-
Procedure: Cells are harvested, stained with Annexin V-FITC and PI, and analyzed by flow cytometry. The percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells is quantified.[3]
-
Visualizations
BRPF1 Signaling Pathway
The following diagram illustrates the role of BRPF1 within the MOZ/MORF histone acetyltransferase (HAT) complex.
Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex.
Experimental Workflow for Evaluating a Negative Control
The following diagram outlines a typical workflow for validating a negative control compound like this compound.
Caption: A logical workflow for validating a negative control.
Conclusion
References
- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 3. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK9311: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of GSK9311, ensuring personnel safety and environmental protection.
This document provides detailed procedures for the proper disposal of this compound, a chemical compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for minimizing risks to researchers and the environment. All disposal activities must comply with local, state, and federal regulations.
Immediate Safety Precautions and Spill Management
Before beginning any procedure involving this compound, ensure that a current Safety Data Sheet (SDS) is accessible. In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Personnel Protection:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a suitable respirator.[1]
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material to prevent it from spreading.[2]
-
Absorb Liquid Spills: Cover the spill with a chemical absorbent powder, starting from the edges and working inwards.[1] Once the liquid is fully absorbed, use a plastic scoop to collect the material.[1]
-
Collect Solid Spills: Carefully sweep or scoop up the solid material, taking care to minimize dust generation.[1]
-
Package Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a designated, sealable, and chemically compatible waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal the waste container and label it as "Hazardous Waste" with a detailed description of the contents.
Step-by-Step Disposal Procedure for this compound Waste
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4] The primary disposal method is through an approved hazardous waste disposal facility.[1]
Step 1: Waste Segregation
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, separately from other waste streams.
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][5]
Step 2: Container Selection and Management
-
Use a dedicated, leak-proof container made of a material compatible with this compound.[3][6]
-
The container must be in good condition, with no cracks or leaks, and must have a secure lid.[3]
-
Keep the waste container closed except when adding waste.[3][6]
-
Do not overfill the container.
Step 3: Hazardous Waste Labeling
-
Label the waste container clearly and accurately as soon as waste is first added.[7] The label must include the following information:[8][9]
-
The words "Hazardous Waste"[8]
-
Chemical Name: this compound
-
Composition: List all contents, including solvents and their approximate percentages.
-
Hazard Warnings: "Harmful," "Toxic to Aquatic Life"
-
Contact Information: Name and contact details of the generating researcher or lab.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Ensure secondary containment is in place to catch any potential leaks.[3]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Follow all institutional procedures for waste transfer and disposal.
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[10]
-
Triple-Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent that can dissolve this compound.[11]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures outlined above.[11]
-
Deface Label: After triple-rinsing, completely remove or deface the original product label.[7]
-
Final Disposal: The decontaminated container can then be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[11]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Hazard Class | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [11] |
Experimental Protocols & Workflows
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. in.ewu.edu [in.ewu.edu]
- 8. actenviro.com [actenviro.com]
- 9. The Dos and Don'ts of Chemical Labeling in the Laboratory | Lab Manager [labmanager.com]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling GSK9311
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of GSK9311, a chemical probe used as a negative control for the BRPF1 bromodomain inhibitor, GSK6853. Adherence to these procedures will minimize risk and ensure the integrity of your research.
This compound is a valuable tool in epigenetic research. Proper handling, from initial receipt to final disposal, is critical for both personnel safety and experimental accuracy. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans.
Personal Protective Equipment (PPE)
The appropriate level of PPE is essential to prevent exposure when handling this compound in both its powdered form and in solution. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid this compound (weighing, aliquoting) | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 respirator or use of a chemical fume hood |
| Preparing this compound solutions (e.g., in DMSO) | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use of a chemical fume hood or well-ventilated area |
| Cell culture and in vitro assays | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a biological safety cabinet |
| In vivo studies | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | As required by animal handling protocols |
| Waste disposal | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | As required by institutional waste management procedures |
Experimental Protocols
This compound is primarily utilized as a negative control in experiments investigating the effects of BRPF1 bromodomain inhibition by its active analogue, GSK6853. Below are detailed methodologies for common experiments where this compound would be used.
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent and dilute it to a working concentration for use in downstream assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot of the stock solution and dilute it to the final working concentration using the appropriate cell culture medium or assay buffer.
Cell-Based Assay: Western Blot Analysis
Objective: To assess the effect of a BRPF1 inhibitor and this compound (as a negative control) on the expression of a target protein in a cell line.
Materials:
-
Cultured cells of interest
-
GSK6853 (active compound)
-
This compound (negative control)
-
Cell culture medium and supplements
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with GSK6853, this compound at the desired concentrations, and a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The following day, wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the resulting bands to compare the expression of the target protein across the different treatment conditions.
Operational Plans and Disposal
A clear operational workflow and a compliant disposal plan are crucial for the safe and efficient use of this compound in the laboratory.
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
Emergency Response for Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical to mitigate any potential harm.
Caption: Immediate actions for spills and personal exposure to this compound.
By implementing these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their studies, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
